2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF3NSi/c1-15(2,3)6-4-5-7(9(11,12)13)14-8(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEZYGMWAMEGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452687 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205444-18-4 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine, a key building block in modern medicinal chemistry. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic incorporation of trifluoromethyl and trimethylsilyl groups on the pyridine scaffold offers unique advantages for fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, providing both foundational knowledge and practical insights into the utilization of this versatile compound.
Introduction: The Strategic Importance of Trifluoromethylpyridines in Drug Discovery
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's properties to enhance its therapeutic potential.
The introduction of a trifluoromethyl (-CF3) group, in particular, has become a cornerstone of modern drug design.[2] This is due to the profound effects the -CF3 group can have on a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the pKa of nearby functionalities and influence the overall electronic distribution of the molecule. Its steric bulk can also play a crucial role in dictating the conformation of the molecule and its interaction with protein binding pockets.
This compound (CAS Number: 205444-18-4 ) emerges as a particularly valuable synthetic intermediate. The presence of the chloro and trifluoromethyl groups provides two distinct reaction sites for further chemical transformations. The trimethylsilyl group, often used as a directing group or a placeholder, offers an additional layer of synthetic versatility, allowing for regioselective modifications of the pyridine ring. This guide will explore the properties and utility of this important building block in detail.
Physicochemical Properties
Table 1: Physicochemical Properties
| Property | This compound | 2-Chloro-6-(trifluoromethyl)pyridine (for comparison) |
| CAS Number | 205444-18-4 | 39890-95-4[3] |
| Molecular Formula | C₉H₁₁ClF₃NSi[4] | C₆H₃ClF₃N[3] |
| Molecular Weight | 253.72 g/mol [5] | 181.54 g/mol [3] |
| Appearance | Solid | Colorless to off-white liquid or crystal[3] |
| Melting Point | Data not available | 33 °C[3] |
| Boiling Point | Data not available | 60-62 °C at 8 mmHg[3] |
| Density | Data not available | 1.416 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Data not available | Insoluble in water[3] |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in readily accessible literature. However, a plausible and logical synthetic approach involves the directed ortho-metalation of 2-chloro-6-(trifluoromethyl)pyridine.
Proposed Synthesis via Directed ortho-Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[6][7] In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The nitrogen atom in the pyridine ring can act as a DMG, directing the metalation to the C3 position.
The proposed synthetic workflow is as follows:
Caption: Proposed synthesis of the target compound via directed ortho-metalation.
In this proposed synthesis, 2-chloro-6-(trifluoromethyl)pyridine is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature. The pyridine nitrogen directs the deprotonation to the C3 position, forming a lithiated intermediate. This intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to yield the desired product.
Key Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the distinct reactivity of its functional groups, which allows for a variety of subsequent transformations.
Caption: Key reaction pathways for this compound.
3.2.1. Suzuki-Miyaura Cross-Coupling
The chloro group at the C2 position is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are prevalent in many drug molecules.[9] The reaction of this compound with various aryl or heteroaryl boronic acids can provide access to a diverse range of complex pyridine derivatives.
3.2.2. Desilylation and Ipso-Substitution
The trimethylsilyl group can be selectively removed under various conditions, such as treatment with a fluoride source (e.g., TBAF) or acid. This desilylation regenerates the C-H bond at the 3-position. More importantly, the C-Si bond can be a site for ipso-substitution, where the silyl group is replaced by other functional groups, such as halogens (e.g., using ICl or Br₂), providing a route to further functionalized pyridines.
3.2.3. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the chloro group towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, at the C2 position.
Applications in Drug Development: A Versatile Scaffold
The trifluoromethylpyridine motif is a key component in numerous approved drugs and clinical candidates across various therapeutic areas.[1] The unique combination of functional groups in this compound makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications.
The ability to perform regioselective modifications at the C2, and C3 positions allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. For instance, in a drug discovery program, a library of analogs can be rapidly synthesized by varying the substituent introduced via Suzuki coupling at the C2 position, while the C3 position can be further modified after desilylation.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, self-validating protocol for the Suzuki-Miyaura coupling of a halo-pyridine with an arylboronic acid. This protocol serves as a starting point and may require optimization for specific substrates.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]
-
Base (e.g., K₂CO₃, 2.0 equiv)[10]
-
Solvent (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)[10]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The progress of the reaction should be monitored to ensure the consumption of the starting material. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Safety and Handling
This compound is classified as acutely toxic if swallowed (H301).[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[12] All manipulations should be performed in a well-ventilated fume hood.[12] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[13]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively utilize this compound in their drug discovery endeavors. The continued exploration of the chemistry of trifluoromethylpyridines is expected to lead to the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Updates [chembk.com]
- 12. This compound | 205444-18-4 [chemicalbook.com]
- 13. uwindsor.ca [uwindsor.ca]
A Technical Guide to the Physicochemical Profile of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine (CAS 205444-18-4)
Executive Summary
This document provides a comprehensive technical overview of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine, a specialized heterocyclic building block of significant interest to researchers in medicinal and agricultural chemistry. The strategic placement of its three key functional groups—a trifluoromethyl moiety for modulating electronic properties and metabolic stability, a chloro atom serving as a versatile synthetic handle for cross-coupling reactions, and a trimethylsilyl group acting as a regiochemical director—makes this compound a highly valuable intermediate. This guide delves into its core physicochemical properties, offers expert insights into the role of each functional group, outlines logical protocols for its analytical characterization, and discusses its broader applications. The content herein is structured to provide not just data, but a causal understanding of the molecule's behavior and utility for professionals in drug discovery and chemical synthesis.
Molecular Identity and Physicochemical Properties
Chemical Structure and Identifiers
The structural arrangement of this compound is fundamental to its reactivity and function. The pyridine core is substituted at key positions to impart a unique combination of properties essential for advanced chemical synthesis.
-
IUPAC Name: 2-chloro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine
-
CAS Number: 205444-18-4[1]
-
Molecular Formula: C₉H₁₁ClF₃NSi[1]
-
SMILES: FC(F)(F)C1=CC=C(--INVALID-LINK--(C)C)C(Cl)=N1
-
InChI Key: HQEZYGMWAMEGPS-UHFFFAOYSA-N
Summary of Physicochemical Data
The table below consolidates the known physical and chemical data for the title compound. This data is critical for planning reactions, ensuring safe handling, and predicting its behavior in various solvent systems.
| Property | Value | Source(s) |
| Molecular Weight | 253.72 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | Data not available. For comparison, the parent compound 2-Chloro-6-(trifluoromethyl)pyridine melts at 32-36 °C. | N/A |
| Boiling Point | Data not available. For comparison, the parent compound 2-Chloro-6-(trifluoromethyl)pyridine boils at 60-62 °C / 88 mmHg. | N/A |
| Flash Point | Not applicable |
The Role of Key Functional Groups: A Mechanistic Perspective
The utility of this molecule is not coincidental; it is a product of deliberate chemical design. Understanding the contribution of each functional group is key to leveraging its full synthetic potential.
The Trifluoromethyl Group (-CF₃)
The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design.[2] Its strong electron-withdrawing nature significantly alters the electronics of the pyridine ring, influencing reactivity and pKa. Furthermore, the -CF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability—a critical factor for bioavailability.[2]
The Chloro Substituent (-Cl)
Positioned at the 2-position of the pyridine ring, the chlorine atom is not merely a substituent but a versatile reaction site. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon, nitrogen, and oxygen-based fragments, enabling the rapid diversification of molecular scaffolds.
The Trimethylsilyl Group (-Si(CH₃)₃)
The bulky and electropositive trimethylsilyl (TMS) group at the 3-position serves multiple strategic roles. Primarily, it acts as a powerful regiochemical directing group. Its presence can facilitate selective functionalization at adjacent positions. Secondly, the C-Si bond is synthetically labile and can be selectively cleaved or participate in specific reactions like the Hiyama coupling or ipso-substitution, providing another avenue for controlled molecular elaboration. Its use as a reagent can help increase a molecule's stability and/or reactivity.[3]
Synthesis and Reactivity Profile
Conceptual Synthetic Pathway
While specific literature detailing the synthesis of this compound is sparse, a logical synthetic route can be conceptualized from its parent structure, 2-Chloro-6-(trifluoromethyl)pyridine. The process would likely involve a directed ortho-metalation (DoM) strategy, where a strong base like lithium diisopropylamide (LDA) selectively deprotonates the C-3 position, facilitated by the directing effect of the chloro and trifluoromethyl groups. The resulting lithiated intermediate is then quenched with an electrophilic silicon source, such as trimethylsilyl chloride (TMSCl), to yield the final product.
Caption: Proposed synthetic pathway for the target compound via directed ortho-metalation.
Experimental Protocols for Characterization
A rigorous and multi-faceted analytical approach is required to confirm the identity and purity of this compound. The protocols described below form a self-validating system for structural elucidation.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the cornerstone of structural confirmation in organic chemistry. A full suite of 1D experiments (¹H, ¹³C, ¹⁹F, ²⁹Si) provides unambiguous evidence of the molecular framework and the electronic environment of each nucleus.
-
Step 1: Sample Preparation: Dissolve ~10-15 mg of the solid sample in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.
-
Step 2: ¹H NMR Acquisition: Acquire a proton spectrum. Expect to see a singlet corresponding to the nine equivalent protons of the trimethylsilyl group around 0.3 ppm. Two distinct aromatic protons on the pyridine ring should appear as doublets between 7.0-8.5 ppm.
-
Step 3: ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Key signals include the methyl carbons of the TMS group (near 0 ppm), the aromatic carbons (110-150 ppm), and the carbon of the CF₃ group (a quartet around 120-130 ppm due to C-F coupling).
-
Step 4: ¹⁹F NMR Acquisition: Acquire a fluorine spectrum. A sharp singlet is expected, confirming the presence of the single trifluoromethyl group.
-
Step 5: Data Analysis: Integrate the proton signals to confirm the ratio of protons. Correlate all observed chemical shifts with established values for similar structures to validate the final structure.
Protocol: Mass Spectrometry (MS)
Causality: MS provides the exact molecular weight and crucial fragmentation data, which acts as a molecular fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is ideal for this volatile and thermally stable compound.
-
Step 1: Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Step 2: GC-MS Analysis: Inject the sample into the GC-MS system. The GC will separate the compound from any potential impurities before it enters the mass spectrometer.
-
Step 3: Data Interpretation: Look for the molecular ion peak (M⁺) at m/z ≈ 253.7. Critically, observe the isotopic pattern for the M⁺ peak. The presence of one chlorine atom should result in a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak. Common fragmentation patterns would include the loss of a methyl group (-15 amu) from the TMS moiety and the loss of the entire TMS group (-73 amu).
Caption: A comprehensive workflow for the analytical characterization and validation of the compound.
Handling, Safety, and Storage
Due to its classification as acutely toxic, proper handling procedures are mandatory to ensure laboratory safety.
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. It is classified under Storage Class 6.1C, for combustible, acutely toxic compounds.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Drug Discovery and Agrochemicals
This compound is not an end-product but a high-value intermediate. Its pre-installed functional groups allow for its use as a cornerstone in building more complex molecular architectures.
-
Scaffold for Kinase Inhibitors: The trifluoromethylpyridine core is a privileged scaffold found in numerous kinase inhibitors used in oncology.[2] This building block allows for the exploration of novel chemical space around this core by leveraging the chloro and silyl positions for diversification.
-
Agrochemical Synthesis: Pyridine-based herbicides and fungicides are of immense commercial importance.[4][5] The unique electronic and lipophilic properties imparted by the trifluoromethyl group can lead to the development of next-generation crop protection agents with enhanced potency and favorable environmental profiles.[5]
-
Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, this compound can be used in FBDD campaigns to identify initial binding interactions with biological targets, which can then be elaborated into potent lead compounds.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Foreword: The Strategic Value of Multi-functionalized Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals.[1] Its unique electronic properties and versatile reactivity make it a privileged core for molecular design. The strategic introduction of multiple, distinct functional groups onto this heterocyclic framework unlocks a rich chemical space for further elaboration, enabling the synthesis of complex and highly valuable compounds. This guide focuses on a particularly intriguing and synthetically useful building block: 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine .
This molecule embodies a convergence of key functionalities. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The chloro substituent serves as a versatile handle for a plethora of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl moieties. Finally, the trimethylsilyl group at the 3-position is not merely a placeholder; it is a powerful tool for directed synthesis and can be readily transformed into other functional groups, offering a nuanced level of control over molecular architecture.
This document provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and supported by authoritative references. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this multi-functionalized pyridine building block.
I. Synthesis of this compound: A Directed ortho-Metalation Approach
The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This powerful technique allows for the regioselective deprotonation of an aromatic ring at a position adjacent to a directing metalating group (DMG), followed by quenching with an electrophile. In the case of pyridines, which are π-deficient heterocyles, a directing group is often essential to facilitate lithiation and prevent nucleophilic addition to the ring.
The synthetic pathway commences with the commercially available 2-Chloro-6-(trifluoromethyl)pyridine . The chloro and trifluoromethyl groups, being electron-withdrawing, increase the acidity of the ring protons, making deprotonation more favorable. The chloro group at the 2-position, in conjunction with the pyridine nitrogen, acts as a directing group, guiding the deprotonation to the C-3 position.
To prevent nucleophilic attack of the organolithium reagent at the electrophilic C-6 position of the pyridine ring, a hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is the reagent of choice. LDA is prepared in situ from diisopropylamine and n-butyllithium at low temperatures.
The lithiated intermediate, 2-chloro-6-(trifluoromethyl)-3-lithiopyridine , is then trapped with a suitable electrophile, in this case, trimethylsilyl chloride (TMSCl) , to afford the desired product.
References
1H and 13C NMR spectral data for 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a polysubstituted heterocyclic compound, its structural elucidation relies heavily on the precise interpretation of NMR spectra. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural verification and characterization of complex organic molecules. We will explore the underlying principles influencing the spectral features, present a robust protocol for data acquisition, and provide a thorough interpretation of the anticipated spectral data.
Molecular Structure and Electronic Influences
The unambiguous assignment of NMR signals begins with a fundamental understanding of the molecule's electronic landscape. The pyridine ring is inherently electron-deficient, a characteristic that is significantly modulated by the three distinct substituents in the target molecule.
-
Pyridine Core: The nitrogen atom's electronegativity withdraws electron density from the ring, particularly deshielding the α-carbons (C2, C6) and the γ-carbon (C4).
-
2-Chloro Group: The chlorine atom exerts a strong -I (negative inductive) effect, further deshielding the C2 position and adjacent atoms. Its +M (mesomeric) effect is weak and generally overridden by induction.
-
6-Trifluoromethyl Group: The -CF₃ group is one of the most powerful electron-withdrawing groups. Its strong -I effect dramatically deshields the C6 position and influences the entire ring's electron density.
-
3-Trimethylsilyl Group: The -Si(CH₃)₃ group is sterically bulky and acts as a weak electron-donating group through σ-donation (hyperconjugation), which will cause a slight shielding effect on the adjacent C3 and C4 positions.
These combined electronic effects create a unique magnetic environment for each proton and carbon nucleus, leading to a predictable and characteristic NMR spectrum.
Figure 1: Chemical structure of this compound.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental approach is crucial. The following protocol is recommended for a standard 400 MHz NMR spectrometer.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for similar compounds and its single, well-defined residual peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).
-
Concentration: Prepare a solution by dissolving 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS, δ = 0.00 ppm) is typically added by the solvent manufacturer and serves as the universal reference for both ¹H and ¹³C spectra.
-
Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
The following steps outline a general workflow for acquiring 1D NMR spectra. Two-dimensional experiments like COSY and HSQC/HMBC are highly recommended for definitive assignments and follow a similar setup process with specialized pulse programs.[1]
Figure 2: Standardized workflow for NMR spectral acquisition and processing.
Table 1: Recommended Acquisition Parameters (400 MHz Spectrometer)
| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} |
| Pulse Program | zg30 | zgpg30 |
| Spectral Width | -2 to 10 ppm | -10 to 180 ppm |
| Acquisition Time | ~3-4 sec | ~1-2 sec |
| Relaxation Delay | 2.0 sec | 2.0 sec |
| Number of Scans | 8-16 | 512-1024 |
Spectral Data Interpretation and Assignment
¹H NMR Spectral Analysis
The spectrum is expected to show three distinct signals: two doublets in the aromatic region corresponding to the pyridine ring protons and one sharp singlet in the aliphatic region for the trimethylsilyl protons.
Table 2: Predicted ¹H NMR Spectral Data
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | 7.8 - 8.0 | Doublet (d) | JH4-H5 ≈ 8.0 | Deshielded by the strong electron-withdrawing effect of the para -CF₃ group. |
| H4 | 7.4 - 7.6 | Doublet (d) | JH4-H5 ≈ 8.0 | Shielded relative to H5 due to the ortho -Si(CH₃)₃ group; still downfield due to the overall electron-deficient ring. |
| -Si(CH₃)₃ | 0.3 - 0.5 | Singlet (s) | N/A | Characteristic upfield chemical shift for trimethylsilyl groups. |
The chemical shifts for the ring protons are shifted downfield compared to benzene (δ ≈ 7.34 ppm) due to the inherent electron-deficient nature of the pyridine ring.[2] The strong deshielding from the -CF₃ group at position 6 will have a pronounced effect on all ring protons, particularly H5.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon skeleton. The signals for carbons bearing electronegative substituents (C2, C6) are expected at the lowest field.
Table 3: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted δ (ppm) | Multiplicity (Coupling to F) | Rationale |
| C2 | 155 - 158 | Singlet | Deshielded by the directly attached electronegative nitrogen and chlorine atoms. |
| C6 | 150 - 153 | Quartet (JC-F ≈ 35 Hz) | Deshielded by the nitrogen atom and the strongly electron-withdrawing -CF₃ group. Exhibits C-F coupling. |
| C4 | 138 - 141 | Singlet | Deshielded due to its position in the electron-deficient pyridine ring. |
| C5 | 125 - 128 | Singlet | Influenced by the deshielding effect of the adjacent C6-CF₃ moiety. |
| -CF₃ | 119 - 122 | Quartet (¹JC-F ≈ 275 Hz) | Characteristic chemical shift for a -CF₃ group attached to an aromatic ring, with a large one-bond C-F coupling constant. |
| C3 | 135 - 140 | Singlet | Broad range due to the direct attachment of the silyl group, which has a complex substituent effect. |
| -Si(CH₃)₃ | -1 to 2 | Singlet | Characteristic upfield chemical shift for the methyl carbons of a trimethylsilyl group. |
The assignment of C3, C4, and C5 can be definitively confirmed using 2D NMR techniques. An HSQC experiment would correlate H4 and H5 to their respective carbons, C4 and C5. An HMBC experiment would reveal long-range couplings, such as from the -Si(CH₃)₃ protons to C3 and C4, solidifying the assignment of the substituted carbon C3.
Conclusion
The structural analysis of this compound is critically dependent on a multi-faceted NMR approach. The predicted ¹H NMR spectrum is characterized by two doublets in the aromatic region and a prominent upfield singlet for the silyl group. The ¹³C NMR spectrum is distinguished by the downfield shifts of carbons bonded to heteroatoms (C2, C6) and the characteristic quartets arising from carbon-fluorine coupling for the C6 and -CF₃ carbons. While these predicted values provide a robust framework for analysis, definitive structural confirmation should always be supported by two-dimensional NMR experiments. This guide provides the foundational knowledge and experimental strategy necessary for researchers to confidently acquire and interpret the NMR spectra of this complex and valuable heterocyclic building block.
References
Mass spectrometry analysis of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a key heterocyclic intermediate. Authored for researchers, analytical scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond standard operating procedures to deliver a deep, mechanistic understanding of the analytical process. We explore two complementary high-performance techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The guide details optimized experimental protocols, elucidates expected fragmentation pathways, and provides expert insights into data interpretation. By explaining the causality behind methodological choices and emphasizing self-validating protocols through high-resolution mass spectrometry and isotopic pattern analysis, this work serves as a definitive resource for the structural verification and purity assessment of this complex molecule.
Introduction
This compound is a substituted pyridine derivative incorporating three distinct chemical moieties that dictate its reactivity and analytical behavior: a halogenated aromatic ring, a strongly electron-withdrawing trifluoromethyl group, and a volatile trimethylsilyl (TMS) group. Trifluoromethylpyridines are crucial structural motifs in a wide array of active ingredients within the pharmaceutical and agrochemical industries[1]. The precise characterization of intermediates like the title compound is therefore paramount for ensuring the quality, efficacy, and safety of the final products.
Mass spectrometry serves as the gold standard for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide presents a dual-pronged analytical strategy. GC-MS is leveraged for its exceptional chromatographic resolution of volatile compounds and the generation of reproducible, library-searchable EI spectra[2]. Complementarily, LC-MS/MS with soft-ionization ESI is employed to secure unambiguous confirmation of the molecular weight and to perform controlled fragmentation experiments (MS/MS), which are invaluable for definitive structural elucidation[3].
Physicochemical Properties & Predicted Mass Spectrometric Behavior
A thorough understanding of the molecule's structure is the foundation of any mass spectrometric analysis. The key properties and the influence of each functional group are summarized below.
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 205444-18-4[4][5] |
| Molecular Formula | C₉H₁₁ClF₃NSi[4] |
| Monoisotopic Mass | 253.0302 Da |
| Average Molar Mass | 253.73 g/mol |
| Key Functional Groups | Pyridine Ring: A stable aromatic core that often yields a prominent molecular ion peak in mass spectra[6].Chloro Group: Creates a highly characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion, serving as a definitive marker.Trifluoromethyl Group: A potent electron-withdrawing group that influences fragmentation pathways[1].Trimethylsilyl (TMS) Group: Increases volatility, making the compound highly suitable for GC-MS analysis. It also directs fragmentation, often leading to a characteristic [M-15]⁺ ion (loss of CH₃) or a prominent ion at m/z 73 ([Si(CH₃)₃]⁺)[7][8]. |
Experimental Methodology
The following protocols are designed to be robust and self-validating. The use of high-resolution mass spectrometry (HRMS) is strongly recommended to obtain accurate mass measurements, which confirm the elemental composition of all detected ions.
Sample Preparation
The goal of sample preparation is to dissolve the analyte in a suitable solvent compatible with the chosen analytical technique, ensuring it is free of particulate matter.
-
Stock Solution: Accurately weigh ~1 mg of this compound.
-
Solubilization: Dissolve the solid in 1.0 mL of a high-purity solvent.
-
For GC-MS: Use Ethyl Acetate or Dichloromethane.
-
For LC-MS/MS: Use Acetonitrile or Methanol.
-
-
Working Solution: Create a working solution by diluting the stock solution to a final concentration of ~10 µg/mL using the same solvent.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is optimized for the analysis of thermally stable, volatile compounds and leverages the standardized nature of Electron Ionization.
-
Rationale: The TMS group makes the analyte sufficiently volatile for GC. EI at 70 eV is a high-energy, reproducible method that induces extensive and predictable fragmentation, creating a detailed chemical fingerprint.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for routine analysis. |
| MS System | High-Resolution TOF or Q-TOF MS | Provides accurate mass data to confirm elemental composition. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A non-polar column offering excellent separation for a wide range of analytes. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | Separates the analyte from solvent and potential impurities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy for reproducible fragmentation and library matching. |
| Mass Range | m/z 50 - 400 | Covers the molecular ion and all expected fragments. |
| Acquisition Mode | Full Scan, High Resolution (>10,000 FWHM) | Captures all fragment data with high mass accuracy. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method uses a softer ionization technique to preserve the molecular ion and enables controlled fragmentation for structural confirmation.
-
Rationale: ESI is a soft ionization technique ideal for confirming the molecular weight via the protonated molecule [M+H]⁺. The tandem MS (MS/MS) capability allows for the isolation of this precursor ion and its subsequent fragmentation by Collision-Induced Dissociation (CID), providing unambiguous evidence of structural connectivity[3].
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System (e.g., Waters Acquity, Shimadzu Nexera) | Provides fast, high-resolution separations. |
| MS System | Triple Quadrupole (QqQ) or Q-TOF MS | QqQ is excellent for targeted quantification, while Q-TOF provides high-resolution MS/MS data. |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size | Standard reversed-phase column for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes | A standard gradient for screening and analysis. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyridine nitrogen is a basic site readily accepting a proton. |
| Precursor Ion | m/z 254.0375 ([M+H]⁺) | Isolation of the protonated molecule for MS/MS. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Allows for the observation of multiple fragmentation pathways. |
Data Analysis & Interpretation
GC-EI-MS Fragmentation Analysis
Under high-energy EI conditions, the molecule will fragment in a predictable manner. The resulting mass spectrum is a unique fingerprint. The molecular ion (M⁺˙) should be observable at m/z 253, accompanied by its chlorine isotope peak at m/z 255.
Key Expected Fragments:
| m/z (Monoisotopic) | Proposed Formula | Description of Loss |
| 253.0302 | [C₉H₁₁ClF₃NSi]⁺˙ | Molecular Ion (M⁺˙) |
| 238.0067 | [C₈H₈ClF₃NSi]⁺ | Loss of a methyl radical (•CH₃) from the TMS group. A very common loss for silylated compounds[8]. |
| 218.0612 | [C₉H₁₁F₃NSi]⁺ | Loss of a chlorine radical (•Cl). |
| 180.9832 | [C₆H₃ClF₃N]⁺˙ | Loss of a trimethylsilyl radical (•Si(CH₃)₃). This fragment corresponds to the desilylated parent pyridine structure[9]. |
| 73.0473 | [C₃H₉Si]⁺ | Trimethylsilyl cation. A hallmark indicator of a TMS group. |
Proposed GC-EI-MS Fragmentation Pathway:
The fragmentation begins with the high-energy electron impact forming a radical cation (M⁺˙), which then undergoes a series of bond cleavages based on bond strengths and fragment stability.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 205444-18-4 [sigmaaldrich.com]
- 5. This compound | 205444-18-4 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Infrared spectroscopy of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Abstract: This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The significance of this compound lies in the unique combination of its substituents—a trifluoromethyl group for metabolic stability and lipophilicity, a chloro atom as a reactive handle for cross-coupling reactions, and a trimethylsilyl group for directed metallation.[1] Accurate and efficient analytical characterization is paramount for ensuring the quality and identity of such intermediates in the pharmaceutical pipeline.[2][3] This document details the fundamental principles of Fourier-transform infrared (FTIR) spectroscopy, presents a robust experimental protocol using Attenuated Total Reflectance (ATR), offers a detailed interpretation of the compound's characteristic vibrational modes, and discusses its application in quality control. This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for the structural verification of this and structurally related compounds.
Introduction to the Analytical Challenge
The Strategic Importance of this compound
In the landscape of pharmaceutical development, fluorinated and silylated organic compounds are of immense value. The trifluoromethyl group (–CF₃) is frequently incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and cell membrane permeability.[1] The trimethylsilyl (–Si(CH₃)₃) group serves as a versatile placeholder and directing group in organic synthesis, while the chloro-substituted pyridine core is a common scaffold in pharmacologically active molecules. This compound, with its empirical formula C₉H₁₁ClF₃NSi, is a solid compound at room temperature and serves as a critical intermediate for creating more complex molecular architectures.[4] Given its role as a starting material, verifying its identity and purity is a non-negotiable first step in any synthetic sequence.[5]
Infrared Spectroscopy: A Cornerstone of Pharmaceutical Quality Control
Infrared spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules.[6] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch, bend, and vibrate.[7] The resulting absorption spectrum is a unique molecular "fingerprint," providing definitive information about the functional groups present.[8][9] In the pharmaceutical industry, FTIR spectroscopy is a frontline method for the quality control of raw materials, intermediates, and final products, prized for its speed, simplicity, and high information content.[10][11]
Core Principles of the Analytical Method
Molecular Vibrations and Infrared Absorption
For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[9] The frequency of the absorbed radiation is a function of the bond strength and the masses of the atoms involved. The IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The spectrum is broadly divided into two regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹).[12][13] The former contains absorptions from specific functional groups (e.g., O-H, C=O, C-H), while the latter contains a complex pattern of peaks unique to the molecule's overall structure.[7][12]
The Advantage of Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a modern sampling technique that has largely replaced traditional methods like KBr pellets for solid sample analysis due to its simplicity and speed.[14][15] In an ATR setup, an IR beam is directed into a crystal of high refractive index (commonly diamond or zinc selenide).[16] The beam undergoes total internal reflection at the crystal surface, creating a transient "evanescent wave" that penetrates a short distance (typically 0.5–2 µm) into the sample placed in direct contact with the crystal.[16][17][18] The sample absorbs energy from this evanescent wave at its characteristic frequencies, attenuating the reflected beam. This attenuated signal is then detected to generate the IR spectrum.[19] The primary advantage of ATR is that it requires little to no sample preparation, making it ideal for the rapid analysis of solids and liquids.[15][16]
Experimental Protocol for ATR-FTIR Analysis
This protocol outlines a self-validating system for obtaining a high-quality infrared spectrum of this compound.
Instrumentation and Materials
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory.
-
Sample: this compound (solid).
-
Cleaning Supplies: Reagent-grade isopropanol and lint-free wipes.
Step-by-Step Experimental Workflow
-
Crystal Preparation: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol to remove any residues. Allow the solvent to evaporate completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., atmospheric H₂O and CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[20]
-
Pressure Application: Lower the ATR pressure clamp and apply consistent pressure to ensure firm, uniform contact between the solid sample and the crystal surface. Good contact is critical for achieving a high-quality spectrum.[20][21]
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution) over the range of 4000–400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. If necessary, an ATR correction algorithm can be applied to make the spectrum appear more like a traditional transmission spectrum, though this is often not required for identity confirmation.[19]
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.
Caption: A streamlined workflow for the ATR-FTIR analysis of a solid sample.
Spectral Interpretation and Analysis
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table and discussion provide a detailed assignment of the expected characteristic absorption bands.
Caption: Logical flow for interpreting the key regions of the IR spectrum.
Predicted Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity | Rationale & References |
| ~3100–3000 | Aromatic C-H Stretch | Weak to Medium | Vibrations of the C-H bonds on the pyridine ring.[22][23] |
| ~2960 | Aliphatic C-H Stretch | Medium | Asymmetric and symmetric stretching of C-H bonds in the methyl groups of the trimethylsilyl moiety. |
| ~1580–1400 | Pyridine Ring C=C and C=N Stretches | Medium to Strong | A series of bands corresponding to the skeletal vibrations of the aromatic pyridine ring.[22][24][25] |
| ~1350–1100 | C-F Stretches (from -CF₃) | Very Strong | The highly polar C-F bonds lead to very intense absorption bands. This region often contains multiple strong peaks due to symmetric and antisymmetric stretching modes of the trifluoromethyl group.[26][27][28] |
| ~1260 | Si-CH₃ Symmetric Bend (Umbrella Mode) | Strong, Sharp | This is a highly characteristic and reliable band for identifying a trimethylsilyl group.[13][29] |
| ~860–800 | Si-CH₃ Rocking / Si-C Stretch | Strong | Another set of characteristic strong bands for the trimethylsilyl group. The exact position can be influenced by the substitution pattern.[29][30] |
| ~850-550 | C-Cl Stretch | Medium to Strong | The C-Cl stretching vibration appears in the low-frequency fingerprint region and is a key indicator for this functional group.[31][32] |
Detailed Analysis
-
High-Frequency Region (4000-2800 cm⁻¹): This region will be dominated by C-H stretching vibrations. Expect weaker peaks above 3000 cm⁻¹ for the aromatic C-H bonds and more distinct peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the nine methyl protons on the trimethylsilyl group.
-
Fingerprint Region (1500-500 cm⁻¹): This region is exceptionally information-rich for this compound.
-
The Trifluoromethyl (CF₃) Signature: The most prominent feature will likely be a series of very strong absorption bands between approximately 1350 cm⁻¹ and 1100 cm⁻¹. The high electronegativity of fluorine creates a large change in dipole moment during C-F bond stretching, resulting in high-intensity peaks that are characteristic of fluorinated compounds.[26][27]
-
The Trimethylsilyl (Si(CH₃)₃) Signature: The presence of the TMS group is unequivocally confirmed by two key features: a sharp, strong peak around 1260 cm⁻¹ (the symmetric "umbrella" deformation of the Si-CH₃) and another strong, often broad, absorption between 860-800 cm⁻¹ (Si-CH₃ rocking and Si-C stretching modes).[13][29][30]
-
Pyridine and Chloro Signatures: The skeletal vibrations of the substituted pyridine ring will appear as a series of medium-to-strong bands between 1580 cm⁻¹ and 1400 cm⁻¹.[22] The C-Cl stretch is expected at a lower frequency, typically in the 850-550 cm⁻¹ range, and may overlap with other absorptions, but its presence is a critical piece of the structural puzzle.[31][32]
-
Applications in a Regulated Environment
The validated ATR-FTIR method serves several critical functions in drug development and manufacturing, aligning with Good Manufacturing Practices (GMP).
-
Identity Confirmation: The primary application is the rapid and unambiguous confirmation of the material's identity upon receipt from a supplier. By comparing the acquired spectrum to a reference spectrum of a known pure standard, a scientist can instantly verify the material. The unique pattern in the fingerprint region is particularly powerful for this purpose.[7][8]
-
Quality Control and Purity Assessment: While not a quantitative chromatographic technique, IR spectroscopy is excellent for detecting gross impurities. The absence of unexpected peaks (e.g., a broad O-H band around 3300 cm⁻¹ indicating water, or a C=O band around 1700 cm⁻¹ indicating an oxidized impurity) provides a high degree of confidence in the material's quality.
-
Reaction Monitoring: In a process chemistry setting, FTIR can be used to monitor the progress of reactions involving this intermediate. For instance, if the chloro group is displaced in a subsequent reaction, the disappearance of the characteristic C-Cl absorption band can be tracked to determine reaction completion.
Conclusion
The infrared spectrum of this compound is rich with distinct and identifiable features corresponding to each of its key functional groups. The combination of the very strong C-F stretching bands, the sharp and intense Si-CH₃ bending and rocking modes, and the characteristic absorptions of the chloro-substituted pyridine ring creates a unique molecular fingerprint. By employing the straightforward and robust ATR-FTIR methodology detailed in this guide, researchers and quality control professionals can rapidly and confidently verify the identity and quality of this critical pharmaceutical intermediate, ensuring the integrity of the drug development pipeline.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]
- 4. This compound | 205444-18-4 [chemicalbook.com]
- 5. ACTTR Inc. - How to Use IR Spectroscopy in Pharmaceutical Starting Material Test? [acttr.com]
- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. azooptics.com [azooptics.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. IR spectroscopy for pharmaceutical quality control - Fraunhofer IAF [iaf.fraunhofer.de]
- 11. syntechinnovation.com [syntechinnovation.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 15. jascoinc.com [jascoinc.com]
- 16. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 17. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 18. universitywafer.com [universitywafer.com]
- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. researchgate.net [researchgate.net]
- 23. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 24. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. cdnsciencepub.com [cdnsciencepub.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. gelest.com [gelest.com]
- 30. mdpi.com [mdpi.com]
- 31. orgchemboulder.com [orgchemboulder.com]
- 32. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Trimethylsilyl Group in Pyridine Chemistry: Strategy, Mechanism, and Practice
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyridine scaffold is a cornerstone of modern pharmaceuticals and functional materials. However, its inherent electronic properties often pose significant challenges to regioselective functionalization. The trimethylsilyl (TMS) group has emerged as a powerful and versatile tool to overcome these challenges, acting as a removable directing group, a robust protecting group, and a reactive handle for cross-coupling reactions. This guide provides an in-depth analysis of the strategic application of the TMS group in pyridine chemistry, elucidating the mechanistic principles behind its utility and offering field-proven protocols for its implementation. For researchers in drug development, mastering the use of TMS-pyridines is not merely a technical skill but a gateway to novel chemical space and accelerated discovery.
Introduction: The Trimethylsilyl Group as a Strategic Tool
The strategic importance of the trimethylsilyl group, -Si(CH₃)₃, in organic synthesis stems from its unique combination of chemical inertness, steric bulk, and predictable reactivity.[1][2] In the context of pyridine chemistry, these properties allow chemists to temporarily alter the electronic landscape and steric environment of the pyridine ring, enabling transformations that are otherwise difficult or impossible to achieve.
Physicochemical Properties of the Trimethylsilyl Group
The TMS group is characterized by several key features:
-
Chemical Inertness: The Si-C bond is notably stable under a wide range of reaction conditions, yet it can be selectively cleaved when desired.[1]
-
Steric Bulk: With a significant molecular volume, the TMS group can block specific sites on the pyridine ring, sterically directing incoming reagents to other positions.[2]
-
Electronic Effects: It acts as a weak electron-donating group, which can influence the nucleophilicity and reactivity of the pyridine ring.[1]
-
Lipophilicity: The TMS group increases the solubility of pyridine derivatives in nonpolar organic solvents, which can be advantageous for reaction setup and purification.[3]
Overview of its Roles in Pyridine Chemistry: A Multifunctional Handle
The TMS group is not a one-trick pony; it serves multiple, distinct roles in the synthetic chemist's toolkit for pyridine modification:
-
Directing Group: It facilitates regioselective deprotonation (metalation) at positions that are not intrinsically favored, most notably at the ortho-position to the silyl group.[4][5]
-
Protecting Group: It can act as a temporary placeholder, blocking a reactive site to allow for selective functionalization elsewhere on the molecule.[1][2]
-
Reactive Handle: The C(sp²)-Si bond can be activated for transition metal-catalyzed cross-coupling reactions, serving as a stable and non-toxic alternative to organoboron or organotin reagents.[1][6]
The TMS Group as a Removable Directing Group
Perhaps the most powerful application of the TMS group in pyridine chemistry is its ability to control the regioselectivity of C-H functionalization through directed metalation. The intrinsic electronic properties of pyridine make it susceptible to nucleophilic addition and direct deprotonation at the C2 and C6 positions.[7][8] Overriding this inherent reactivity is a significant challenge.
Directing Metalation: Overcoming Pyridine's Intrinsic Reactivity
Directed ortho-metalation (DoM) is a potent strategy where a directing metalating group (DMG) coordinates to a strong base (typically an organolithium reagent), delivering the deprotonation to an adjacent C-H bond.[5][9] While many DMGs exist, the TMS group is unique in that it is not a traditional heteroatom-based coordinating group. Instead, its utility arises from a combination of steric and electronic factors that guide the metalation process. For instance, direct lithiation of pyridine itself is complex, often leading to mixtures of products or nucleophilic addition.[4][8] Placing a TMS group at a specific position allows for clean, regioselective deprotonation at an adjacent site.
Expertise & Experience Insight: The choice of base and solvent is critical in directed lithiation. Lithium amide bases like LDA or LiTMP are often preferred over alkyllithiums for deprotonating pyridines because they are less nucleophilic, reducing the risk of competitive addition to the pyridine ring.[8][9] Cryogenic temperatures (-78 °C) are almost always necessary to prevent side reactions and decomposition of the sensitive organolithium intermediates.
Experimental Workflow: Regioselective Lithiation and Functionalization
The general workflow involves the introduction of the TMS group, directed lithiation, quenching with an electrophile, and optional removal of the TMS group to yield the final functionalized pyridine.
Caption: Workflow for TMS-directed pyridine functionalization.
Experimental Protocol: Regioselective C4-Formylation of 3-Bromopyridine via a TMS-Directing Group
This protocol demonstrates how a TMS group can direct metalation to the C4 position, overriding the directing effect of the bromo substituent.
Materials:
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
Step 1: Synthesis of 3-Bromo-4-(trimethylsilyl)pyridine
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add 3-bromopyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add LDA (1.1 eq) dropwise over 15 minutes, maintaining the temperature below -70 °C. The solution should turn dark.
-
Stir the reaction mixture at -78 °C for 1 hour.[8]
-
Add TMSCl (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-bromo-4-(trimethylsilyl)pyridine.
Step 2: Directed Lithiation and Formylation
-
Dissolve 3-bromo-4-(trimethylsilyl)pyridine (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen.
-
Cool the solution to -95 °C in a liquid nitrogen/ethanol bath.
-
Add LDA (1.1 eq) dropwise. Stir for 1 hour at this temperature. This step selectively deprotonates the C2 position, which is ortho to both the bromo and TMS groups.
-
Add anhydrous DMF (1.5 eq) dropwise and stir for an additional 30 minutes at -95 °C.
-
Quench the reaction at low temperature with saturated aqueous NH₄Cl.
-
Warm to room temperature and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to yield 3-bromo-4-(trimethylsilyl)pyridine-2-carbaldehyde.
Step 3: Desilylation
-
Dissolve the aldehyde from Step 2 in THF.
-
Add TBAF solution (1.2 eq) and stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.[2]
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to afford the final product, 3-bromo-2-formylpyridine.
The TMS Group as a Protecting Group
Beyond directing reactivity, the TMS group serves as a reliable protecting group.[10] It can be installed to block a specific position on the pyridine ring, thereby allowing chemical transformations to occur selectively at other sites.[1] Its subsequent removal under mild conditions regenerates the original C-H bond.[2]
Silylation and Desilylation Protocols
The introduction (silylation) and removal (desilylation) of TMS groups are highly efficient and well-established processes.
Table 1: Common Silylation Reagents and Conditions for Pyridines
| Reagent | Base/Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Trimethylsilyl chloride (TMSCl) | Triethylamine, Pyridine | Dichloromethane | 0 °C to RT | Very common, requires base to scavenge HCl.[2][11] |
| Bis(trimethylsilyl)acetamide (BSA) | None | Acetonitrile | Reflux | Neutral conditions, byproduct is volatile.[2] |
| N-Trimethylsilylimidazole (TMSI) | None (Pyridine solvent) | Pyridine, DMF | RT to 70 °C | Very powerful silylating agent for hydroxyls, but also used for ring silylation.[12][13] |
| Zn(OTf)₂ / HSiEt₃ | Zinc Catalyst | None | 160 °C | Catalytic C-H silylation, affords meta-silylated pyridines.[14][15] |
Trustworthiness Insight: When performing a silylation, it is crucial to use anhydrous conditions. Silylating reagents are extremely sensitive to moisture, which will consume the reagent and lead to poor yields.[12][13] Using silylation-grade solvents and flame-dried glassware under an inert atmosphere (N₂ or Ar) is a self-validating system for achieving reproducible results.[11]
Table 2: Common Desilylation Methods for Aryl-TMS Bonds
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, Acetonitrile | 0 °C to RT | Most common method; fluoride has a very high affinity for silicon.[2][16] |
| Hydrochloric Acid (HCl) | THF / Water | RT | Acid-catalyzed protodesilylation.[2][17] |
| Cesium Fluoride (CsF) | DMF, Methanol | RT to 60 °C | Another excellent fluoride source. |
| Potassium trimethylsilanolate (KOTMS) | THF / H₂O | RT | Catalytic cleavage of Si-C bonds.[16] |
Trimethylsilylpyridines in Cross-Coupling Reactions
Trimethylsilylpyridines are valuable precursors for palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[6] This reaction offers a significant advantage as organosilanes are generally low-cost, stable, and generate non-toxic byproducts compared to organoboron (Suzuki) or organotin (Stille) reagents.[6]
The Hiyama Cross-Coupling Reaction
In a Hiyama coupling, a C(sp²)-Si bond is activated by a fluoride source (like TBAF) to form a hypervalent silicate species, which then participates in the catalytic cycle with a palladium(0) complex to form a new C-C bond with an organohalide.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Protocol: Hiyama Coupling of 2-Trimethylsilylpyridine with 4-Iodoanisole
This protocol outlines a general method for the palladium-catalyzed coupling of a TMS-pyridine with an aryl halide.[18][19]
Materials:
-
2-Trimethylsilylpyridine
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other suitable phosphine ligand)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), 2-trimethylsilylpyridine (1.2 eq), and 4-iodoanisole (1.0 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous dioxane or toluene via syringe, followed by the TBAF solution (1.5-2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 2-(4-methoxyphenyl)pyridine.
Influence on Nucleophilic Aromatic Substitution (SNAr)
The electronic nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halide) is present at the 2- or 4-position.[20][21] The TMS group, being weakly electron-donating, can subtly influence the rates of these reactions.[1] More importantly, it can be used as a placeholder. A position can be blocked with a TMS group, forcing a substitution to occur at another available halo-position. The TMS group can then be removed, providing access to substitution patterns not achievable through direct SNAr on a polyhalogenated pyridine.
Conclusion: A Versatile Tool for Modern Synthesis
The trimethylsilyl group is an exceptionally versatile and powerful tool in the arsenal of the modern medicinal and process chemist. Its ability to function as a removable directing group for regioselective lithiation, a robust protecting group, and a competent nucleophile in cross-coupling reactions allows for the strategic and efficient synthesis of highly functionalized pyridines.[1] For professionals in drug development, where access to novel and complex pyridine-containing scaffolds is paramount, a deep understanding of the principles and protocols governing TMS-pyridine chemistry is indispensable for innovation and success.
References
- 1. 4-(Trimethylsilyl)pyridine | 18301-46-7 | Benchchem [benchchem.com]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. 18301-46-7(4-(Trimethylsilyl)pyridine) | Kuujia.com [kuujia.com]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.no [fishersci.no]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. gcms.cz [gcms.cz]
- 14. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 18. researchgate.net [researchgate.net]
- 19. Palladium(0)-catalysed cross-coupling of 2-trimethylsilylpyridine with aryl halides | Semantic Scholar [semanticscholar.org]
- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Structural Motif
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists.[1][2][3] The unique electronic properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[4][5] Among the plethora of fluorinated motifs, the trifluoromethyl (-CF3) group stands out for its profound impact on metabolic stability, lipophilicity, and binding affinity.[6] When appended to a pyridine ring, a versatile and prevalent scaffold in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) moiety creates a privileged structural unit with broad applications in both medicinal and agrochemical research.[7][8] This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylpyridines, offering insights into their pivotal role in the development of next-generation therapeutics.
I. Physicochemical Properties: The Trifluoromethyl Advantage
The introduction of a trifluoromethyl group onto a pyridine ring dramatically alters its fundamental physicochemical properties, which in turn profoundly influences its behavior in biological systems.[9]
A. Modulation of Lipophilicity and Basicity:
The trifluoromethyl group is strongly electron-withdrawing, a characteristic that significantly impacts the electron density of the pyridine ring.[7] This electronic perturbation has two key consequences:
-
Increased Lipophilicity: The CF3 group substantially increases the lipophilicity of the parent pyridine molecule. This enhanced lipophilicity, often quantified by the logarithm of the partition coefficient (logP), can improve a drug candidate's ability to cross biological membranes, including the blood-brain barrier.[10][11] However, it's a parameter that must be carefully optimized to maintain a favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.
-
Decreased Basicity (pKa): The electron-withdrawing nature of the CF3 group lowers the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be critical for avoiding off-target effects, particularly those associated with interactions with aminergic GPCRs, and for fine-tuning drug-receptor interactions.[5]
| Property | Pyridine | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| pKa | 5.25 | ~1.3 | ~3.0 | 1.78 |
| logP | 0.65 | ~1.8 | ~1.7 | ~1.7 |
Table 1: Comparison of Physicochemical Properties. The introduction of a trifluoromethyl group significantly lowers the pKa of the pyridine nitrogen and increases its lipophilicity (logP).
B. Enhanced Metabolic Stability:
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[12] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[13] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][12]
II. Synthetic Methodologies: Accessing the Trifluoromethylpyridine Core
The growing importance of trifluoromethylpyridines has spurred the development of robust and scalable synthetic routes to access this key scaffold. The two primary strategies involve the direct trifluoromethylation of a pre-formed pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing building blocks.
A. Halogen Exchange (HALEX) Reactions:
A common and industrially viable method for synthesizing trifluoromethylpyridines is the halogen exchange reaction of trichloromethylpyridines with a fluoride source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3).[7][14] This method is particularly useful for the large-scale production of key intermediates.
Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine via Halogen Exchange
-
Charging the Reactor: A high-pressure reactor is charged with 2-chloro-5-(trichloromethyl)pyridine and a catalytic amount of a metal halide catalyst (e.g., SbCl5).
-
Introduction of HF: Anhydrous hydrogen fluoride (HF) is carefully introduced into the sealed reactor.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 100-150°C) under super-atmospheric pressure for several hours.
-
Work-up and Purification: After cooling, the excess HF is carefully vented. The crude product is then neutralized, extracted with an organic solvent, and purified by distillation or chromatography to yield 2-chloro-5-(trifluoromethyl)pyridine.
B. Cyclocondensation Reactions:
An alternative and versatile approach involves the construction of the pyridine ring through cyclocondensation reactions using readily available trifluoromethylated building blocks.[8][10] This strategy allows for the synthesis of a wide variety of substituted trifluoromethylpyridines. Common building blocks include ethyl 4,4,4-trifluoroacetoacetate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[7]
Diagram 1: Major Synthetic Routes to Trifluoromethylpyridines. A simplified representation of the two primary synthetic strategies.
III. Applications in Medicinal Chemistry: A Privileged Scaffold in Drug Design
The unique combination of physicochemical properties imparted by the trifluoromethylpyridine motif has led to its widespread adoption in drug discovery programs across various therapeutic areas.[10][15]
A. Bioisosterism: A Strategic Replacement
The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl, ethyl, isopropyl, and even the nitro group.[16][17][18] While larger than a methyl group, its steric profile is considered comparable to an ethyl group.[19] This bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic properties.[20]
Diagram 2: Bioisosteric Relationships of the Trifluoromethyl Group. The CF3 group can mimic the size and shape of other common functional groups.
B. Case Studies: Trifluoromethylpyridines in Approved Drugs and Clinical Candidates
The success of the trifluoromethylpyridine scaffold is evidenced by its presence in a number of marketed drugs and promising clinical candidates.
| Drug Name | Therapeutic Area | Role of Trifluoromethylpyridine |
| Tipranavir | Antiviral (HIV Protease Inhibitor) | The trifluoromethylpyridine moiety contributes to the high potency and favorable pharmacokinetic profile of the drug.[15][21] |
| Apalutamide | Oncology (Androgen Receptor Inhibitor) | The trifluoromethylpyridine core is a key structural element for potent androgen receptor antagonism.[22] |
| Leniolisib | Immunology (PI3Kδ Inhibitor) | Conversion of a methylpyridine to a trifluoromethylpyridine analog resulted in a five-fold increase in potency.[7] |
| Fluralaner | Veterinary Medicine (Ectoparasiticide) | The trifluoromethylpyridine group is crucial for the insecticidal and acaricidal activity of this compound. |
| Fuzapladib | Veterinary Medicine (Anti-inflammatory) | A trifluoromethylpyridine derivative developed for the treatment of acute pancreatitis in dogs.[8] |
Table 2: Examples of Drugs and Clinical Candidates Containing a Trifluoromethylpyridine Moiety.
C. Structure-Activity Relationship (SAR) Insights:
The position of the trifluoromethyl group on the pyridine ring can have a significant impact on the biological activity of a molecule. For example, in the development of certain herbicides, it was found that the herbicidal activity and spectrum could be dramatically increased by the introduction of a trifluoromethylpyridine group.[23] The specific substitution pattern (2-, 3-, or 4-trifluoromethyl) often needs to be empirically determined and optimized for a given biological target.
IV. Future Perspectives: An Enduring Legacy in Drug Discovery
The trifluoromethylpyridine scaffold has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its ability to confer desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated basicity ensures its continued relevance in the design of novel therapeutics. As synthetic methodologies for the preparation of diverse trifluoromethylpyridine derivatives continue to advance, we can anticipate the emergence of new and innovative drug candidates featuring this privileged structural motif. The exploration of novel substitution patterns and the combination of the trifluoromethylpyridine core with other pharmacophoric elements will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.
V. References
-
The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. (n.d.). Google. Retrieved January 4, 2026, from 1
-
Zheng, Y., & Tagad, V. D. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(15), 4974. --INVALID-LINK--
-
Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). --INVALID-LINK--
-
Mei, H., Han, J., & Fustero, S. (2020). The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(3), 282-284. --INVALID-LINK--
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. --INVALID-LINK--
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. --INVALID-LINK--
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. --INVALID-LINK--
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 4, 2026, from --INVALID-LINK--
-
Zheng, Z., Dai, A., & partners. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4843–4854. --INVALID-LINK--
-
Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. (n.d.). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 4, 2026, from --INVALID-LINK--
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. --INVALID-LINK--
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Al-Sawalmeh, M. F. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6296. --INVALID-LINK--
-
Greaney, A. J., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(11), 1568–1573. --INVALID-LINK--
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2009). ChemMedChem, 4(1), 49-51. --INVALID-LINK--
-
Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). Ningbo Inno Pharmchem Co., Ltd. --INVALID-LINK--
-
Preparation of (trifluoromethyl)pyridines. (1987). Google Patents. --INVALID-LINK--
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 724. --INVALID-LINK--
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2009). ResearchGate. --INVALID-LINK--
-
The Trifluoromethyl Group: A Keystone in the Architecture of Advanced Pyridine-Based Bioactive Molecules. (n.d.). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Jagodzińska, M., Huguenot, F., Candiani, G., & Zanda, M. (2009). Assessing the bioisosterism of the trifluoromethyl group with a protease probe. ChemMedChem, 4(1), 49-51. --INVALID-LINK--
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(13), 5189. --INVALID-LINK--
-
Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4843-4854. --INVALID-LINK--
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. chemxyne.com [chemxyne.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 15. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 16. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Assessing the bioisosterism of the trifluoromethyl group with a protease probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mch.estranky.sk [mch.estranky.sk]
- 21. benchchem.com [benchchem.com]
- 22. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chigroup.site [chigroup.site]
An In-Depth Technical Guide to the Safety and Handling of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine. Designed for professionals in research and drug development, this document moves beyond a simple recitation of safety protocols to offer a deeper understanding of the compound's chemical reactivity and the rationale behind the recommended procedures. By integrating insights from organosilicon and halogenated pyridine chemistry, this guide aims to foster a culture of safety and precision in the laboratory. We will explore the unique properties conferred by the trifluoromethyl and trimethylsilyl groups, detail a representative experimental workflow for a palladium-catalyzed cross-coupling reaction, and provide clear, actionable guidance for emergency situations.
Introduction: A Molecule of Strategic Importance
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis.[1][2][3] Its trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[4] The chloro and trimethylsilyl substituents, in turn, provide versatile handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures.[5][6][7] The pyridine core is a ubiquitous scaffold in a vast number of pharmaceuticals.[8][9][10] This unique combination of functional groups makes it a valuable building block for the synthesis of novel bioactive compounds. However, its reactivity also necessitates a thorough understanding of its properties to ensure safe and effective handling.
Physicochemical and Hazard Profile
A foundational aspect of safe laboratory practice is a comprehensive understanding of a compound's intrinsic properties and associated hazards. The information presented in the following table has been synthesized from supplier safety data sheets and chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClF₃NSi | [11] |
| Molecular Weight | 253.72 g/mol | [12] |
| Appearance | Solid | [11] |
| GHS Pictograms | GHS06 | [11] |
| Signal Word | Danger | [11] |
| Hazard Statements | H301 (Toxic if swallowed) | [11] |
| Precautionary Statements | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) | [11] |
| Storage Class | 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects) | [11] |
The Chemical Logic of Handling: Understanding Reactivity
The safe handling of this compound is directly informed by its chemical structure. The interplay between the electron-withdrawing trifluoromethyl group, the reactive chloro substituent, and the labile trimethylsilyl group dictates its stability and reactivity profile.
-
The Trifluoromethyl Group: This strongly electron-withdrawing group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient.[13] This has two major consequences: it can increase the metabolic stability of the molecule in a drug development context, and it can affect the reactivity of the other substituents.[5][13]
-
The Chloro Group: As a halogen, the chloro group is a good leaving group in nucleophilic aromatic substitution and a key participant in oxidative addition to a low-valent palladium catalyst in cross-coupling reactions. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, can make this chloro group more susceptible to nucleophilic attack.
-
The Trimethylsilyl (TMS) Group: The C-Si bond is labile under certain conditions and can be cleaved by fluoride ions or strong acids/bases. In the context of this molecule, the TMS group can serve as a directing group or a placeholder for subsequent functionalization. Its removal can be a deliberate synthetic step.
The combination of these functional groups means that the compound should be handled with care, avoiding strong acids, bases, and nucleophiles unless a reaction is intended.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Hiyama Cross-Coupling of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Introduction: The Strategic Importance of Trifluoromethylpyridines and the Hiyama Cross-Coupling
In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorinated heterocyclic moieties is a cornerstone of molecular design.[1][2][3][4] The trifluoromethylpyridine scaffold, in particular, is a privileged structural motif, imparting enhanced metabolic stability, increased lipophilicity, and modulated electronic properties to bioactive molecules.[5] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates and next-generation crop protection agents.[5]
The synthesis of complex biaryl and heteroaryl structures containing the trifluoromethylpyridine core often relies on robust and versatile cross-coupling methodologies. Among these, the palladium-catalyzed Hiyama cross-coupling reaction stands out as a powerful tool for the formation of carbon-carbon bonds.[6][7][8] This reaction utilizes organosilanes as coupling partners, which are lauded for their stability, low toxicity, and ease of handling compared to other organometallic reagents.[5][6]
This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the application of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine in Hiyama cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and discuss key considerations for reaction optimization.
Mechanistic Insights: The Catalytic Cycle of the Hiyama Cross-Coupling
The Hiyama cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination. A crucial aspect of the Hiyama coupling is the activation of the organosilane, which is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[5][6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate.
-
Transmetalation: This is the key bond-forming step where the organic group is transferred from the silicon atom to the palladium center. The carbon-silicon bond in the trimethylsilylpyridine is relatively inert and requires activation. The fluoride ion from TBAF coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate.[5][6][8] This increases the nucleophilicity of the carbon atom attached to silicon, facilitating the transfer of the pyridyl group to the palladium(II) center and displacing the halide.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Hiyama cross-coupling reaction.
Experimental Protocol: Hiyama Cross-Coupling of this compound with an Aryl Halide
This protocol is adapted from established procedures for the Hiyama cross-coupling of chloro-substituted pyridyltrimethylsilanes.[7][9] Researchers should consider this as a starting point and may need to optimize conditions for their specific aryl halide coupling partner.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole, as a representative coupling partner)
-
Palladium(II) bis(triphenylphosphine)dichloride [PdCl₂(PPh₃)₂]
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), PPh₃ (0.10 equiv.), and CuI (1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the limiting reagent).
-
Initiation: With vigorous stirring, add the TBAF solution (2.0 equiv.) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be applied.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Reaction Parameters and Considerations
The following table summarizes typical reaction conditions and provides insights into the role of each component, based on analogous Hiyama cross-coupling reactions of functionalized pyridyl silanes.
| Parameter | Typical Value/Reagent | Role and Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | The choice of palladium source and ligand is crucial. For electron-deficient systems, electron-rich and bulky phosphine ligands like XPhos can be beneficial.[7][10] |
| Ligand | PPh₃, XPhos | Ligands stabilize the palladium catalyst and influence its reactivity. The optimal ligand may need to be screened for a given substrate pair. |
| Fluoride Activator | TBAF, CsF, KF | TBAF is a common and effective fluoride source.[2][7] The amount of activator can be critical; an excess may lead to side reactions. |
| Solvent | DMF, Dioxane, THF, t-BuOH | The choice of solvent can impact solubility and reaction kinetics. Anhydrous conditions are generally recommended. |
| Temperature | Room Temperature to 120 °C | Many Hiyama couplings proceed at room temperature, but heating may be necessary for less reactive substrates.[2][7] |
| Additives | CuI | Copper salts are sometimes used as co-catalysts, although their exact role can be complex and may not always be necessary.[7][9] |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a palladium precursor with a more electron-rich ligand like XPhos), or ensuring the TBAF solution is fresh and anhydrous.
-
Side Products: The formation of homocoupled products can sometimes be observed. Adjusting the stoichiometry of the reactants or the rate of addition of the TBAF solution may mitigate this.
-
Protodesilylation: In the presence of moisture, the starting pyridyl silane can undergo protodesilylation. It is crucial to use anhydrous solvents and reagents.
Conclusion
The Hiyama cross-coupling of this compound offers a reliable and efficient pathway for the synthesis of highly functionalized biaryl and heteroaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can leverage this powerful transformation to access novel molecular architectures for drug discovery and materials science. The protocol and insights provided herein serve as a comprehensive guide for the successful implementation of this valuable synthetic tool.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Direct Hiyama cross-coupling of enaminones with triethoxy(aryl)silanes and dimethylphenylsilanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 7. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications | MDPI [mdpi.com]
- 10. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Introduction: A Versatile Heterocyclic Building Block
The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The synthesis of these motifs often relies on robust cross-coupling methodologies. The Suzuki-Miyaura reaction stands out as a premier tool for C-C bond formation due to its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[3][4]
This guide focuses on a particularly valuable building block: 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine . This substrate presents both unique opportunities and distinct challenges. The trifluoromethyl (-CF₃) group is a key feature in many modern drug candidates, enhancing metabolic stability and binding affinity. However, the presence of this strongly electron-withdrawing group, combined with the inherent challenges of using a less reactive 2-chloropyridine electrophile, necessitates carefully optimized reaction conditions.[5]
The 3-(trimethylsilyl) (TMS) group serves a dual purpose. It can act as a temporary protecting group, allowing for subsequent functionalization at the C-3 position after the primary coupling reaction. This strategic two-step approach significantly enhances the synthetic utility of the core structure, enabling the creation of complex, multi-substituted pyridine derivatives.
This document provides a comprehensive overview, optimized protocols, and mechanistic insights for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.
Part 1: The Catalytic System & Reaction Parameters
The success of the Suzuki-Miyaura coupling, especially with challenging substrates like 2-chloropyridines, is critically dependent on the synergy between the palladium source, the ligand, the base, and the solvent system.
Core Principle: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle.[4][6] Understanding these steps is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine. This is often the rate-limiting step for less reactive aryl chlorides and is heavily influenced by the choice of ligand.
-
Transmetalation: The organoboron reagent (e.g., boronic acid), activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) center.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Optimization of Reaction Components
Selection of the correct parameters is essential for achieving high yields. For electron-deficient 2-chloropyridines, catalyst systems that promote the challenging oxidative addition step are required.
| Component | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that form the active catalyst in situ with a phosphine ligand. Pd(PPh₃)₄ can be used directly but may be less active for challenging chlorides. |
| Ligand | Bulky, Electron-Rich Phosphines: - SPhos, XPhos, RuPhos- Tricyclohexylphosphine (PCy₃) | These ligands are crucial for activating the C-Cl bond. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the initial oxidative addition step.[3] For particularly difficult couplings, N-Heterocyclic Carbene (NHC) ligands like IPr can also be highly effective.[7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is often an excellent choice as it is strong enough to promote transmetalation but often minimizes the undesired side reaction of protodeboronation of the boronic acid.[8] Cs₂CO₃ is also highly effective. |
| Solvent | 1,4-Dioxane, Toluene, DME, THF(often with 10-20% water) | Anhydrous conditions are generally preferred to start, but the addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and formation of the boronate.[9][10] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | Higher temperatures are typically required to drive the reaction to completion, especially given the lower reactivity of the chloride leaving group. |
Part 2: Experimental Protocols
General Workflow for Reaction Setup
A meticulous and consistent setup under an inert atmosphere is fundamental to achieving reproducible, high-yield results.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.[11]
Protocol 2.1: Suzuki-Miyaura Coupling of this compound
This protocol describes a model reaction with 4-methoxyphenylboronic acid.
Materials & Reagents:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 281 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Seal the flask with a rubber septum, and connect it to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Replace the septum with a glass stopper or Teflon screw cap and place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 12-18 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-methoxyphenyl)-6-trifluoromethyl-3-(trimethylsilyl)pyridine .
Protocol 2.2: Post-Coupling Desilylation
This protocol removes the TMS group to yield the final 2-aryl-6-trifluoromethylpyridine.
Materials & Reagents:
-
2-Aryl-6-trifluoromethyl-3-(trimethylsilyl)pyridine (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the silylated pyridine product (e.g., 353 mg, 1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.2 mL, 1.2 mmol) dropwise via syringe over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final desilylated product.
Caption: Two-step synthetic route: Suzuki coupling followed by desilylation.
Part 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active ligand/base combination.3. Reaction temperature too low. | 1. Ensure thorough degassing of solvents and inert atmosphere setup.2. Switch to a more electron-rich, bulky ligand (e.g., XPhos, RuPhos) or a stronger base (e.g., Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Base is too harsh or reaction time is too long.2. Presence of excess water. | 1. Use a milder base like K₃PO₄.2. Use anhydrous conditions or switch to a boronic ester, which can be more stable.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Improve the degassing procedure for solvents and ensure the reaction flask is rigorously purged with inert gas before adding reagents. |
| Incomplete Desilylation | 1. Insufficient TBAF.2. Steric hindrance around the TMS group. | 1. Add an additional portion of TBAF (0.2-0.5 equiv) and monitor.2. Increase reaction time or gently warm the reaction to 40 °C. |
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Synthesis using 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Introduction: The Strategic Importance of Functionalized Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in a vast array of biologically active compounds and functional materials. The ability to precisely introduce diverse functionalities onto the pyridine ring is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.[1][2] This guide focuses on a particularly valuable and uniquely functionalized building block: 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine .
This trifunctional pyridine derivative offers a unique platform for sequential and site-selective cross-coupling reactions. The interplay of the chloro, trifluoromethyl, and trimethylsilyl groups imparts distinct reactivity profiles, allowing for a strategic and controlled elaboration of the pyridine core. This document provides a comprehensive overview of the reactivity of this substrate and detailed protocols for its application in key palladium-catalyzed transformations.
The Unique Reactivity Profile of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the electronic and steric effects of its substituents.
-
2-Chloro Group: The chlorine atom at the 2-position serves as a primary handle for oxidative addition to a palladium(0) catalyst. While less reactive than the corresponding bromide or iodide, the C-Cl bond can be effectively activated using modern, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3] The electron-withdrawing nature of the adjacent trifluoromethyl group and the pyridine nitrogen enhances the electrophilicity of this position, facilitating oxidative addition.
-
6-Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl (CF3) group significantly influences the electronic properties of the pyridine ring.[4][5] Its presence acidifies the ring protons and increases the electrophilicity of the carbon atoms, making the 2-chloro position more susceptible to nucleophilic attack in the context of the catalytic cycle. The CF3 group can also modulate the pharmacokinetic properties of the final products, a desirable feature in drug discovery.[4]
-
3-Trimethylsilyl Group: The trimethylsilyl (TMS) group is a versatile functional handle. While it can participate in certain cross-coupling reactions, it is more commonly utilized as a directing group or a placeholder for subsequent functionalization.[6][7] The C-Si bond can be cleaved under specific conditions to introduce other functionalities, such as a hydroxyl group, or it can be used to direct ortho-lithiation. In the context of the protocols presented here, the TMS group is primarily considered a stable substituent that can be carried through the initial cross-coupling at the 2-position.
This unique combination of substituents allows for a stepwise functionalization strategy. The more reactive 2-chloro position can be addressed first, leaving the trimethylsilyl group for a subsequent transformation, thus providing a pathway to highly substituted and complex pyridine derivatives.
Core Palladium-Catalyzed Cross-Coupling Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura, Sonogashira, and Heck couplings using this compound as the electrophilic partner.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Heteroaryl-6-trifluoromethyl-3-(trimethylsilyl)pyridines
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds.[8][9][10][11]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and ligand. For challenging couplings, pre-catalysts such as XPhos Pd G3 or SPhos Pd G2 are recommended.[8] Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) can be used.[3]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is often effective.[1][8]
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can significantly reduce reaction times.[12]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G3 | K₃PO₄ | Toluene | 100 | 4 | >90 |
| 3 | 3-Thienylboronic acid | SPhos Pd G2 | Cs₂CO₃ | Dioxane | 110 | 6 | 80-90 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | 8 | 70-80 |
Note: Yields are representative and can vary based on the specific boronic acid, purity of reagents, and precise reaction conditions.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-trifluoromethyl-3-(trimethylsilyl)pyridines
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between the pyridine ring and a terminal alkyne.[3][13][14][15]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF, DMF, or toluene).
-
Reagent Addition: To this solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and the terminal alkyne (1.1-1.5 equiv.) sequentially.[13][16]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Alkyne (H-C≡C-R) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 50 | 6 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 60 | 3 | >90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 5 | 75-85 |
Note: Yields are representative and can vary based on the specific alkyne, purity of reagents, and precise reaction conditions.
Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Heck Coupling: Synthesis of 2-Vinyl-6-trifluoromethyl-3-(trimethylsilyl)pyridines
The Heck reaction facilitates the coupling of the pyridine derivative with an alkene to form a substituted alkene.[17][18][19][20][21]
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. fiveable.me [fiveable.me]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
The Trimethylsilyl Group: A Versatile Lever for the Functionalization of the Pyridine Ring
Introduction: The Enduring Challenge and Strategic Importance of Pyridine Functionalization
The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development, featuring prominently in a vast array of FDA-approved drugs.[1][2][3][4][5] Its prevalence stems from its ability to engage in hydrogen bonding, act as a ligand for metallic centers in enzymes, and modulate the physicochemical properties of parent molecules. However, the intrinsic electron-deficient nature of the pyridine ring presents a significant challenge for its direct and selective functionalization.[1][2][6] This electronic characteristic, coupled with the coordinating power of the nitrogen atom, often leads to issues with reactivity and regioselectivity.[1][2] Overcoming these hurdles is paramount for the efficient synthesis of novel pyridine-containing drug candidates and agrochemicals.[7]
This application note details a powerful and versatile strategy for the regioselective functionalization of the pyridine nucleus: the use of the trimethylsilyl (TMS) group as a transient activating and directing group. We will explore the underlying principles of silyl-assisted pyridine modification and provide detailed, field-proven protocols for key transformations, including C-H silylation and subsequent cross-coupling reactions.
The Trimethylsilyl Group: More Than a Protective Moiety
While traditionally recognized for its role in protecting hydroxyl and amine functionalities, the trimethylsilyl group offers a sophisticated toolkit for manipulating the reactivity of the pyridine ring.[8] Its utility extends far beyond simple steric blocking, enabling chemists to precisely control the position of subsequent functionalization. The introduction of a TMS group can facilitate:
-
Directed ortho-Metalation: The silyl group can direct deprotonation to the adjacent C2 position, creating a nucleophilic center for the introduction of various electrophiles.
-
Activation for Cross-Coupling Reactions: Silylated pyridines are excellent substrates for a variety of cross-coupling reactions, including the Hiyama coupling, allowing for the formation of C-C bonds.[9]
-
Regiocontrol in C-H Activation: The presence of a silyl group can influence the regioselectivity of transition-metal-catalyzed C-H activation reactions, steering functionalization to specific positions on the pyridine ring.[10]
The versatility of the trimethylsilyl group lies in its ability to be strategically introduced and subsequently removed or transformed, making it a powerful tool for synthetic chemists.[11]
Visualizing the Silyl-Assisted Functionalization Workflow
The general workflow for the functionalization of pyridine via a trimethylsilyl group involves two key stages: the initial silylation of the pyridine ring and the subsequent functionalization at a specific position, often followed by desilylation if the TMS group is not desired in the final product.
Caption: General workflow for silyl-assisted pyridine functionalization.
Part 1: Protocols for the C-H Silylation of Pyridines
The direct C-H silylation of pyridines is the crucial first step in this functionalization strategy. Several methods have been developed, with transition metal catalysis being a prominent approach.
Protocol 1.1: Rhodium-Catalyzed C2-Selective Silylation
This protocol leverages a rhodium-aluminum complex to achieve high selectivity for the C2 position of the pyridine ring. The Lewis acidic aluminum center coordinates to the pyridine nitrogen, facilitating the activation of the proximal C(2)-H bond by the rhodium center.[11][12]
Materials:
-
Pyridine substrate
-
Hydrosilane (e.g., triethylsilane)
-
Rhodium-Aluminum catalyst complex
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, charge a dry reaction vessel with the rhodium-aluminum catalyst.
-
Add the anhydrous solvent, followed by the pyridine substrate.
-
Add the hydrosilane dropwise to the reaction mixture at the specified temperature.
-
Stir the reaction under an inert atmosphere for the designated time, monitoring progress by GC-MS or TLC.
-
Upon completion, quench the reaction and purify the 2-silylpyridine product by column chromatography.
| Substrate | Catalyst Loading (mol%) | Silane (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine | 2.5 | HSiEt3 (1.2) | Toluene | 80 | 12 | 85 |
| 3-Methylpyridine | 2.5 | HSiEt3 (1.2) | Toluene | 80 | 12 | 82 |
| 4-Phenylpyridine | 2.5 | HSiEt3 (1.2) | Toluene | 80 | 16 | 78 |
Causality Behind Experimental Choices:
-
Inert Atmosphere: The catalyst and hydrosilanes are sensitive to air and moisture, necessitating the use of a glovebox or Schlenk line.
-
Anhydrous Solvent: Water can react with the hydrosilane and deactivate the catalyst.
-
Catalyst Choice: The specific Rh-Al complex is crucial for achieving high C2 selectivity by pre-coordinating the pyridine substrate.[11][12]
Protocol 1.2: Iridium-Catalyzed meta-C-H Silylation
For accessing the meta position, iridium-based catalysts have shown remarkable efficacy.[13] This approach provides a complementary method to the C2-selective protocols.
Materials:
-
Pyridine substrate
-
Hydrosilane (e.g., triethylsilane)
-
Iridium catalyst (e.g., [Ir(cod)OMe]2)
-
Ligand (e.g., dtbpy)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Assemble the reaction under an inert atmosphere.
-
To a solution of the iridium catalyst and ligand in the anhydrous solvent, add the pyridine substrate.
-
Add the hydrosilane and heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress until the starting material is consumed.
-
After cooling, concentrate the reaction mixture and purify the 3-silylpyridine product via chromatography.
| Substrate | Catalyst Loading (mol%) | Silane (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine | 3.0 | HSiEt3 (1.5) | THF | 100 | 24 | 75 |
| 2-Phenylpyridine | 3.0 | HSiEt3 (1.5) | THF | 100 | 24 | 70 |
Part 2: Protocols for the Functionalization of Silylated Pyridines
Once the silylated pyridine is in hand, it can be used as a versatile building block in a variety of transformations. Cross-coupling reactions are particularly powerful for constructing complex molecular architectures.
Protocol 2.1: Hiyama Cross-Coupling of 2-Trimethylsilylpyridine
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide.[9] 2-Silylpyridines are effective nucleophilic partners in this reaction.[9]
Materials:
-
2-Trimethylsilylpyridine
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd/C)[14]
-
Fluoride source (e.g., TBAF)
-
Solvent (e.g., THF or toluene)
Procedure:
-
In a reaction vessel, combine the 2-trimethylsilylpyridine, aryl halide, and palladium catalyst.
-
Add the solvent and degas the mixture.
-
Add the fluoride source (e.g., a 1 M solution of TBAF in THF).
-
Heat the reaction mixture under an inert atmosphere, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the biaryl product by column chromatography.
| Aryl Halide | Catalyst | Fluoride Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh3)4 (5 mol%) | TBAF (1.2 equiv) | THF | 80 | 12 | 88 |
| 1-Iodonaphthalene | Pd/C (0.5 mol%) | TBAF (1.2 equiv) | Toluene | 120 | 16 | 90 |
| 3-Bromobenzonitrile | Pd(PPh3)4 (5 mol%) | TBAF (1.2 equiv) | THF | 80 | 14 | 85 |
Causality Behind Experimental Choices:
-
Fluoride Source: The fluoride anion is essential for activating the organosilane by forming a hypervalent silicon species, which is more nucleophilic.
-
Palladium Catalyst: The choice of palladium catalyst and ligands can significantly impact the reaction efficiency and substrate scope. Pd/C offers a heterogeneous and recyclable option.[14]
-
Degassing: Removing dissolved oxygen is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Mechanistic Insight: The Role of the Silyl Group in Directing Reactivity
The strategic placement of a trimethylsilyl group fundamentally alters the electronic and steric landscape of the pyridine ring, enabling chemists to override its inherent reactivity patterns.
Caption: Key mechanistic steps in silylation and subsequent cross-coupling.
Conclusion: A Robust Strategy for Drug Discovery and Beyond
The functionalization of the pyridine ring via the trimethylsilyl group represents a mature and highly effective strategy for accessing a diverse range of substituted pyridines. This approach provides chemists with a reliable means to control regioselectivity, a critical aspect of designing molecules with specific biological activities. The protocols outlined in this application note serve as a starting point for researchers in drug discovery, agrochemicals, and materials science to leverage the power of silyl-assisted pyridine functionalization in their synthetic endeavors. The continued development of novel silylation and cross-coupling methodologies will undoubtedly further expand the synthetic chemist's toolbox for manipulating this important heterocyclic scaffold.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. C2-Selective silylation of pyridines by a rhodium–aluminum complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules.[1] Trifluoromethyl-substituted pyridines, in particular, are prevalent scaffolds in a wide array of pharmaceuticals and agrochemicals.[1][2] This document provides a detailed guide to the synthetic utility of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine (CAS No. 205444-18-4), a highly versatile and functionalized building block.[3] We will explore its application in key bond-forming reactions, leveraging its distinct reactive sites: the C2-chloro substituent for palladium-catalyzed cross-coupling, and the C3-trimethylsilyl group as a masked carbanion for subsequent functionalization. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to construct complex molecular architectures from this valuable intermediate.
Introduction: A Multifunctional Pyridine Scaffold
This compound is a powerful synthetic intermediate due to the orthogonal reactivity of its substituents. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom significantly influences the reactivity of the ring system.
-
The C2-Position: The chlorine atom is activated for nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct formation of C-C and C-N bonds, which are fundamental transformations in drug synthesis.
-
The C3-Position: The trimethylsilyl (TMS) group is a sterically bulky, electronically neutral placeholder. Its primary value lies in its ability to be selectively cleaved under specific conditions (protodesilylation), typically using a fluoride source. This process generates a transient pyridyl anion at the C3 position, which can then be trapped by a range of electrophiles. This strategy provides access to 3-substituted pyridine derivatives that are often challenging to synthesize through other routes.
The combination of these reactive centers allows for a programmed, site-selective functionalization of the pyridine core, making it an ideal starting material for building libraries of complex pharmaceutical intermediates.
Core Synthetic Transformations and Protocols
This section details the primary synthetic pathways accessible from this compound, complete with mechanistic insights and step-by-step experimental protocols.
Palladium-Catalyzed Cross-Coupling at the C2-Position
The chloro-substituent at the C2 position is amenable to several cornerstone cross-coupling reactions. The success of these transformations often hinges on the judicious selection of the palladium catalyst, ligand, and base to overcome the relative inertness of aryl chlorides compared to bromides or iodides.[4]
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures by coupling the aryl halide with an organoboron reagent. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid and reductive elimination to yield the product.[5][6][7]
Caption: Reaction scheme for Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Recommended Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Expected Yield Range (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 110 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane/Water | 100 | 80-95 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/Water | 90 | 60-80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst source (e.g., Pd(OAc)₂, 1-3 mol%), the phosphine ligand (e.g., SPhos, 2-6 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes by evacuating and backfilling three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., Toluene/Water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-trifluoromethyl-3-(trimethylsilyl)pyridine.
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes. The reaction typically employs a dual catalytic system of palladium and copper(I).[8][9] The palladium cycle mirrors that of the Suzuki coupling, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine in Agrochemical Synthesis: A Guide for Advanced Research
Abstract
The pyridine scaffold is a cornerstone in the architecture of modern agrochemicals, lending unique physicochemical properties to active ingredients.[1][2][3] Among the vast array of functionalized pyridines, 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine has emerged as a sophisticated and highly valuable intermediate. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro- and trimethylsilyl- substituents provide orthogonal handles for selective chemical modifications.[4][5] This guide delineates the strategic application of this versatile building block in the synthesis of next-generation agrochemicals, with a particular focus on the construction of sulfoximine insecticides like Sulfoxaflor. We provide in-depth technical analysis, field-proven insights into reaction mechanisms, and detailed, actionable protocols for researchers in agrochemical discovery and development.
Introduction: The Trifluoromethylpyridine Moiety in Modern Crop Protection
The incorporation of trifluoromethyl (CF₃) groups into pyridine rings is a well-established strategy for enhancing the efficacy and bioavailability of agrochemicals.[4][5] The strong electron-withdrawing nature of the CF₃ group can significantly influence the electronic properties of the pyridine ring, impacting its interaction with biological targets. Furthermore, the lipophilicity imparted by the CF₃ group can improve the penetration of the active ingredient through biological membranes.[5] this compound is a trifunctional intermediate, offering chemists multiple avenues for molecular elaboration, making it a powerful tool in the synthesis of complex agrochemicals.[4][5]
The Strategic Role of the Trimethylsilyl Group: A Gateway to Regiocontrolled Functionalization
The trimethylsilyl (TMS) group at the 3-position of the pyridine ring is not merely a passive substituent; it is a key strategic element that enables highly regioselective carbon-carbon bond formation. Its utility can be leveraged in several ways:
-
Masked Nucleophile in Cross-Coupling Reactions: The C-Si bond can be activated under specific conditions (e.g., with fluoride ions or under basic conditions) to participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[1][4] This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 3-position.
-
Facilitator of Halogenation: The TMS group can be readily replaced by an iodine atom with high regioselectivity using electrophilic iodinating agents. This "sila-iodination" transforms the relatively unreactive C-Si bond into a more versatile C-I bond, which can then participate in a broader array of cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.
-
Directing Group for Electrophilic Substitution: While less common for this specific substitution pattern, silyl groups can act as directing groups in certain electrophilic aromatic substitutions, offering another layer of synthetic control.
The following diagram illustrates the pivotal role of the trimethylsilyl group as a synthetic linchpin.
Caption: Synthetic pathways enabled by the trimethylsilyl group.
Application in the Synthesis of Sulfoxaflor: A Proposed Synthetic Strategy
Sulfoxaflor is a potent insecticide that acts as an agonist at nicotinic acetylcholine receptors.[6] Its core structure features a substituted pyridine ring. While various synthetic routes to Sulfoxaflor and its intermediates exist, the use of this compound offers a strategic approach to constructing the key [1-[6-(trifluoromethyl)pyridin-3-yl]ethyl] moiety.
The proposed synthetic workflow involves an initial cross-coupling reaction to introduce the ethyl group precursor at the 3-position, followed by further functional group manipulations.
Caption: Proposed workflow for the synthesis of a Sulfoxaflor precursor.
Detailed Experimental Protocols (Proposed)
The following protocols are based on established methodologies for similar transformations and are provided as a guide for experimental design. Optimization of reaction conditions is recommended for specific substrates and scales.
Protocol 1: Hiyama Cross-Coupling for the Introduction of a Vinyl Group
This protocol describes the palladium-catalyzed coupling of this compound with a vinyl silane.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq).
-
Add vinyltrimethoxysilane (1.5 eq).
-
Add Pd(OAc)₂ (0.05 eq) and SPhos (0.1 eq).
-
Add TBAF (1.0 M in THF, 2.0 eq).
-
-
Reaction Execution:
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Desilylation-Iodination
This protocol outlines the conversion of the trimethylsilyl group to a more reactive iodo group.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Add iodine monochloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous Na₂S₂O₃.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
The resulting 2-chloro-3-iodo-6-(trifluoromethyl)pyridine can often be used in the next step without further purification.
-
Protocol 3: Suzuki Cross-Coupling of the 3-Iodo Intermediate
This protocol details the coupling of the 3-iodo intermediate with a boronic acid derivative.
-
Reagent Preparation:
-
To a Schlenk flask, add 2-chloro-3-iodo-6-(trifluoromethyl)pyridine (1.0 eq).
-
Add the desired boronic acid or boronic ester (1.2 eq).
-
Add Pd(PPh₃)₄ (0.03 eq).
-
Add an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).
-
-
Reaction Execution:
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Quantitative Data and Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the key transformations, based on analogous systems reported in the literature.
| Transformation | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Hiyama Coupling | Pd(OAc)₂/SPhos, TBAF | THF | 80 | 12-24 | 60-85 |
| Desilylation-Iodination | ICl | CH₂Cl₂ | 0 to RT | 2-4 | >90 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 8-16 | 70-95 |
Safety and Handling Considerations
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organolithium Reagents (if used for alternative functionalization): Highly pyrophoric and reactive with moisture. Handle under an inert atmosphere (argon or nitrogen).
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Solvents: Use anhydrous solvents for moisture-sensitive reactions.
Conclusion
This compound is a sophisticated and strategically valuable intermediate for the synthesis of advanced agrochemicals. The trimethylsilyl group serves as a versatile handle for regioselective functionalization, enabling the construction of complex molecular architectures through a variety of cross-coupling and halogenation reactions. The proposed synthetic strategies and protocols provided herein offer a solid foundation for researchers and drug development professionals to leverage the full potential of this powerful building block in the discovery of novel and effective crop protection solutions.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines - Google Patents [patents.google.com]
- 4. assignmentpoint.com [assignmentpoint.com]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Nucleophilic Aromatic Substitution on Trifluoromethylpyridines
Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties. When appended to a pyridine ring, it imparts a unique combination of increased lipophilicity, enhanced metabolic stability, and altered electronic character, often leading to improved binding affinity and better pharmacokinetic profiles.[1][4] Trifluoromethylpyridines (TFMPs) have consequently emerged as indispensable building blocks for medicinal chemists, finding application in the development of therapeutics for a wide range of diseases, including cancer and infectious diseases, as well as in the creation of advanced agrochemicals.[1][2][4][5]
This guide provides a detailed, step-by-step protocol for performing nucleophilic aromatic substitution (SNAr) on trifluoromethylpyridines, a key transformation for the functionalization of this important class of heterocycles. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on experimental setup and optimization, and provide troubleshooting advice to navigate common challenges.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridines
Nucleophilic aromatic substitution is a powerful tool for the modification of electron-deficient aromatic systems.[6][7][8] Unlike typical nucleophilic substitutions (SN1 and SN2) that occur at sp3-hybridized carbon centers, SNAr takes place on an sp2-hybridized aromatic carbon. The reaction proceeds via a two-step addition-elimination mechanism.[7][9]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the aromatic ring at the carbon atom bearing the leaving group. This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8][9]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack.[10][11] This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen atom, as the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the nitrogen.[10][12][13][14] Consequently, SNAr reactions on pyridines are most favorable when the leaving group is located at these positions.[10][12][14][15]
The presence of a strongly electron-withdrawing group, such as a trifluoromethyl group (-CF3), further activates the pyridine ring towards nucleophilic attack.[1] The -CF3 group's potent inductive effect enhances the electrophilicity of the ring carbons, thereby facilitating the initial nucleophilic addition.
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Protocol: SNAr of 2-chloro-4-(trifluoromethyl)pyridine with a Generic Amine Nucleophile
This protocol provides a general procedure for the SNAr reaction between 2-chloro-4-(trifluoromethyl)pyridine and a primary or secondary amine.
Materials:
-
2-chloro-4-(trifluoromethyl)pyridine
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP))[10]
-
Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA))
-
Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., DMSO) to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
-
Add the amine nucleophile (1.1-1.5 eq) to the reaction mixture.
-
Add the base (1.5-2.0 eq). The base is crucial for scavenging the HCl generated during the reaction, especially when using amine salts or less nucleophilic amines.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile and the substrate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted trifluoromethylpyridine.
-
Key Experimental Considerations and Causality
| Parameter | Recommended Choice | Rationale |
| Leaving Group | F > Cl > Br > I | The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack. This polarization is often more critical than the leaving group's ability to depart.[6][10] |
| Solvent | Polar aprotic (DMSO, DMF, NMP) | These solvents effectively solvate the cation of the nucleophile salt, enhancing the nucleophilicity of the anion. They also help to stabilize the charged Meisenheimer intermediate.[10] |
| Temperature | Room temperature to 120 °C | The required temperature depends on the nucleophilicity of the attacking species and the activation of the pyridine ring. Highly activated substrates with strong nucleophiles may react at lower temperatures. |
| Base | K2CO3, Cs2CO3, DIPEA | A base is often necessary to deprotonate the nucleophile (if it is an amine or alcohol) or to neutralize the acid formed during the reaction, driving the equilibrium towards the product. |
| Nucleophile | Amines, alkoxides, thiols | A wide range of nucleophiles can be employed. The strength of the nucleophile will directly impact the reaction rate and required conditions.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently activated substrate, weak nucleophile, or low reaction temperature. | Increase the reaction temperature. Consider using a stronger base to deprotonate the nucleophile. If possible, switch to a more reactive substrate with a better leaving group (e.g., a fluoro-substituted pyridine). |
| Side Product Formation | Competing reactions, such as reaction with the solvent or decomposition at high temperatures. | Lower the reaction temperature and increase the reaction time. Ensure the use of a high-purity, anhydrous solvent. |
| Difficult Purification | Similar polarity of starting material and product. | Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation. |
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the SNAr reaction.
Conclusion
Nucleophilic aromatic substitution on trifluoromethylpyridines is a robust and versatile method for the synthesis of highly functionalized heterocyclic compounds. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is key to achieving high yields and purity. The protocols and guidelines presented in this application note are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to successfully employ this important transformation in their synthetic endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 14. Reaction Examples [cdb.ics.uci.edu]
- 15. baranlab.org [baranlab.org]
Navigating the Cleavage of C-Si Bonds: A Guide to Desilylation of 3-(Trimethylsilyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Silyl Group in Pyridine Functionalization
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the pyridine scaffold remains a cornerstone. Its prevalence in pharmaceuticals necessitates versatile and efficient methods for its targeted functionalization. 3-(Trimethylsilyl)pyridine and its derivatives have emerged as valuable intermediates, where the trimethylsilyl (TMS) group serves as a reliable and strategically placed handle. This bulky, yet labile, group can act as a steric director, a placeholder for subsequent transformations, or a precursor to other functional groups through ipso-substitution. The ultimate success of these synthetic strategies, however, hinges on the ability to cleave the carbon-silicon bond selectively and efficiently at the desired stage. This guide provides a comprehensive overview of the primary techniques for the desilylation of 3-(trimethylsilyl)pyridine derivatives, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Choosing Your Cleavage Strategy: A Decision Framework
The selection of an appropriate desilylation method is contingent upon several factors, including the overall substitution pattern of the pyridine ring, the presence of other functional groups, and the desired final product (protodesilylation to install a hydrogen atom, or halodesilylation to introduce a halogen). The electron-deficient nature of the pyridine ring, coupled with the coordinating ability of the nitrogen atom, can influence the reactivity and choice of reagents.
Caption: Decision framework for selecting a desilylation method.
I. Fluoride-Mediated Desilylation: The Workhorse Approach
The high affinity of fluoride for silicon is the cornerstone of the most widely employed desilylation methods. The formation of a strong Si-F bond provides a powerful thermodynamic driving force for the cleavage of the C-Si bond.[1] This approach is generally mild and compatible with a wide range of functional groups.
Mechanism of Fluoride-Mediated Desilylation
The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicate intermediate. This intermediate then undergoes cleavage of the C-Si bond, often assisted by a proton source in the reaction medium to yield the desilylated pyridine and a stable fluorosilane byproduct.
Caption: Generalized mechanism of fluoride-mediated desilylation.
Reagents and Protocols
Several fluoride sources are commonly used, each with its own advantages and handling considerations.
A. Tetrabutylammonium Fluoride (TBAF)
TBAF is a highly popular reagent due to its excellent solubility in common organic solvents like tetrahydrofuran (THF).[2][3] It is commercially available as a 1 M solution in THF, which is convenient for laboratory use. However, TBAF solutions contain a small amount of water, which can be detrimental in some sensitive reactions but is often beneficial for protodesilylation.
Protocol 1: General Procedure for TBAF-Mediated Protodesilylation
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(trimethylsilyl)pyridine derivative (1.0 equiv) in anhydrous THF (to a concentration of 0.1-0.5 M).
-
Reaction Initiation: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expert Insight: For substrates that are sensitive to the basicity of TBAF, the reaction can be buffered by the addition of acetic acid. For polar products that are difficult to extract from aqueous media, a non-aqueous work-up involving the addition of a sulfonic acid resin and calcium carbonate can be employed to remove TBAF byproducts.[4]
B. Cesium Fluoride (CsF)
CsF is a solid reagent that is more basic and less hygroscopic than TBAF.[5] It is often used in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and can be particularly effective for less reactive substrates.
Protocol 2: CsF-Mediated Protodesilylation
-
Preparation: To a suspension of CsF (2.0-3.0 equiv) in DMF or DMSO (0.1-0.5 M) in a round-bottom flask, add the 3-(trimethylsilyl)pyridine derivative (1.0 equiv).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrate.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
C. Hydrogen Fluoride-Pyridine (HF-Pyridine)
HF-Pyridine (Olah's reagent) is a more acidic fluoride source and is particularly useful when TBAF or CsF fail, or for substrates that are sensitive to basic conditions.[6][7] Caution: HF-Pyridine is highly corrosive and toxic; it should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 3: Desilylation using HF-Pyridine
-
Preparation: In a plastic vial or Teflon flask, dissolve the 3-(trimethylsilyl)pyridine derivative (1.0 equiv) in THF or acetonitrile.
-
Reaction: Cool the solution to 0 °C in an ice bath and slowly add HF-Pyridine (excess, typically 5-10 equiv) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution! Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify by flash column chromatography.
II. Base-Catalyzed Desilylation: A Fluoride-Free Alternative
For substrates that are intolerant to fluoride ions, base-catalyzed desilylation offers a valuable alternative. This method is particularly attractive due to its mildness and the use of readily available and less hazardous reagents.
Potassium Trimethylsilanolate (KOTMS)
Potassium trimethylsilanolate has emerged as a powerful reagent for promoting the cleavage of C-Si bonds under anhydrous or protic conditions.[8] In the presence of a proton source, such as water in "wet" DMSO, it facilitates efficient protodesilylation.
Mechanism of KOTMS-Catalyzed Protodesilylation
The reaction is believed to proceed through the formation of a pentacoordinate silicon intermediate via the attack of the trimethylsilanolate anion on the silicon atom of the substrate. Subsequent protonation of the resulting pyridyl anion by a proton source regenerates the catalyst and yields the desilylated product.[8]
Caption: Plausible mechanism for KOTMS-catalyzed protodesilylation.
Protocol 4: KOTMS-Catalyzed Protodesilylation in Wet DMSO
-
Preparation: To a solution of the 3-(trimethylsilyl)pyridine derivative (1.0 equiv) in DMSO containing a small amount of water (e.g., 9:1 DMSO/H₂O), add a catalytic amount of KOTMS (1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to 70 °C for more challenging substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with a suitable organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
III. Acid-Catalyzed Protodesilylation
While less common for aryl silanes compared to fluoride- or base-mediated methods, acid-catalyzed protodesilylation can be effective, particularly for electron-rich aromatic systems. For the electron-deficient pyridine ring, harsher conditions may be required.
Mechanism of Acid-Catalyzed Protodesilylation
The mechanism likely involves protonation of the aromatic ring, followed by electrophilic attack of a proton on the carbon atom bearing the silyl group. This forms a Wheland-type intermediate, which then eliminates the silyl group to restore aromaticity.[9][10]
Protocol 5: Acid-Catalyzed Protodesilylation
-
Reaction: Dissolve the 3-(trimethylsilyl)pyridine derivative in a suitable solvent such as chloroform or methanol. Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (stoichiometric or excess).
-
Conditions: Stir the reaction at room temperature or with heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Dry, concentrate, and purify the product by column chromatography.
Note: This method is generally less chemoselective and may not be suitable for substrates with acid-labile functional groups.
Comparative Summary of Desilylation Methods
| Method | Reagent(s) | Typical Solvents | Temperature | Key Advantages | Potential Drawbacks |
| Fluoride-Mediated | TBAF | THF | Room Temp. | High efficiency, good functional group tolerance, commercially available solution. | Basicity can be an issue for some substrates; aqueous work-up can be problematic for polar products.[2] |
| CsF | DMF, DMSO | Room Temp. to 80 °C | Higher basicity for less reactive substrates, less hygroscopic than TBAF. | Requires higher temperatures for some substrates. | |
| HF-Pyridine | THF, MeCN | 0 °C to Room Temp. | Effective for substrates resistant to other fluoride sources; suitable for base-sensitive compounds. | Highly corrosive and toxic, requires special handling precautions.[6][11] | |
| Base-Catalyzed | KOTMS | Wet DMSO | Room Temp. to 70 °C | Fluoride-free, mild conditions, catalytic amounts of base. | May not be suitable for base-labile substrates.[8] |
| Acid-Catalyzed | TFA, HCl | CHCl₃, MeOH | Room Temp. to Reflux | Simple reagents. | Often requires harsh conditions, poor chemoselectivity with acid-labile groups. |
Conclusion
The desilylation of 3-(trimethylsilyl)pyridine derivatives is a critical transformation that unlocks the synthetic potential of these versatile building blocks. The choice of method, whether fluoride-mediated, base-catalyzed, or acid-catalyzed, should be guided by the specific substrate and the overall synthetic strategy. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently and efficiently perform this essential reaction, paving the way for the synthesis of novel and complex pyridine-containing molecules for a wide range of applications in science and medicine.
References
- 1. A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 5. Just a little, please - GalChimia [galchimia.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 9. The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Application Note & Protocols: Strategic Silylation of Pyridines for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Pyridine Scaffold and the Silyl Functional Handle
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and bioactive natural products.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design.[3][4] However, the selective functionalization of the pyridine ring, particularly at the C3 and C4 positions, remains a significant synthetic challenge due to the directing influence of the nitrogen atom, which typically favors modification at the C2 and C6 positions.[5]
Late-stage C-H functionalization offers an elegant solution to rapidly modify complex molecules, and in this context, C-H silylation has emerged as a powerful strategy.[6] Silyl groups are not merely protecting groups; they are versatile synthetic handles that can be transformed into a wide array of other functionalities through well-established protocols like cross-coupling reactions. This application note provides an in-depth guide to three distinct, field-proven strategies for the regioselective silylation of pyridines, enabling the synthesis of novel heterocyclic compounds for research and drug development.
Strategy 1: Dehydrogenative C-H Silylation via Zinc Catalysis (Meta-Selective)
This approach utilizes a simple, commercially available Lewis acid catalyst, Zinc triflate (Zn(OTf)₂), to achieve dehydrogenative silylation, primarily at the C3 (meta) position of the pyridine ring.[7][8] This method is noteworthy for its operational simplicity and its ability to access regiologies that are complementary to classical methods.
Mechanistic Rationale
The reaction is believed to proceed through an electrophilic aromatic substitution (SEAr)-type mechanism.[9] The Lewis acidic Zn²⁺ center activates the hydrosilane (e.g., Et₃SiH), creating a highly electrophilic silicon species. This species is then attacked by the electron-rich pyridine ring. The reaction can proceed through two potential pathways involving an initial 1,4- or 1,2-hydrosilylation of the pyridine to form an N-silyl dihydropyridine intermediate.[6][7] Subsequent electrophilic attack by another silyl species and loss of H₂ leads to the formation of the silylated pyridine product.[9] The preference for meta-silylation arises from the electronic distribution in the key intermediates.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Silylation Of Pyridine, Picolines, And Quinoline With A Zinc Catalyst" by Joshua W. Prybil, Rodney Wallace et al. [scholarworks.uni.edu]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yields in cross-coupling reactions of silylated pyridines.
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for a nuanced yet critical area of synthetic chemistry: improving yields in the cross-coupling of silylated pyridines. As a Senior Application Scientist, my goal is to blend established mechanistic understanding with practical, field-tested solutions to the common hurdles encountered in the lab.
The pyridine moiety is a cornerstone of pharmaceuticals and agrochemicals, and its functionalization via cross-coupling is paramount. Silylated pyridines offer a stable, often less toxic alternative to other organometallic reagents like boronic acids or organotins. However, their successful application is frequently hampered by challenges ranging from catalyst inhibition to unwanted side reactions. This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols to directly address these issues, empowering you to optimize your reaction outcomes.
Troubleshooting & FAQs: Navigating Your Silylpyridine Coupling
This section addresses the most common questions and setbacks encountered during the cross-coupling of silylated pyridines. Each answer provides an explanation of the underlying chemical principles and offers actionable solutions.
Q1: My reaction has stalled. Why am I getting low or no yield?
Low conversion is the most frequent issue. The root cause often lies in one of two areas: inefficient activation of the silicon-carbon bond or deactivation of the palladium catalyst.
Core Problem: The "2-Pyridyl Problem" and Catalyst Inhibition The lone pair of electrons on the pyridine nitrogen, especially in 2-silylated pyridines, can act as a potent ligand for the palladium center. This coordination can stabilize the catalyst in an off-cycle, catalytically inactive state, effectively poisoning your reaction.[1][2] This is a well-documented challenge often referred to as the "2-pyridyl problem".[1][2]
Solutions:
-
Ligand Choice is Critical: The key is to use a ligand that can outcompete the pyridine nitrogen for coordination to the palladium center. Bulky, electron-rich monophosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are designed to do just this.[3][4][5] Their steric bulk favors the formation of a monoligated, highly active Pd(0) species and can destabilize the inhibitory pyridine-palladium interaction.[5]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are designed for the controlled, in-situ generation of the active Pd(0) species, which can lead to more consistent results and reduce the chances of catalyst decomposition.[3][6]
-
Check Your Activation: The C-Si bond must be activated to facilitate transmetalation to the palladium center.[7] If your activator (e.g., a fluoride source or base) is weak, absent, or has decomposed, the catalytic cycle cannot proceed.
Q2: My silylated pyridine is being consumed, but I'm not getting the desired product. What's happening?
If your starting material is disappearing without forming the product, you are likely facing a competing side reaction. The most common culprits are protodesilylation or homocoupling.
Problem A: Protodesilylation This is the cleavage of the C-Si bond and its replacement with a C-H bond, reverting your carefully prepared starting material to a simple pyridine derivative.
-
Cause: This is often caused by an overly aggressive activator or the presence of a proton source (like water) in the reaction mixture.[3] Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), are highly effective activators but can be basic and promote this side reaction, especially if water is present.[7][8]
-
Solutions:
-
Fluoride-Free Activation: Switch to a fluoride-free activation method. The work of Denmark and others has shown that organosilanols, or their in-situ generated silanolate forms, can be highly effective coupling partners without the need for fluoride.[9] This can be achieved by using a strong base like potassium trimethylsilanolate (KOSiMe₃) in an anhydrous solvent.[9]
-
Moderate Fluoride Activity: If you must use fluoride, use an anhydrous source (e.g., TBAF from a freshly opened bottle or dried under vacuum) and ensure all your reagents and solvents are scrupulously dry.
-
Base Selection: The choice of base is crucial. A strong, non-nucleophilic base is often required, but its interaction with the silyl group and the activator must be considered.
-
Problem B: Homocoupling This side reaction involves the coupling of two molecules of your other coupling partner (e.g., the aryl halide) or your silylated pyridine, leading to undesired dimers.
-
Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by catalyst decomposition.[10][11]
-
Solutions:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an adequate amount of time.[12]
-
Use a Direct Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[3]
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[3]
-
Q3: How do I choose the right activator for my silylated pyridine? Fluoride vs. Fluoride-Free?
The activation of the organosilane is a critical step for transmetalation.[7] The choice between fluoride and fluoride-free methods depends on the stability of your substrates and the specific silyl group used.
Fluoride Activation (e.g., TBAF, CsF, TASF)
-
Mechanism: Fluoride coordinates to the silicon atom, forming a hypervalent pentacoordinate silicate intermediate.[13] This elongates and weakens the C-Si bond, making the organic group more nucleophilic and facilitating its transfer to the palladium center.
-
Pros: Highly effective and often provides fast reaction rates.
-
Cons: Can promote protodesilylation, especially with sensitive substrates.[8] Fluoride ions can also cleave common silicon-based protecting groups (e.g., silyl ethers), limiting functional group tolerance.[8]
Fluoride-Free Activation (Base-Mediated)
-
Mechanism: This approach typically involves converting the organosilane to a more reactive organosilanol or silanolate.[9] For example, alkoxysilanes can be hydrolyzed by a base (like NaOH or KOSiMe₃) to form a reactive silanolate in situ, which then participates in the cross-coupling.[9][14]
-
Pros: Milder conditions, greater functional group tolerance (especially for silyl ethers), and avoids protodesilylation issues associated with fluoride.[9]
-
Cons: May require specific silyl groups (e.g., alkoxysilanes, hydroxysilanes) and might not be as universally effective as fluoride activation for all substrates.
| Activator Type | Common Reagents | Best For... | Key Considerations |
| Fluoride | TBAF, CsF, TASF | Robust substrates, fast kinetics. | Ensure anhydrous conditions. Risk of protodesilylation and deprotection of silyl ethers.[8] |
| Fluoride-Free | KOSiMe₃, NaOH, KOt-Bu | Substrates with sensitive functional groups (e.g., silyl ethers). | Often requires specific silane precursors like organosilanols or alkoxysilanes.[9] |
Visualizing the Process
Understanding the relationships between reaction components and troubleshooting steps is crucial for success.
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
Here are starting-point protocols for both fluoride-activated and fluoride-free conditions. These should be optimized for your specific substrates.
Protocol 1: Fluoride-Activated Hiyama-Type Coupling
This protocol is a general starting point for coupling a silylated pyridine with an aryl bromide using TBAF as the activator.
Reagents & Equipment:
-
Silylated Pyridine (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine Ligand (e.g., XPhos, 6 mol%)
-
TBAF (1M in THF, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon/N₂)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium pre-catalyst, and phosphine ligand.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the silylated pyridine.
-
Add the TBAF solution dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water to remove TBAF salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Fluoride-Free Denmark-Type Coupling
This protocol uses a strong base to generate a reactive silanolate in situ, avoiding the use of fluoride. It is particularly useful for substrates with sensitive functional groups.[9]
Reagents & Equipment:
-
Alkoxy- or Hydroxysilyl Pyridine (1.0 equiv)
-
Aryl Iodide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dba)₂, 5 mol%)
-
Potassium Trimethylsilanolate (KOSiMe₃, 2.0 equiv)[9]
-
Anhydrous, degassed solvent (e.g., DME or THF)
-
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon/N₂)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the potassium trimethylsilanolate (KOSiMe₃).
-
Add anhydrous, degassed DME or THF and stir until the base dissolves.
-
To this solution, add the silyl pyridine, followed by the aryl iodide, and finally the palladium catalyst.
-
Stir the mixture at room temperature. The reaction is often complete within a few hours (monitor by TLC or LC-MS).[9]
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite or silica gel, eluting with diethyl ether or ethyl acetate.[9]
-
Concentrate the eluate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hiyama Coupling [organic-chemistry.org]
- 8. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 9. Fluoride-Free Cross-Coupling of Organosilanols [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Welcome to the technical support center for 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Low conversion rates can be a significant hurdle, and this resource provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura cross-coupling reaction is showing low conversion. What are the primary factors to investigate?
Low conversion in Suzuki-Miyaura couplings with this substrate often stems from a few key areas: catalyst activity, the stability of the boronic acid/ester, and the reaction conditions. The pyridine ring is electron-deficient due to the trifluoromethyl group, which can influence the catalytic cycle.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Initial Choice: For electron-deficient heteroaryl chlorides, highly active catalyst systems are crucial. Consider using pre-formed, well-defined palladium precatalysts like (XPhos)Pd G3 or (SPhos)Pd G2. These ensure rapid formation of the active Pd(0) species.
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective as they promote the rate-determining oxidative addition step.
-
-
Base and Solvent Choice:
-
The choice of base is critical. Strong bases can lead to unwanted side reactions, including decomposition of the boronic acid. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.
-
Ensure your solvent is anhydrous, as water can facilitate protodeboronation of the boronic acid coupling partner.
-
-
Boronic Acid/Ester Stability:
-
Heteroaromatic boronic acids can be prone to protodeboronation, where the boronic acid is replaced by a hydrogen atom.
-
Consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates to minimize this side reaction.
-
-
Reaction Temperature:
-
While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer duration.
-
Q2: I'm observing significant desilylation of my starting material. How can I prevent this?
The trimethylsilyl (TMS) group at the 3-position can be labile under certain conditions, particularly in the presence of strong bases or fluoride sources.
Causality and Prevention:
-
Base-Mediated Desilylation: Strong bases, especially hydroxides, can cleave the C-Si bond. If your reaction requires a strong base, consider using a non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or carefully control the stoichiometry.
-
Fluoride-Mediated Desilylation: If your reaction involves a fluoride source (e.g., from certain coupling partners or additives), this can readily cleave the TMS group. If possible, select reagents that do not introduce fluoride ions.
-
Reaction Workup: Acidic or strongly basic aqueous workups can also lead to desilylation. A neutral or mildly basic workup is recommended.
Q3: My Buchwald-Hartwig amination reaction is sluggish. What adjustments should I make?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaryl chlorides depends heavily on the catalyst system.[2][3]
Optimization Protocol:
-
Catalyst System:
-
Palladium Source: Use a reliable palladium precatalyst.
-
Ligand: For coupling with 2-chloropyridines, specialized ligands are often necessary. Consider bulky, electron-rich ligands that are known to be effective for this class of substrate. Some successful examples can be found in the literature for similar systems.[4]
-
-
Base Selection:
-
The choice of base is crucial and depends on the amine coupling partner. For primary and secondary alkyl amines, sodium tert-butoxide (NaOtBu) is a common choice. For less basic anilines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be required.[5]
-
-
Solvent:
-
Anhydrous toluene or dioxane are common solvents for Buchwald-Hartwig aminations. Ensure the solvent is thoroughly dried before use.
-
-
Temperature:
-
These reactions often require elevated temperatures (80-110 °C).
-
Q4: Are there any known side reactions I should be aware of?
Besides desilylation, other side reactions can compete with your desired transformation.
-
Homocoupling: Homocoupling of your coupling partner (e.g., boronic acid in a Suzuki reaction) can occur, consuming the reagent and reducing the yield of your desired product. This is often a sign of a slow cross-coupling reaction. Optimizing the catalyst and conditions to favor the cross-coupling pathway is key.[6]
-
Reduction of the C-Cl bond: Under certain conditions, particularly with palladium catalysts and a hydrogen source (which can be adventitious), the chloro group can be reduced to a C-H bond.
Troubleshooting Workflow
To systematically address low conversion rates, follow this logical workflow.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Quantitative Data Summary
| Parameter | Recommendation for Suzuki-Miyaura | Recommendation for Buchwald-Hartwig | Rationale |
| Palladium Precatalyst | G2/G3/G4 phosphine-ligated precatalysts | G2/G3/G4 phosphine-ligated precatalysts | Ensures efficient generation of the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) | Bulky, electron-rich biarylphosphines (e.g., Josiphos, Buchwald ligands) | Accelerates oxidative addition and reductive elimination steps. |
| Base | K₃PO₄, K₂CO₃, CsF | NaOtBu, K₃PO₄, LiHMDS | Balances reactivity with minimizing side reactions like desilylation and boronic acid decomposition. |
| Solvent | Anhydrous Toluene, Dioxane, THF | Anhydrous Toluene, Dioxane | Aprotic, non-coordinating solvents that are compatible with the reaction conditions. |
| Temperature | 80 - 110 °C | 80 - 110 °C | Provides sufficient thermal energy for the reaction while minimizing catalyst decomposition. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium precatalyst (1-3 mol%), and the ligand (1-3 mol% if not using a precatalyst).
-
Add the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction
-
To an oven-dried reaction vessel, add the palladium precatalyst (1-3 mol%) and the ligand (1-3 mol% if not using a precatalyst).
-
Add the base (1.2-2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) followed by the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations
Understanding the key steps in the catalytic cycles can provide insight into potential failure points.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step, especially with electron-deficient aryl chlorides. The use of electron-rich, bulky ligands accelerates this step. The transmetalation step requires a base to activate the organoboron species.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Similar to the Suzuki reaction, oxidative addition is a critical step. The subsequent steps involve coordination of the amine, deprotonation by a base to form the palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.
References
- 1. Applications of and alternatives to pi-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products Derived from 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Welcome to the technical support guide for purifying reaction products derived from the versatile building block, 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the workup and purification of derivatives from this starting material. Our focus is on providing practical, field-tested insights grounded in solid scientific principles to ensure you can achieve your target purity with maximum yield.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the most common purification challenges for products derived from this starting material?
The primary challenges stem from the unique combination of functional groups on the pyridine core:
-
Presence of the Trimethylsilyl (TMS) Group: This group significantly lowers the polarity of the molecule. It can also be labile under acidic or basic conditions, potentially leading to the formation of a desilylated impurity that may have very different solubility and chromatographic behavior.[1]
-
Basic Pyridine Nitrogen: The pyridine nitrogen (pKa ≈ 5.2) can interact strongly with acidic stationary phases like silica gel, often causing peak tailing during column chromatography.[2] However, its basicity can be exploited for purification via acid-base extraction.[3][4]
-
Residual Palladium Catalyst: If you are performing cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), removing trace palladium to meet regulatory limits (especially for pharmaceutical applications) is a critical and often non-trivial step.[5][6][7]
-
Close Polarity of Byproducts: In many cases, byproducts such as homocoupled starting materials or protodesilylated compounds can have polarities very similar to the desired product, making chromatographic separation difficult.
Q2: How does the trimethylsilyl (TMS) group affect my purification strategy?
The TMS group is a dominant feature influencing purification.
-
Polarity: It renders the parent molecule and its immediate derivatives relatively nonpolar, typically requiring less polar solvent systems (e.g., Hexanes/Ethyl Acetate, Hexanes/DCM) for silica gel chromatography.
-
Stability: The C-Si bond of an aryl silane is generally stable, but it can be cleaved by strong acids, bases, or sources of fluoride (e.g., TBAF).[1] This is a critical consideration during both the reaction workup and purification. For instance, using silica gel (which is inherently acidic) for prolonged periods or with very polar, protic eluents can sometimes induce partial desilylation.[2]
-
Volatility: The TMS group increases the volatility of a compound, which might make techniques like vacuum distillation feasible for liquid products, assuming thermal stability.[8]
Q3: My reaction is complete. What's the first step in my workup and purification?
A well-planned workup is the foundation of a simple purification. A general first step is a liquid-liquid extraction to remove inorganic salts and highly polar reagents.
-
Quench: Carefully quench the reaction mixture (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extraction: Extract the product into an organic solvent like Ethyl Acetate (EtOAc), Dichloromethane (DCM), or Diethyl Ether (Et₂O).
-
Wash: Wash the organic layer sequentially with water and then brine to remove residual water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Assess Crude Material: Analyze the crude material by TLC and/or LC-MS to identify the main components (product, starting material, major byproducts) and inform your choice of purification method.
Q4: When should I choose chromatography over crystallization or acid-base extraction?
The choice depends on the properties of your product and the nature of the impurities.
| Purification Method | Best For... | Not Ideal For... |
| Flash Chromatography | Complex mixtures, separating isomers, or when product and impurities have different polarities. The default method for most research-scale purifications.[9][10] | Products that are unstable on silica or alumina. Very large-scale purifications where solvent usage is a concern. |
| Crystallization | Crystalline solid products where a suitable solvent system can be found. Excellent for achieving very high purity on a large scale.[11][12] | Gummy oils, amorphous solids, or when the main impurity co-crystallizes with the product. |
| Acid-Base Extraction | Removing non-basic impurities from your basic pyridine product. It's an excellent first-pass purification step before chromatography or crystallization.[3][4][13] | Separating your product from other basic impurities. |
| Distillation | Thermally stable, volatile liquid products with boiling points significantly different from impurities.[14][15] | High molecular weight, non-volatile solids or thermally sensitive compounds. |
Troubleshooting Guide: Common Purification Scenarios
This guide provides direct answers to specific experimental problems.
Problem 1: My column chromatography is not separating the product from the starting material.
This is a common issue, especially after reactions with incomplete conversion.
-
Causality: The product and starting material often have similar polarities, as the core scaffold remains unchanged. For example, in a Suzuki coupling, replacing the small chloro group with a nonpolar aryl group may not sufficiently alter the overall polarity for easy separation.
-
Solutions:
-
Optimize Eluent System: Run a gradient TLC plate (e.g., 0% to 30% EtOAc in Hexanes) to identify the optimal solvent polarity that maximizes the separation (ΔRf).
-
Change Solvent System: If Hexanes/EtOAc fails, try a different system that offers alternative selectivity. Toluene or Dichloromethane (DCM) as the primary solvent can change the interactions with the silica surface.
-
Use High-Performance Silica: Finer silica gel particles (e.g., 25-40 µm) provide higher resolution than standard silica (40-63 µm), though at the cost of higher backpressure.
-
Consider Reverse-Phase: If your product is sufficiently different in its lipophilicity from the starting material, reverse-phase chromatography (C18 silica) with a Water/Acetonitrile or Water/Methanol gradient can be highly effective.
-
Problem 2: I see a significant amount of a new, more polar spot on my TLC, which I suspect is the desilylated byproduct.
Protodesilylation can occur if the reaction or workup conditions are too harsh.[1][16][17]
-
Causality: The C(sp²)-Si bond has been cleaved and replaced with a C-H bond. This removes the large, nonpolar TMS group, making the resulting molecule significantly more polar.
-
Solutions:
-
Easy Separation: This is often a "good" problem from a purification standpoint. The large polarity difference between the silylated product and the desilylated byproduct usually allows for straightforward separation by standard silica gel chromatography. The desilylated compound will have a much lower Rf value.
-
Prevention in the Future: To avoid this, ensure your reaction conditions are anhydrous and avoid strong acids. During workup, use mild aqueous solutions (e.g., saturated NaHCO₃ instead of 1M HCl if possible) for washes.
-
Problem 3: My product is a sticky oil that won't crystallize.
Many pyridine derivatives are oils or low-melting solids that are reluctant to crystallize.
-
Causality: The presence of minor impurities can inhibit crystal lattice formation. The molecule itself may also have a low propensity to form an ordered solid state.
-
Solutions:
-
Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether) to the oil. Vigorously stir or sonicate the mixture. This can wash away soluble impurities and often induces precipitation of the product as a solid or powder.
-
Solvent Screening: Dissolve a small amount of the purified oil in a minimal amount of a good solvent (e.g., DCM, EtOAc). Slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Gently warm until it is clear again, then allow it to cool slowly.[12]
-
Seeding: If you have a tiny crystal of the desired compound, add it to a supersaturated solution to initiate crystallization.[12]
-
Salt Formation: React your basic pyridine product with an acid (e.g., HCl in ether, oxalic acid) to form a salt. Salts often have much higher crystallinity than the free base.
-
Problem 4: My purified product is colored, suggesting residual palladium catalyst.
Palladium catalysts, particularly Pd(0), can persist as fine black or brown particulates or soluble complexes.
-
Causality: At the end of a cross-coupling reaction, the palladium catalyst can exist in various oxidation states and forms, some of which are soluble in organic solvents and can co-elute with your product.[6]
-
Solutions:
-
Filtration through Celite®: Before concentrating the reaction mixture, pass it through a short plug of Celite® or silica gel. This can remove heterogeneous palladium species.[14]
-
Activated Carbon: Stirring the crude product solution with activated carbon for 1-2 hours before filtration can adsorb a significant amount of palladium.
-
Thiol-Based Scavengers: For challenging cases, specialized silica-based scavengers with thiol functional groups (e.g., SiliaMetS® Thiol, QuadraSil® MP) are highly effective at binding and removing palladium. Stir the scavenger with the crude product solution, then filter it off.[6]
-
Problem 5: My product seems to be degrading on the silica gel column.
-
Causality: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH).[2] This acidity can cause degradation of sensitive functional groups or promote protodesilylation of the TMS group.
-
Solutions:
-
Deactivate the Silica: Add a small amount of a volatile base, like triethylamine (TEA) or pyridine (≈0.5-1%), to your chromatography eluent. This neutralizes the acidic sites on the silica.[2]
-
Use Neutral Alumina: Neutral alumina is a less acidic alternative to silica gel and can be used for compounds that are sensitive to acid.
-
Work Quickly: Do not let the product sit on the column for an extended period. Load the column and elute it without delay.
-
Detailed Protocols & Workflows
Protocol 1: General Workflow for Post-Reaction Workup and Purification Strategy Selection
This protocol outlines a decision-making process after a typical cross-coupling reaction.
-
Initial Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate, 10 volumes).
-
Filter the mixture through a pad of Celite® to remove bulk palladium catalyst and inorganic salts.[14] Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with H₂O and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Crude Analysis:
-
Obtain a crude ¹H NMR and/or LC-MS to assess the reaction outcome. Identify peaks corresponding to product, starting material, and key byproducts.
-
Run a TLC in 20% EtOAc/Hexanes (or a similar system) to visualize the separation.
-
-
Purification Strategy Selection:
-
Use the diagram below (Purification Strategy Selection) to guide your choice based on the crude analysis results.
-
Mandatory Visualization
Caption: A decision workflow for selecting a primary purification method.
Protocol 2: Step-by-Step Guide to Acid-Base Extraction for Purifying a Basic Pyridine Derivative
This technique is excellent for removing neutral or acidic impurities (e.g., unreacted boronic acid, homocoupled byproducts) before final purification.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM or EtOAc, ~10-20 mL per gram of crude).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate. The protonated pyridine product will move into the aqueous layer. Drain and collect the bottom aqueous layer. The top organic layer contains neutral/acidic impurities and can be discarded (after checking by TLC).
-
Back-Extraction (Optional): To remove any trapped neutral impurities, wash the collected acidic aqueous layer with a fresh portion of organic solvent. Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 5 M NaOH or solid NaHCO₃) with stirring until the pH is > 9. The deprotonated, neutral pyridine product will often precipitate or form an oil.
-
Final Extraction: Extract the product from the basified aqueous layer with three portions of fresh organic solvent (e.g., DCM).
-
Finishing: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified product.
Mandatory Visualization
Caption: Logical flow of an acid-base extraction for a basic pyridine.
References
- 1. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. unifr.ch [unifr.ch]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [wap.guidechem.com]
- 16. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Preventing protodesilylation side reactions in pyridine chemistry
Welcome to the technical support center for advanced pyridine chemistry. This guide is designed to provide you with in-depth, field-proven insights into diagnosing, troubleshooting, and preventing one of the most common and frustrating side reactions in this field: the premature cleavage of silyl protecting groups (protodesilylation).
Frequently Asked Questions (FAQs): Understanding Protodesilylation
This section addresses the fundamental principles behind protodesilylation on pyridine rings. Understanding the "why" is the first step toward effective prevention.
Q1: What is protodesilylation and why is it a problem?
A1: Protodesilylation is a chemical reaction where a carbon-silicon (C-Si) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. In synthetic chemistry, this typically manifests as the unwanted removal of a silyl protecting group (e.g., TMS, TBS, TIPS). This side reaction leads to reduced yields of the desired product, formation of complex reaction mixtures that are difficult to purify, and the potential for subsequent, unintended reactions of the newly exposed functional group.
Q2: Why are silyl groups on a pyridine ring particularly susceptible to cleavage?
A2: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[1][2] This inherent electronic property makes the carbon atoms of the ring more electrophilic and, consequently, the C-Si bond more polarized and susceptible to cleavage. Both acidic and basic conditions can promote this reaction. Under acidic conditions, trace protons can activate the C-Si bond for cleavage, while strong bases or nucleophiles (like organolithium reagents) can directly attack the silicon atom, leading to cleavage.[3][4]
Q3: What are the primary factors that promote protodesilylation in my experiments?
A3: Several factors can independently or synergistically promote this unwanted side reaction:
-
Presence of Protic Sources: Trace amounts of water, alcohols, or even acidic protons on silica gel during chromatography can serve as the proton source for the reaction.[5]
-
Reaction Temperature: Higher temperatures provide the necessary activation energy for the cleavage to occur. Conversely, low-temperature reactions can significantly suppress this pathway.[6]
-
Choice of Base/Nucleophile: Strongly basic or nucleophilic reagents, such as n-butyllithium (nBuLi), can directly attack the silicon atom. The choice of base is critical, especially during metalation reactions.[7]
-
Steric Hindrance of the Silyl Group: Less sterically hindered silyl groups, like Trimethylsilyl (TMS), are significantly more labile than bulkier groups like Triisopropylsilyl (TIPS) or tert-Butyldiphenylsilyl (TBDPS).[4][8][9]
-
Solvent Choice: The solvent can influence the reactivity of the base and the stability of intermediates, thereby affecting the rate of protodesilylation.[7][10]
Troubleshooting Guide: Diagnosing Unwanted Cleavage
If you suspect protodesilylation is compromising your reaction, this guide will help you confirm its occurrence and pinpoint the likely cause.
Issue: My reaction yield is low, and I've isolated the desilylated pyridine starting material or byproduct.
This is the classic symptom of protodesilylation. Use the following workflow to diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing protodesilylation.
Preventative Strategies & Protocols
Proactive measures are the most effective way to combat protodesilylation. This section provides actionable strategies and detailed protocols.
3.1 Strategic Selection of the Silyl Protecting Group
The single most important decision you can make is choosing the right silyl group. Stability is primarily a function of steric bulk around the silicon atom.[3][9]
Caption: Decision tree for selecting the appropriate silyl group.
3.2 Data Summary: Relative Stability of Common Silyl Ethers
The choice of silyl group should be data-driven. The following table summarizes the relative rates of hydrolytic cleavage under acidic conditions. As a rule, stability towards base-mediated cleavage also increases with steric bulk.
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (TMS = 1) | Key Characteristics |
| Trimethylsilyl | TMS | 1 | Very labile; suitable only for temporary protection or on hindered alcohols.[4] |
| Triethylsilyl | TES | 64 | More stable than TMS, can withstand chromatography.[3] |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | A versatile, workhorse group with a good balance of stability and reactivity.[4] |
| Triisopropylsilyl | TIPS | 700,000 | Very robust; stable to strong bases like nBuLi at low temperatures.[9][11] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Extremely stable due to steric bulk and electronic effects of phenyl groups.[3][4] |
Data compiled from multiple sources.[3][4]
3.3 Protocol: Minimizing Protodesilylation During Lithiation of a Silyl-Protected Bromopyridine
This protocol details a halogen-metal exchange on a TIPS-protected bromopyridine, a common reaction where protodesilylation is a significant risk. The key principles are the use of a bulky silyl group, low temperature, and strictly anhydrous conditions.
Objective: Generate a lithiated pyridine species for subsequent reaction with an electrophile while preserving the TIPS protecting group.
Materials:
-
2-Bromo-4-(triisopropylsilyloxy)pyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF), <30 ppm H₂O
-
n-Butyllithium (nBuLi), 2.5 M in hexanes (1.05 eq)
-
Argon or Nitrogen gas supply (high purity)
-
Schlenk line or glovebox equipment
Methodology:
-
Glassware Preparation: All glassware (round-bottom flask, syringes, needles) must be oven-dried at >120 °C for at least 4 hours and allowed to cool under a stream of dry argon or in a desiccator.
-
Inert Atmosphere: Assemble the reaction flask on a Schlenk line. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition:
-
Dissolve the 2-Bromo-4-(triisopropylsilyloxy)pyridine substrate in anhydrous THF and transfer it to the reaction flask via cannula or a dry syringe.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature throughout the addition and reaction time to prevent side reactions.[6]
-
-
Lithiation:
-
Slowly add the n-Butyllithium solution dropwise to the stirred reaction mixture over 10-15 minutes. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow the halogen-metal exchange to complete.
-
-
Quenching with Electrophile: The resulting lithiated pyridine is now ready for reaction. Add the desired electrophile (e.g., an aldehyde, CO₂, etc.), also cooled to -78 °C if possible, to the reaction mixture.
-
Workup: After the subsequent reaction is complete, quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not allow the temperature to rise significantly until the organolithium species is fully quenched.
Self-Validation: The success of this protocol relies on maintaining the low temperature and anhydrous conditions. If protodesilylation is still observed, consider using an even bulkier silyl group (if possible) or switching to a less nucleophilic base like Lithium Diisopropylamide (LDA) for deprotonation reactions (as opposed to halogen exchange).
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. C-H functionalization of pyridines | CSIR-NCL Library, Pune [library.ncl.res.in]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. nbinno.com [nbinno.com]
- 6. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Silyl Groups - Gelest [technical.gelest.com]
Technical Support Center: Navigating the Scale-Up of Reactions with 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine. This versatile building block, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, is a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[1] However, its unique trifunctional substitution pattern—a reactive chloro group, an activating trimethylsilyl (TMS) group, and an electron-withdrawing trifluoromethyl group—presents specific challenges during reaction scale-up.
This guide is structured to provide in-depth, practical solutions to common issues encountered in the laboratory and during process development. By understanding the underlying chemical principles, you can preemptively address potential pitfalls and optimize your synthetic routes for efficiency, robustness, and scalability.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, properties, and general reactivity of this compound.
Q1: What are the primary safety and handling considerations for this reagent?
A1: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood. It is a solid at room temperature and should be stored in a tightly sealed container in a cool, dry place.[2]
Q2: What is the main role of the trimethylsilyl (TMS) group in this molecule's reactivity?
A2: The trimethylsilyl group at the 3-position serves two primary functions. First, it acts as a bulky directing group, influencing the regioselectivity of subsequent reactions. Second, and more critically, it is a versatile synthetic handle. It can facilitate metal-halogen exchange or be replaced by other functional groups through processes like protodesilylation or ipso-substitution, offering a pathway to diverse derivatives.[3][4]
Q3: Which positions on the pyridine ring are most susceptible to nucleophilic attack?
A3: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the strongly electron-withdrawing trifluoromethyl group. The chlorine atom at the 2-position is the most common site for nucleophilic aromatic substitution (SNAr). The TMS group at the 3-position can also be a site of reactivity, particularly under conditions that favor desilylation.[5]
Q4: How does the trifluoromethyl group influence the reactivity of the chloro group?
A4: The -CF3 group is a powerful electron-withdrawing group. This property enhances the electrophilicity of the pyridine ring, making the 2-chloro position more susceptible to nucleophilic attack. This electronic effect is a key consideration when planning coupling reactions or substitutions at this position.
II. Troubleshooting Guide: Common Scale-Up Challenges
This section provides a detailed, problem-solution framework for specific issues that may arise during the scale-up of reactions involving this compound.
Issue 1: Incomplete Conversion or Stalled Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Scenario: You are performing a Suzuki-Miyaura coupling with an arylboronic acid. On a small scale (100 mg), the reaction proceeds to completion in 4 hours. However, upon scaling to 10 g, the reaction stalls at 60% conversion even after 24 hours.
Probable Causes & Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This issue is often exacerbated on a larger scale due to longer reaction times and potential for localized concentration gradients.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle. Increasing the catalyst loading slightly (e.g., from 1 mol% to 1.5-2 mol%) may also be necessary on a larger scale.
-
-
Inefficient Mass and Heat Transfer: On a larger scale, inadequate stirring can lead to poor mixing of the heterogeneous mixture (if a solid base is used) and temperature gradients within the reactor.
-
Solution: Ensure vigorous mechanical stirring. For reactions sensitive to temperature, use a reactor with a jacketed heating/cooling system to maintain a consistent internal temperature.
-
-
Presence of Oxygen: Oxygen can lead to the homocoupling of boronic acids and contribute to catalyst deactivation.[6]
-
Solution: Rigorously degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Workflow for Optimizing a Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Unintended Desilylation and Formation of Side Products
Scenario: During a reaction, you observe the formation of 2-Chloro-6-trifluoromethylpyridine as a significant byproduct, indicating the loss of the TMS group.
Probable Causes & Solutions:
-
Protodesilylation: The C-Si bond can be cleaved by acidic or basic conditions, especially in the presence of a proton source (e.g., water, alcohols).[4][7]
-
Solution: Ensure all reagents and solvents are anhydrous. If a protic solvent is required, consider using a more robust silyl protecting group, though this would necessitate a change in the starting material. When using basic conditions, opt for non-nucleophilic, anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) that have been thoroughly dried.
-
-
Fluoride-Mediated Desilylation: If your reaction involves a fluoride source (e.g., as a counter-ion or additive), this can readily cleave the TMS group.
-
Solution: Avoid fluoride sources if possible. If unavoidable, run the reaction at the lowest possible temperature to minimize the rate of desilylation.
-
Table 1: Relative Stability of the C-Si Bond to Common Reagents
| Reagent/Condition | Stability of TMS Group | Mitigation Strategy |
| Anhydrous K₂CO₃ in Toluene | High | Standard condition for many couplings. |
| Aqueous NaOH | Low | Avoid aqueous bases if possible. |
| Tetrabutylammonium fluoride (TBAF) | Very Low | Avoid fluoride sources unless desilylation is intended. |
| HCl in MeOH | Low | Use aprotic conditions if acidity is required. |
Issue 3: Poor Regioselectivity in Lithiation Reactions
Scenario: You are attempting a lithiation at the 5-position (ortho to the TMS group) using n-butyllithium (n-BuLi), but you observe a mixture of isomers, including products from lithiation at the 4-position.
Probable Causes & Solutions:
-
Competitive Deprotonation Sites: While the TMS group can direct lithiation, other positions on the ring still possess some acidity. The choice of lithiating agent and reaction conditions is critical for achieving high regioselectivity.[8]
-
Solution: Use a bulkier or more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C).[8] These bases are less likely to deprotonate the more sterically accessible 4-position.
-
-
Temperature Fluctuations: Allowing the reaction to warm prematurely can lead to equilibration of the organolithium intermediate, resulting in a loss of regioselectivity.[9][10]
-
Solution: Maintain strict temperature control at -78 °C throughout the addition of the base and the subsequent electrophilic quench. Use a cryostat or a well-insulated dry ice/acetone bath.
-
Protocol for Regioselective Lithiation and Quench:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 equiv.) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA (1.1 equiv.) in THF dropwise, ensuring the internal temperature does not exceed -75 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, 1.2 equiv.) dropwise at -78 °C.
-
Warm-up and Quench: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Workup: Proceed with standard aqueous workup and purification.
Caption: Protocol for regioselective lithiation.
III. Analytical Monitoring
Effective and timely reaction monitoring is crucial during scale-up to identify issues early.
-
Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of reaction progress. A co-spot of the starting material is essential for accurate interpretation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring the disappearance of the starting material and the appearance of the product, as well as volatile byproducts like the desilylated compound.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring less volatile products and byproducts. It can provide valuable information on the relative ratios of components in the reaction mixture.
By anticipating these common challenges and implementing the robust strategies outlined in this guide, you can significantly improve the success rate and efficiency of your scale-up campaigns involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 205444-18-4 [sigmaaldrich.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Challenges of Cross-Coupling with 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support center for navigating the complexities of cross-coupling reactions with the sterically hindered and electronically demanding substrate, 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine. This guide, structured in a practical question-and-answer format, is designed to provide you with field-proven insights and robust troubleshooting strategies to ensure the success of your synthetic campaigns.
Understanding the Substrate: A Trifecta of Challenges
The unique structure of this compound presents a significant challenge for even the most seasoned synthetic chemist. The convergence of three distinct electronic and steric factors necessitates a carefully considered approach to catalyst selection and reaction optimization.
-
Electron-Deficient Pyridine Ring: The potent electron-withdrawing effect of the trifluoromethyl group, compounded by the inherent electron deficiency of the pyridine ring, deactivates the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle.[1]
-
Steric Hindrance: The bulky trimethylsilyl (TMS) group at the 3-position creates significant steric congestion around the reactive center, impeding the approach of the palladium catalyst.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]
This guide will equip you with the knowledge to overcome these hurdles and achieve efficient and reproducible couplings.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this substrate. Which catalyst system should I start with?
For a challenging substrate like this, a standard catalyst system such as Pd(PPh₃)₄ is unlikely to be effective. You will require a more robust system that can overcome both steric hindrance and electronic deactivation.
Recommended Starting Point:
A third-generation Buchwald precatalyst, such as XPhos Pd G3 , is an excellent starting point. The bulky and electron-rich XPhos ligand is designed to promote the oxidative addition of challenging aryl chlorides and stabilize the active palladium species, mitigating catalyst deactivation.[3]
| Component | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2-5 mol%) | Highly active for challenging aryl chlorides. |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand promotes oxidative addition. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong, non-nucleophilic base that is effective in many challenging couplings. |
| Solvent | 1,4-Dioxane or Toluene (anhydrous, degassed) | Aprotic solvents are generally preferred. |
| Temperature | 100-120 °C | Higher temperatures are often required for unreactive chlorides. |
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Suzuki-Miyaura Catalytic Cycle
Q2: I am observing significant desilylation of my starting material. How can I prevent this?
Desilylation, the cleavage of the C-Si bond, is a potential side reaction, particularly under basic conditions. The choice of base is therefore critical.
-
Avoid Strong, Nucleophilic Bases: Bases like NaOH or KOtBu should be avoided as they can promote desilylation.
-
Use of Fluoride-Free Conditions: While fluoride sources like TBAF are sometimes used to activate silanes in Hiyama couplings, they will readily cleave the TMS group and should be avoided in this context.
-
Milder Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally less prone to causing desilylation. If desilylation is still observed, consider using a weaker base like potassium fluoride (KF).[4]
Q3: My Sonogashira coupling is failing. What are the key parameters to optimize?
The Sonogashira coupling of this substrate is challenging due to the unreactive nature of the aryl chloride.[5]
Key Optimization Parameters:
-
Catalyst System: A copper-free Sonogashira is often preferred to avoid side reactions. A catalyst system comprising a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as cBRIDP or tBuXPhos is a good starting point.[6]
-
Base: A strong, non-nucleophilic organic base is typically required. Diisopropylamine (DIPA) or triethylamine (TEA) are common choices.
-
Solvent: Anhydrous and degassed solvents are crucial. Toluene, THF, or DMF can be effective.
-
Temperature: Elevated temperatures (100-140 °C) are likely necessary to drive the reaction to completion.
dot graph "Sonogashira Coupling Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Sonogashira Coupling Workflow
Q4: For a Buchwald-Hartwig amination, what is the best catalyst and base combination?
The Buchwald-Hartwig amination of this substrate will also require a highly active catalyst system.
Recommended Catalyst System:
-
Catalyst: A G3 or G4 Buchwald precatalyst such as RuPhos Pd G3 or AdBrettPhos Pd G3 is recommended. These catalysts are highly active for the amination of aryl chlorides.[7][8]
-
Ligand: If not using a precatalyst, bulky biaryl phosphine ligands like RuPhos or BrettPhos are the ligands of choice.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7]
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane are suitable solvents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst deactivation/inhibition. 2. Insufficiently active catalyst system. 3. Reaction temperature too low. | 1. Ensure rigorous exclusion of air and moisture. Use a glovebox for catalyst handling.[2] 2. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). 3. Increase the reaction temperature in increments of 10-20 °C. |
| Formation of Debrominated/Dechlorinated Byproduct | 1. Presence of a hydride source. 2. Slow reductive elimination. | 1. Use a non-protic solvent and a non-hydroxide base. 2. Switch to a more electron-rich ligand to promote reductive elimination. |
| Homocoupling of the Boronic Acid (Suzuki) | 1. Presence of oxygen. 2. In situ reduction of Pd(II) to Pd(0) is inefficient. | 1. Rigorously degas all solvents and reagents. 2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or a highly efficient precatalyst. |
| Desilylation of Starting Material | 1. Base is too strong or nucleophilic. | 1. Switch to a milder base such as K₂CO₃, Cs₂CO₃, or KF. |
Experimental Protocols: A Starting Point for Optimization
The following protocols are intended as a starting point. Given the challenging nature of the substrate, optimization of catalyst loading, ligand-to-metal ratio, base, solvent, and temperature will likely be necessary.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon (3 cycles).
-
Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: General Experimental Workflow
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Welcome to the technical support center for 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile, yet challenging, building block in their synthetic workflows. Here, we address common issues encountered during experimentation, with a particular focus on the critical role of solvents in dictating reaction outcomes. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and how do solvents influence their reactivity?
A1: This molecule possesses three primary sites for chemical modification, and solvent choice is critical for selectively targeting them:
-
The C2-Chloride: This is the most common site for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). However, the C-Cl bond is significantly less reactive than analogous C-Br or C-I bonds, necessitating highly active catalyst systems.[1] Solvents play a crucial role here by influencing catalyst stability, solubility of reagents, and the rate of key steps in the catalytic cycle like oxidative addition. Polar aprotic solvents can stabilize charged palladium intermediates, which may be beneficial.[2][3][4]
-
The C3-Trimethylsilyl (TMS) Group: The C-Si bond is susceptible to cleavage (protodesilylation) under certain conditions. Protic solvents (water, alcohols) or the presence of fluoride ions can facilitate this often-undesired side reaction.[5] Conversely, this group can be leveraged for specific reactions like the Hiyama coupling.
-
The Pyridine Ring: The pyridine nitrogen is Lewis basic and can coordinate to and inhibit palladium catalysts, a common failure mode in cross-coupling reactions.[1] Furthermore, the trifluoromethyl group is strongly electron-withdrawing, which electronically influences the entire ring system.
Q2: Why is my Suzuki-Miyaura coupling reaction failing with this substrate when using standard conditions?
A2: Standard conditions, such as using Pd(PPh₃)₄ in THF, are often insufficient for this substrate.[1] The primary reasons for failure are twofold:
-
Low Reactivity of the Aryl Chloride: The oxidative addition of a C-Cl bond to a Pd(0) center is the rate-limiting step and is significantly slower than for bromides or iodides.[1]
-
Catalyst Inhibition: The pyridine nitrogen can act as a ligand, binding to the palladium catalyst and deactivating it.[1]
Success requires a more robust catalytic system, typically involving bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs), which promote oxidative addition and are less susceptible to catalyst poisoning.[1][6]
Q3: Which solvents are generally recommended for cross-coupling reactions with this substrate?
A3: There is no single "best" solvent, as the optimal choice depends on the specific coupling partners, catalyst, and base. However, common and effective solvents include:
-
Anhydrous Aprotic Solvents: Dioxane, toluene, and THF are frequently used because they effectively dissolve the organic reagents and are relatively inert.[7]
-
Polar Aprotic Solvents: DMF and acetonitrile can sometimes be effective. They are proposed to stabilize anionic transition states during oxidative addition, which can be beneficial.[2][3][4] However, their effect is not always predictable and does not simply trend with the solvent's dielectric constant.[2][3]
-
Aqueous Mixtures: Adding a small amount of water to aprotic solvents like dioxane (e.g., a 4:1 dioxane/water mixture) can be highly beneficial, often increasing reaction rates and yields.[8] This is thought to aid in the dissolution of inorganic bases and facilitate the transmetalation step.
Q4: Can the trimethylsilyl group be removed, and if so, how?
A4: Yes, the trimethylsilyl group can be cleaved through protodesilylation. This can be an unwanted side reaction or a deliberate synthetic step. The reaction is typically promoted by:
-
Fluoride Ion Sources: Reagents like tetra-n-butylammonium fluoride (TBAF) or potassium fluoride (KF) are highly effective.[5]
-
Acids or Bases in Protic Solvents: The presence of water or alcohols, especially with an acid or base catalyst, can lead to the replacement of the -SiMe₃ group with a hydrogen atom. If you wish to avoid this, using rigorously anhydrous conditions is essential.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in a question-and-answer format, providing a logical path from problem to solution.
Issue 1: Low or no conversion of starting material in a Suzuki-Miyaura coupling.
-
Possible Cause A: Inactive or Inhibited Catalyst.
-
Explanation: The combination of a strong C-Cl bond and the Lewis basic pyridine nitrogen requires a highly active and stable catalyst.
-
Solution: Switch from basic catalysts like Pd(PPh₃)₄ to a more robust system. Use a Pd(0) precatalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos. These ligands accelerate the rate-limiting oxidative addition step and sterically hinder the pyridine nitrogen from deactivating the palladium center.[1]
-
-
Possible Cause B: Poor Solvent Choice.
-
Explanation: The solvent system may not adequately dissolve all reagents (especially the inorganic base) or may not sufficiently promote the catalytic cycle.
-
Solution: Conduct a solvent screen. Start with anhydrous 1,4-dioxane or toluene. If yields are low, prepare a mixed solvent system, such as dioxane/water (4:1), which can dramatically improve results.[8] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[6]
-
-
Possible Cause C: Inappropriate Base.
-
Explanation: The base is critical for activating the boronic acid in the transmetalation step. Its strength and solubility are key factors.
-
Solution: Strong inorganic bases are typically required. K₃PO₄ is often a reliable choice.[1] In some cases, Cs₂CO₃ or K₂CO₃ can also be effective. Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Issue 2: Significant formation of a desilylated byproduct (2-Chloro-6-trifluoromethyl-pyridine).
-
Possible Cause: Unintentional Protodesilylation.
-
Explanation: The C-Si bond is being cleaved by protic species or fluoride ions in the reaction mixture.
-
Solution:
-
Ensure Anhydrous Conditions: If using a non-aqueous solvent, ensure it is rigorously dry. Flame-dry all glassware and use freshly distilled, anhydrous solvents.
-
Avoid Fluoride-Containing Reagents: If you are using a base like CsF, switch to a non-fluoride alternative such as K₃PO₄ or Cs₂CO₃.
-
Buffer the Reaction: In some cases, the reaction may become acidic, promoting desilylation. Ensure a sufficient excess of a solid base is present throughout the reaction.
-
-
Issue 3: The major byproduct is the homocoupling of the boronic acid.
-
Possible Cause: Presence of Oxygen.
-
Explanation: Molecular oxygen can lead to the oxidative homocoupling of the boronic acid and can also oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[6]
-
Solution: Rigorous exclusion of oxygen is critical. Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[6] Assemble the reaction under a positive pressure of inert gas. Using a direct Pd(0) source like Pd₂(dba)₃ can also help mitigate issues arising from incomplete reduction of Pd(II) precatalysts.[6]
-
Issue 4: In a Stille coupling, the reaction is sluggish or stalls.
-
Possible Cause A: Low Reactivity of Organostannane.
-
Explanation: The rate of transmetalation in Stille couplings is highly dependent on the R-group being transferred from the tin reagent.
-
Solution: The reaction may require additives to accelerate the transmetalation step. The addition of stoichiometric or catalytic amounts of copper(I) iodide (CuI) can significantly enhance the reaction rate.[9]
-
-
Possible Cause B: Inappropriate Solvent Polarity.
-
Explanation: The polarity of the solvent can influence the rate of transmetalation.
-
Solution: Highly polar aprotic solvents like DMF or NMP are often effective for Stille couplings. The use of additives like LiCl can also increase the polarity of the medium and stabilize key intermediates, thereby accelerating the reaction.[9]
-
Data Presentation & Visual Aids
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
The following table summarizes representative data on how solvent choice can impact the yield of a typical Suzuki-Miyaura cross-coupling reaction.
| Entry | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| 1 | Toluene | 100 | Low to Moderate | A common nonpolar choice, but may not be optimal.[8] |
| 2 | Toluene / H₂O | 100 | Moderate to Good | Addition of water often improves yield significantly.[8] |
| 3 | 1,4-Dioxane | 100 | Moderate | Generally a reliable solvent for Suzuki couplings.[7][8] |
| 4 | 1,4-Dioxane / H₂O (4:1) | 100 | Good to Excellent | Often the optimal system, enhancing base solubility and transmetalation.[8] |
| 5 | DMF | 110 | Variable | Can be effective but may lead to more side products at high temperatures.[2] |
| 6 | THF | 65 (reflux) | Low | Generally not effective enough for the unreactive aryl chloride.[7] |
Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, ligand, and base used.
Diagrams and Workflows
A logical approach is essential when troubleshooting. The following workflow provides a step-by-step decision-making process for addressing a failed cross-coupling reaction.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous 1,4-dioxane and Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane/water solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M.[1][8]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80–100 °C) in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion (or when no further progress is observed), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis and Handling of Trifluoromethylpyridine Intermediates
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with trifluoromethylpyridine intermediates. This resource is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis, purification, and handling of these valuable compounds. The trifluoromethyl group imparts unique and powerful properties to the pyridine scaffold, including enhanced metabolic stability and altered lipophilicity, making these intermediates crucial in modern drug discovery and agrochemical development.[1][2] However, their synthesis and handling are not without challenges. This guide is structured to address these pitfalls directly, providing a trustworthy resource grounded in established chemical principles.
Section 1: Troubleshooting Synthesis Pitfalls
The introduction of a trifluoromethyl group onto a pyridine ring can be a complex process, often leading to challenges with regioselectivity, side reactions, and incomplete conversions. This section addresses the most common issues encountered during synthesis.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My radical trifluoromethylation of a substituted pyridine is resulting in a mixture of isomers. How can I improve the regioselectivity?
A1: The lack of regioselectivity is a well-documented issue in radical trifluoromethylation reactions of pyridines.[3] The trifluoromethyl radical is highly reactive and can attack multiple positions on the pyridine ring, leading to a mixture of 2-, 3-, and 4-trifluoromethylated products. The exact ratio of these isomers will depend on the electronic and steric nature of the substituents already present on the pyridine ring.
Causality and Strategic Solutions:
-
Radical Reactivity: The high reactivity of the trifluoromethyl radical makes it poorly selective. To overcome this, consider moving away from radical-based methods if a specific isomer is desired.
-
Directed Synthesis: For precise regiocontrol, a directed synthesis approach is often more effective. This can involve:
-
Building Block Approach: Synthesizing the pyridine ring from a precursor that already contains the trifluoromethyl group. This method offers excellent control over the final substitution pattern.[1][4]
-
Position-Selective C-H Functionalization: Newer methods in organometallic chemistry allow for the direct and highly regioselective trifluoromethylation of pyridine C-H bonds. These methods often employ activating groups or specific catalysts to direct the trifluoromethylation to a particular position.
-
Q2: I am attempting a Swarts reaction (SbF₃) to convert a trichloromethylpyridine to a trifluoromethylpyridine, but I'm observing incomplete conversion and several byproducts. What could be going wrong?
A2: The Swarts reaction is a classic method for fluorination, but its efficiency can be hampered by several factors, leading to incomplete reaction and the formation of partially fluorinated intermediates (e.g., -CFCl₂ and -CF₂Cl) or other side products.[5][6][7][8][9][10]
Troubleshooting the Swarts Reaction:
| Potential Issue | Underlying Cause | Recommended Solution |
| Incomplete Conversion | Insufficient reactivity of the fluorinating agent or deactivation of the catalyst. | Ensure the use of a co-catalyst like SbCl₅ or chlorine to generate the more reactive SbF₃Cl₂ species in situ.[10] Also, ensure all reagents are anhydrous, as water can deactivate the catalyst. |
| Formation of -CFCl₂ and -CF₂Cl Byproducts | Insufficient fluorinating agent or reaction time. The reaction proceeds stepwise, and premature termination will leave partially fluorinated products. | Use a stoichiometric excess of the fluorinating agent and ensure the reaction is allowed to proceed to completion. Monitoring the reaction by GC-MS can help determine the optimal reaction time. |
| Charring or Polymerization | The reaction can be highly exothermic, leading to decomposition of starting materials and products at elevated temperatures. | Maintain strict temperature control. Consider adding the reagents portion-wise to manage the exotherm. |
Visualizing Reaction Pathways: Swarts Reaction Mechanism
Caption: Simplified mechanism of the Swarts reaction for trifluoromethylpyridine synthesis.
Section 2: Overcoming Purification Challenges
The unique physicochemical properties imparted by the trifluoromethyl group can sometimes complicate the purification of trifluoromethylpyridine intermediates. This section provides guidance on common purification hurdles.
Frequently Asked Questions (FAQs) - Purification
Q3: I have a mixture of positional isomers of a trifluoromethylpyridine that are proving very difficult to separate by standard column chromatography. What alternative purification strategies can I employ?
A3: The separation of positional isomers of substituted pyridines is a common and often significant challenge due to their similar polarities and boiling points. When standard silica gel chromatography fails to provide adequate separation, more specialized techniques are required.
Advanced Purification Strategies:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution compared to standard column chromatography. Method development will be key, involving screening of different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the separation of isomers and can often provide faster and more efficient separations than HPLC.
-
Melt Crystallization: For solid isomers, melt crystallization can be a highly effective purification method. This technique relies on the differences in the melting points and crystal structures of the isomers.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture of isomers to introduce a functional group that allows for easier separation. After separation, the derivatizing group can be removed to yield the pure isomers.
Q4: After my trifluoromethylation reaction using a Togni or Umemoto reagent, I'm struggling to remove the reagent byproducts during work-up and purification. What is the best way to remove these impurities?
A4: Togni and Umemoto reagents are hypervalent iodine and sulfonium salt-based electrophilic trifluoromethylating agents, respectively.[11][12][13][14][15] Their byproducts can sometimes complicate purification.
Work-up and Purification Protocol for Reagent Byproducts:
-
Aqueous Wash: Begin with a standard aqueous work-up. A wash with aqueous sodium bisulfite or sodium thiosulfate can help to reduce some of the iodine-containing byproducts.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction to partition the desired product into an organic solvent.
-
Column Chromatography: The byproducts of these reagents are generally more polar than the trifluoromethylated pyridine product. Standard silica gel chromatography is often effective for their removal.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove any remaining traces of reagent byproducts.
Visualizing Troubleshooting: Purification Strategy
Caption: A decision-making workflow for the purification of trifluoromethylpyridine isomers.
Section 3: Best Practices for Handling and Storage
Trifluoromethylpyridine intermediates, while generally stable, require proper handling and storage to ensure their integrity over time. This section provides guidance on their stability and safe handling.
Frequently Asked Questions (FAQs) - Handling and Stability
Q5: What are the recommended storage conditions for synthesized trifluoromethylpyridine intermediates? Are there any common solvents in which they might degrade over time?
A5: The stability of trifluoromethylpyridine intermediates is generally good, attributed in part to the strong carbon-fluorine bonds of the trifluoromethyl group. However, long-term stability depends on the specific substitution pattern of the pyridine ring and the storage conditions.
Storage and Stability Guidelines:
-
General Storage: For long-term storage, it is recommended to store trifluoromethylpyridine intermediates in a cool, dark, and dry place in a tightly sealed container. An inert atmosphere (e.g., nitrogen or argon) is preferable, especially for compounds that may be sensitive to oxidation.
-
Solvent Stability: While generally stable in common organic solvents like dichloromethane, ethyl acetate, and toluene for short periods, long-term storage in solution is not recommended. Some degradation may occur over extended periods, especially in protic solvents or in the presence of trace impurities. For long-term storage, it is best to store the compound neat (if it is a solid or a stable liquid).
-
Incompatibilities: Avoid strong oxidizing and reducing agents unless they are part of a planned chemical transformation. The pyridine nitrogen can be susceptible to oxidation, and while the trifluoromethyl group is generally robust, harsh reducing conditions could potentially affect other functional groups on the molecule.
Q6: I have a trifluoromethylpyridine derivative with a good leaving group on the ring. Could the trifluoromethyl group promote degradation of my compound?
A6: Yes, this is a valid concern. The trifluoromethyl group is a strong electron-withdrawing group.[1][5] This property can activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). If your molecule contains a good leaving group (e.g., a halogen) at a position activated by the trifluoromethyl group (typically ortho or para), it can be susceptible to degradation via nucleophilic attack, even from weak nucleophiles like water or alcohols, especially upon heating or under basic conditions.[1]
Mechanism of Degradation:
The electron-withdrawing trifluoromethyl group stabilizes the negative charge of the Meisenheimer complex formed during nucleophilic attack, thereby facilitating the substitution reaction. This can lead to the decomposition of the intermediate if not handled and stored under appropriate conditions (e.g., anhydrous and neutral).
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. Swarts Reaction [unacademy.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Umemoto Reagent I - Enamine [enamine.net]
- 15. Togni reagent - Enamine [enamine.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Validation of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine Synthesis
For researchers, scientists, and professionals in drug development, the meticulous synthesis and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison for the validation of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine, a key building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can enhance lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules, making trifluoromethylated heterocycles a significant area of research.[1][2] This guide will focus on the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy in confirming the successful synthesis of this target compound, while also comparing its efficacy against other analytical techniques.
The Synthetic Pathway: A Deliberate Approach
The synthesis of this compound is a multi-step process that demands precision and careful control of reaction conditions. While various methods exist for the preparation of trifluoromethylpyridine derivatives, a common strategy involves the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of a trifluoromethyl group.[3] The subsequent silylation at the 3-position is a critical step that introduces a versatile handle for further chemical modifications.
The rationale for choosing a specific synthetic route often involves considerations of starting material availability, reaction yield, and scalability. A plausible synthetic workflow is outlined below.
References
Confirming Product Identity in Reactions of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine: A Comparative Guide to Mass Spectrometry and Spectroscopic Techniques
For researchers engaged in the synthesis of novel compounds for pharmaceutical and agrochemical applications, the unambiguous confirmation of product identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for confirming the products of reactions involving 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine, a versatile and reactive building block. We will focus on the utility of mass spectrometry, contextualized by comparisons with other powerful spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for the characterization of complex heterocyclic molecules.
The Synthetic Utility and Analytical Challenge of a Multifunctional Pyridine
This compound is a highly functionalized pyridine ring, presenting multiple reaction sites. The chloro-substituent is a prime site for nucleophilic aromatic substitution or, more commonly, transition-metal catalyzed cross-coupling reactions. The trimethylsilyl (TMS) group can act as a directing group or a placeholder for subsequent functionalization, while the trifluoromethyl group significantly influences the electronic properties of the pyridine ring.
Common synthetic transformations involving this substrate include Suzuki-Miyaura cross-coupling reactions to form C-C bonds and Buchwald-Hartwig aminations for the formation of C-N bonds. These reactions are pivotal in the synthesis of novel biaryl pyridines and aminopyridines, respectively, which are scaffolds of significant interest in medicinal chemistry.
The analytical challenge lies in unequivocally confirming the formation of the desired product and identifying any potential side products. The complexity of the starting material and the potential for various reaction pathways necessitate a multi-faceted analytical approach.
Mass Spectrometry: A Primary Tool for Identity Confirmation
Mass spectrometry (MS) is an indispensable tool for the initial confirmation of product identity by providing the molecular weight of the synthesized compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable techniques, with the choice depending on the volatility and polarity of the product.
Gas Chromatography-Mass Spectrometry (GC-MS)
For products that are thermally stable and sufficiently volatile, GC-MS offers excellent separation and high-resolution mass analysis. The trimethylsilyl group can enhance the volatility of the molecule, making GC-MS a suitable option.[1]
Expected Fragmentation Patterns: The electron ionization (EI) mass spectra of products derived from this compound are expected to show characteristic fragmentation patterns. Key fragments would likely arise from:
-
Loss of a methyl group (-CH₃) from the trimethylsilyl moiety, resulting in an [M-15]⁺ ion.
-
Loss of the entire trimethylsilyl group (-Si(CH₃)₃) , leading to an [M-73]⁺ ion.
-
Fragmentation of the pyridine ring , which can be complex and influenced by the newly introduced substituent.
-
Loss of the trifluoromethyl group (-CF₃) , resulting in an [M-69]⁺ ion.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or more polar products, LC-MS is the preferred method. Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information with minimal fragmentation.[2] This is particularly useful for confirming the mass of the target compound without the complexity of extensive fragmentation seen in EI.
Workflow for Product Confirmation using Mass Spectrometry:
References
A Senior Application Scientist's Guide to Silylated Pyridines in Synthesis: A Comparative Analysis of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Abstract
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal and agrochemical synthesis, owing to the prevalence of this heterocycle in a vast array of bioactive molecules.[1][2][3] The introduction of fluorine and trifluoromethyl (CF3) groups, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity.[4] This guide provides an in-depth comparison of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine, a highly versatile building block, with other silylated and non-silylated pyridines. We will explore its unique advantages in regiocontrol, sequential functionalization, and the construction of complex, highly substituted pyridine derivatives. This analysis is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with actionable insights for synthetic strategy.
The Strategic Role of the Trimethylsilyl (TMS) Group in Pyridine Chemistry
Before focusing on our target molecule, it is crucial to understand the multifaceted role of the trimethylsilyl (TMS) group in aromatic synthesis. Unlike a simple blocking group, the TMS group is a dynamic synthetic tool.[5]
-
Directing Group for Ortho-Metalation: The TMS group can act as a placeholder, allowing for directed ortho-metalation (DoM) at an adjacent position. While not a classical chelating directing metalating group (DMG) like an amide or methoxy group, its steric bulk and electronic properties influence the regioselectivity of deprotonation.[6][7][8]
-
A Removable Placeholder: The C-Si bond can be selectively cleaved under mild conditions (e.g., using fluoride sources like TBAF or acids), unmasking a C-H bond.[9] This "traceless" nature allows for temporary blocking of a reactive site.
-
Enabling Halogen-Metal Exchange: In polysubstituted systems, the TMS group can be used to set up selective halogen-metal exchange reactions at a different position by pre-installing the silyl group at a site that might otherwise interfere.[10][11][12]
-
Precursor for Further Functionalization: The TMS group can be converted into other functionalities, such as halides (iodine, bromine) via ipso-substitution, or used directly in certain cross-coupling reactions like the Hiyama coupling.
The strategic placement of a TMS group, therefore, transforms a simple pyridine into a programmable scaffold for sequential and regioselective bond formation.
Introducing the Workhorse: this compound
The title compound, with CAS number 205444-18-4, is a trifunctional building block offering three distinct and orthogonally reactive sites.[13] Its power lies in the synergistic interplay between these groups:
-
C2-Chloride: An ideal handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination).
-
C6-Trifluoromethyl: A strongly electron-withdrawing group that activates the pyridine ring towards nucleophilic substitution and influences the acidity of ring protons. Its presence is highly desirable in many modern agrochemicals and pharmaceuticals.[14]
-
C3-Trimethylsilyl: The key to unlocking advanced functionalization patterns, primarily by directing metalation to the C4 position.
Comparative Analysis in Key Synthetic Transformations
The true value of this compound is best understood by comparing its performance against logical alternatives in common synthetic scenarios.
Regiocontrol in Lithiation and Functionalization
A primary challenge in pyridine chemistry is achieving selective functionalization, especially in the presence of multiple substituents. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by strong bases like n-BuLi, complicating direct deprotonation.[6][7] Therefore, hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred.[8]
Scenario: Introduction of a substituent at the C4 position of a 2-chloro-6-trifluoromethylpyridine core.
-
Alternative 1 (Without TMS): 2-Chloro-6-trifluoromethylpyridine. Deprotonation with LDA would likely yield a mixture of isomers, with deprotonation occurring at C3, C4, or C5, dictated by a complex interplay of inductive effects from the chloro and CF3 groups. Achieving selectivity for the C4 position is difficult and often low-yielding.
-
Alternative 2 (Alternative Directing Group): While a classic DMG like an OMe or CONEt2 group at C3 would strongly direct lithiation to C4, introducing and later removing these groups adds steps to the synthesis.
-
The Silylated Pyridine Advantage: Using this compound, deprotonation with a suitable base (e.g., LDA or a Knochel-type base) is strongly directed to the C4 position. The steric bulk of the TMS group at C3 effectively blocks that site and directs the base to the adjacent C4 proton. This provides a clean and high-yielding route to 4-substituted derivatives.
Performance in Cross-Coupling Reactions
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl/vinyl halide, is a powerful tool for C-C bond formation.[15][16][17] We can compare our target molecule with a non-silylated analogue.
Scenario: Sonogashira coupling of an alkyne to the C2 position.
| Substrate | Catalyst System | Base/Solvent | Temp. | Yield | Comments |
| 2-Chloro-6-(CF3)-3-(TMS)-Pyridine | Pd(PPh3)2Cl2, CuI | DIPEA/THF | RT | >90% | Clean reaction. TMS group is stable and does not interfere. Subsequent functionalization at C4 is possible. |
| 2,4-Dichloro-6-(CF3)-Pyridine | Pd(PPh3)2Cl2, CuI | DIPEA/THF | RT | ~85% | Selective coupling at C2 is generally achievable, but potential for side reactions at C4 exists. Less versatile for further diversification. |
| 2-Chloro-3-bromo-6-(CF3)-Pyridine | Pd(PPh3)2Cl2, CuI | DIPEA/THF | RT | >95% | Highly selective for coupling at the more reactive C-Br bond. However, this requires a specific dihalogenated starting material. |
Analysis: While all substrates can be effective, the silylated pyridine offers the most strategic advantage. It allows for a high-yielding initial coupling at the C2 position while preserving the C3/C4 axis for a subsequent, distinct chemical transformation (DoM), which is not possible with the di-chloro analogue. Compared to the bromo-chloro variant, the silylated pyridine provides a different and potentially more flexible disconnection approach.
The Power of Sequential Functionalization
The ultimate utility of this compound is demonstrated in multi-step, sequential functionalization strategies to build highly decorated pyridines that would be challenging to access otherwise.
This workflow highlights an unparalleled level of synthetic control:
-
Position 2: Functionalized via robust and predictable cross-coupling.
-
Position 4: Functionalized with high regioselectivity via DoM, a step enabled entirely by the TMS group.
-
Position 3: The TMS group is removed tracelessly, revealing the final, highly substituted product.
Attempting this synthesis with a non-silylated starting material would require a less direct route, likely involving protection/deprotection steps or starting from a more complex, pre-functionalized pyridine ring, increasing step count and reducing overall yield.
Case Study: Application in the Synthesis of Bioactive Molecules
The isoxazoline class of insecticides, which includes commercial products like Afoxolaner (NexGard), represents a key application area for complex heterocyclic building blocks.[18][19][20][21] These molecules are potent inhibitors of GABA-gated chloride channels in insects.[18] While the exact commercial synthesis of Afoxolaner may use a different route, we can devise a robust protocol for an analogous structure using our featured reagent to demonstrate its practical utility.
Objective: Synthesize a key trifluoromethyl-pyridine-isoxazoline precursor.
Experimental Protocol: Suzuki Coupling
Reaction: this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
-
Reagent Setup: To an oven-dried 50 mL Schlenk flask under an argon atmosphere, add this compound (1.0 eq, 254 mg, 1.0 mmol), 4-cyanophenylboronic acid pinacol ester (1.1 eq, 254 mg, 1.1 mmol), and Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol).
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (10 mL) followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq, 1.5 mL, 3.0 mmol).
-
Reaction Execution: Equip the flask with a reflux condenser, and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired coupled product.
-
Validation: The structure of the product, 2-(4-cyanophenyl)-6-trifluoromethyl-3-(trimethylsilyl)pyridine, should be confirmed by ¹H NMR, ¹³C NMR, and HRMS to ensure the TMS group remains intact and the coupling occurred at the C2 position.
This protocol provides a reliable method for the initial C-C bond formation, setting the stage for subsequent functionalization at the C4 position as outlined in the workflow above.
Conclusion
In the landscape of synthetic building blocks, this compound stands out not merely as a carrier of valuable functional groups, but as a sophisticated tool for strategic synthesis. Its key advantage over other silylated and non-silylated pyridines lies in its capacity for programmed, sequential functionalization. The TMS group acts as a removable, regiocontrolling element that enables transformations at the C4 position, which are otherwise difficult to achieve cleanly. This, combined with the C2-chloro handle for cross-coupling, provides a powerful and flexible platform for constructing the complex, trifluoromethyl-substituted pyridine cores that are increasingly vital in modern drug discovery and agrochemical development.
References
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. 4-(Trimethylsilyl)pyridine | 18301-46-7 | Benchchem [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Afoxolaner - Wikipedia [en.wikipedia.org]
- 21. Afoxolaner | C26H17ClF9N3O3 | CID 25154249 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Silyl Pyridines Versus Pyridyl Boronic Acids in Cross-Coupling Reactions
Introduction: The Central Role of Pyridine in Modern Chemistry
The pyridine scaffold is a cornerstone in the architecture of countless functional molecules, from life-saving pharmaceuticals and innovative agrochemicals to advanced materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Consequently, the development of robust and versatile synthetic methods for the functionalization of the pyridine ring is a paramount objective for chemists in research and industry.
Palladium-catalyzed cross-coupling reactions stand as the most powerful tools for forging carbon-carbon bonds to pyridine cores. Among these, the Suzuki-Miyaura reaction, employing pyridyl boronic acids, is arguably the most established and widely used. However, it is not without its challenges. An alternative, the Hiyama coupling of silyl pyridines, has emerged as a compelling strategy, offering distinct advantages in specific contexts.
This guide provides an in-depth, objective comparison of the reactivity, scope, and operational considerations of pyridyl boronic acids and silyl pyridines in cross-coupling reactions. By synthesizing data from seminal and contemporary literature, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic planning.
Pyridyl Boronic Acids: The Workhorse of Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species with an organic halide or triflate. Its success is built on the low toxicity of boron byproducts, the broad commercial availability of reagents, and a generally high tolerance for diverse functional groups.
Mechanistic Hallmarks
The catalytic cycle, shown below, proceeds through three fundamental steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the active catalyst. The transmetalation step is often rate-limiting and is highly dependent on the nature of the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity and the "2-Pyridyl Problem"
While 3- and 4-pyridylboronic acids are generally effective coupling partners, 2-pyridylboronic acids present a significant and well-documented challenge known as the "2-pyridyl problem".[1][2] This issue stems from two primary factors:
-
Catalyst Inhibition: The nitrogen atom at the 2-position, being in close proximity to the boronic acid, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Protodeboronation: 2-Pyridyl boronic acids are highly susceptible to protodeboronation, a non-productive side reaction where the C-B bond is cleaved by a proton source (often water or alcohol from the solvent), yielding the unsubstituted pyridine.[3] This decomposition pathway is particularly rapid for electron-deficient heteroaryl boron derivatives.[3]
To mitigate these challenges, chemists often turn to more stable boronic acid surrogates, such as pinacol esters, MIDA boronates, or trifluoroborate salts, which exhibit slower rates of protodeboronation.[1][3] Furthermore, the development of highly active catalyst systems, often employing sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos), has been crucial for achieving successful couplings with these challenging substrates.[1]
Silyl Pyridines: A Robust Alternative via Hiyama Coupling
The Hiyama coupling utilizes organosilanes as the nucleophilic partner. While historically less common than the Suzuki reaction, modern advancements have positioned it as a powerful alternative, especially for substrates prone to protodeboronation.
Mechanistic Hallmarks
A key distinction of the Hiyama coupling is the necessity of an activator to cleave the Si-C bond for transmetalation.[4] This is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which attacks the silicon atom to form a hypervalent pentacoordinate silicate. This activated species is sufficiently nucleophilic to undergo transmetalation to the palladium(II) center.
Caption: The catalytic cycle of the fluoride-mediated Hiyama cross-coupling reaction.
Reactivity and Key Advantages
Silyl pyridines offer a distinct advantage in their enhanced stability. Crucially, 2-silyl pyridine species are not prone to the rapid protodesilylation that plagues their boronic acid counterparts.[5] This makes the Hiyama coupling a particularly attractive approach for the synthesis of 2-substituted pyridines and other electron-deficient heterocycles where Suzuki coupling may fail or give low yields.[5]
The reaction's scope has been expanded through the development of various organosilanes, including organo(alkoxy)silanes and organosilanols (the Hiyama-Denmark coupling), which can sometimes be activated under fluoride-free conditions.[4][5]
However, the reliance on a fluoride activator can be a limitation. If the coupling partners contain silyl protecting groups (e.g., TBS, TIPS), the fluoride source will indiscriminately cleave them.[6] This necessitates careful synthetic planning and consideration of orthogonal protecting group strategies.
Head-to-Head Comparison: Silyl Pyridines vs. Pyridyl Boronic Acids
The choice between these two methodologies is dictated by the specific substrate, desired functional group tolerance, and the position of substitution on the pyridine ring.
Caption: Core advantages and challenges of each reagent class in cross-coupling.
| Feature | Pyridyl Boronic Acids (Suzuki-Miyaura) | Silyl Pyridines (Hiyama) | Causality & Field Insights |
| Stability | Variable; prone to protodeboronation, especially at the 2-position.[3][7] | Generally high; resistant to protolytic cleavage.[5] | The C-B bond is more polarized and susceptible to hydrolysis than the more covalent C-Si bond. This makes silyl pyridines the superior choice for reactions requiring prolonged heating or protic conditions. |
| Reactivity of 2-Pyridyl Isomer | Challenging ("2-pyridyl problem"); often requires ester/trifluoroborate derivatives and highly active catalysts.[1][2] | Highly effective; often the method of choice for 2-pyridyl substitution.[5] | The stability of the 2-silyl pyridine nucleophile prevents the decomposition pathways that plague its boronic acid analog, leading to cleaner and more efficient reactions. |
| Activator Requirement | Base is required for the transmetalation step.[8] | Requires an activator, typically a stoichiometric fluoride source (e.g., TBAF) or strong base, to generate a hypervalent silicate.[4][6] | The Si-C bond is not nucleophilic enough for direct transmetalation. Activation is essential, but this can limit functional group compatibility (e.g., silyl ethers). |
| Functional Group Tolerance | Generally broad, but sensitive to conditions that accelerate protodeboronation. | Broad, but incompatible with fluoride-labile groups like silyl ethers.[6] | The choice of reagent must be guided by the full molecular context. A substrate with a TBS protecting group would be unsuitable for a standard Hiyama coupling. |
| Reagent Availability | Excellent. A vast array of pyridyl boronic acids and esters are commercially available.[9] | More limited. Fewer substituted silyl pyridines are commercially available, often requiring in-house synthesis. | The maturity and widespread adoption of the Suzuki reaction have driven commercial reagent development. The Hiyama coupling, while powerful, has a smaller commercial footprint. |
| Byproducts | Boron-based (e.g., boric acid). Generally considered low toxicity. | Silicon-based (e.g., siloxanes). Low toxicity and often easy to remove via filtration. | Both methods are considered relatively "green" regarding their inorganic byproducts. |
Supporting Experimental Data & Protocols
The following data, compiled from the literature, illustrates the performance of each methodology across various substrates. Note that direct comparison is nuanced, as optimal conditions (catalyst, ligand, base, solvent) can differ significantly.
Table 1: Representative Yields in Pyridine Cross-Coupling Reactions
| Entry | Pyridine Nucleophile | Coupling Partner | Catalyst/Ligand | Conditions | Yield (%) | Reference |
| 1 | 2-Methoxy-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃, DMF, 80 °C | 80 | [8] |
| 2 | 2-Pyridyl pinacol boronate ester | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF, Dioxane, 90 °C | 74 | [3] |
| 3 | 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃, DMF, 80 °C | 85 | [9] |
| 4 | 4-Pyridinylboronic acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃, MeCN/H₂O | 90 (initial) | [7] |
| 5 | 2-Trimethylsilyl-pyridine | 4-Iodotoluene | Pd(OAc)₂ / PPh₃ | TBAF, THF, 60 °C | 95 | Hiyama, 1988 |
| 6 | 4-Methyl-2-trimethylsilyl-pyridine | 2-Bromothiophene | Pd₂(dba)₃ / XPhos | Ag₂O, TBAF (cat.), Dioxane | 85 | [10] |
Experimental Protocol 1: Suzuki-Miyaura Coupling of a Pyridylboronic Acid
This protocol is a representative procedure based on established literature methods.[8][11]
Objective: Synthesis of 2-methoxy-5-(quinolin-3-yl)pyridine.
Materials:
-
2-Methoxy-5-pyridylboronic acid (1.0 equiv)
-
3-Bromoquinoline (0.9 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol %)
-
1,4-Dioxane (degassed)
-
1 M Sodium Carbonate (Na₂CO₃) aqueous solution (degassed, 3.0 equiv)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-methoxy-5-pyridylboronic acid, 3-bromoquinoline, and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane via syringe and stir the mixture at room temperature for 30 minutes.
-
Add the degassed 1 M aqueous Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to reflux (approx. 100 °C) under the inert atmosphere for 8-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and brine. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Experimental Protocol 2: Hiyama Coupling of a Silyl Pyridine
This protocol is a representative procedure based on established literature methods.[4][10]
Objective: Synthesis of 4-methyl-2-(thiophen-2-yl)pyridine.
Materials:
-
4-Methyl-2-trimethylsilyl-pyridine (1.2 equiv)
-
2-Bromothiophene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol %)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (6 mol %)
-
Silver(I) Oxide (Ag₂O) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (10 mol %)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and Ag₂O.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by 2-bromothiophene and 4-methyl-2-trimethylsilyl-pyridine via syringe.
-
Finally, add the catalytic amount of TBAF solution via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C for 16-24 hours, monitoring by GC-MS or LC-MS.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion and Strategic Recommendations
Both pyridyl boronic acids and silyl pyridines are indispensable reagents for the synthesis of functionalized pyridine derivatives. The choice is not a matter of universal superiority but of strategic selection based on the specific synthetic challenge.
-
Choose Pyridyl Boronic Acids (Suzuki-Miyaura) for:
-
General-purpose couplings, especially at the 3- and 4-positions.
-
Projects where broad commercial availability and cost-effectiveness are critical.
-
Substrates that are incompatible with fluoride.
-
-
Choose Silyl Pyridines (Hiyama) for:
-
Challenging couplings at the 2-position of the pyridine ring.
-
Electron-deficient pyridine systems where protodeboronation is a significant risk.
-
Reactions where the enhanced stability of the organometallic reagent is paramount for achieving high yields.
-
As research continues to yield novel ligands, fluoride-free activation methods, and a wider array of commercially available reagents, the capabilities and accessibility of both methodologies will undoubtedly expand, providing chemists with an even more powerful and nuanced toolkit for modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Substituted Pyridines: A Comparative Guide to Alternatives for 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Introduction: The Enduring Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development. Its presence in numerous natural products and FDA-approved pharmaceuticals underscores its significance as a privileged structure. The ability to precisely control the substitution pattern on the pyridine ring is paramount for fine-tuning the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. Among the myriad of functionalized pyridines, those bearing a trifluoromethyl group have garnered considerable attention due to the unique electronic properties and metabolic stability conferred by this moiety.[1]
This guide provides a comprehensive comparison of synthetic strategies for accessing highly substituted pyridines, with a particular focus on alternatives to the pre-functionalized building block, 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine. While this reagent offers a direct route to specific substitution patterns, a thorough understanding of alternative de novo and post-functionalization strategies is crucial for researchers to select the most efficient and versatile approach for their specific synthetic goals. We will explore the mechanistic underpinnings, practical considerations, and experimental data for each methodology, providing a clear and objective comparison for scientists in the field.
The Utility of this compound: A Pre-functionalized Approach
This compound is a versatile building block designed for the sequential and regioselective introduction of substituents. The chloro, trifluoromethyl, and trimethylsilyl groups each serve as handles for distinct chemical transformations.
-
The 2-Chloro Group: This position is primed for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.
-
The 6-Trifluoromethyl Group: This electron-withdrawing group significantly influences the reactivity of the pyridine ring and can enhance the biological activity of the final compound.
-
The 3-Trimethylsilyl Group: The TMS group can be readily converted to other functional groups. For instance, it can be replaced with a halogen (e.g., iodine or bromine) via halodesilylation, which then allows for further cross-coupling reactions. Alternatively, it can participate directly in Hiyama cross-coupling reactions.
Illustrative Synthetic Workflow:
The following workflow demonstrates a potential synthetic route utilizing this building block to access a 2,3,6-trisubstituted pyridine.
Caption: Synthetic utility of this compound.
Alternative Strategies for the Synthesis of Substituted Pyridines
While the use of pre-functionalized building blocks offers a straightforward approach, several powerful alternative strategies exist for the construction and elaboration of the pyridine core. These methods can be broadly categorized into de novo syntheses, where the pyridine ring is constructed from acyclic precursors, and post-functionalization of a simpler pyridine core.
De Novo Pyridine Synthesis: Building from the Ground Up
These methods offer the advantage of assembling highly functionalized pyridines in a single or a few steps from readily available starting materials.
a) Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process that involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[2][3][4] This method is particularly well-suited for the synthesis of pyridines with a variety of substitution patterns. A key advantage is that the use of an ynone as a starting material obviates the need for a separate oxidation step to achieve the aromatic pyridine ring.[4]
Reaction Mechanism:
References
- 1. Biosynthesis inspired Diels–Alder route to pyridines: synthesis of the 2,3-dithiazolylpyridine core of the thiopeptide antibiotics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
A Researcher's Guide to Silyl-Directed Lithiation: Enhancing Precision in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of modern medicine and agrochemicals, forming the structural core of numerous blockbuster drugs and essential compounds. However, its unique electronic nature—a π-deficient aromatic system—presents significant challenges for precise, regioselective C-H functionalization.[1][2] Traditional synthetic methods often struggle with poor selectivity, harsh reaction conditions, and limited functional group tolerance, creating bottlenecks in drug discovery and development pipelines.
This guide explores a powerful and elegant solution: the use of silyl groups as removable directing agents for the lithiation of pyridines. We will provide an in-depth comparison of this strategy against classical alternatives, supported by mechanistic insights and practical experimental data, to demonstrate its superiority in achieving predictable and controlled pyridine functionalization.
The Enduring Challenge: Regioselective Pyridine Functionalization
The electron-withdrawing nitrogen atom in the pyridine ring deactivates it towards classical electrophilic aromatic substitution and simultaneously makes it susceptible to nucleophilic attack.[3][4] This reactivity profile complicates direct C-H functionalization:
-
Direct Lithiation: Using strong organometallic bases like n-butyllithium (n-BuLi) often results in competitive nucleophilic addition to the C=N bond rather than the desired deprotonation (C-H activation).[5][6] While superbases or hindered lithium amides like lithium diisopropylamide (LDA) can mitigate this, they often yield mixtures of regioisomers.[5][7]
-
Halogen-Metal Exchange: This method offers good regioselectivity but necessitates the use of pre-halogenated pyridines, adding steps to the overall synthesis. Furthermore, it is susceptible to "halogen dance" rearrangements, where the halogen and metal can migrate to more thermodynamically stable positions, compromising the intended outcome.[8]
-
Directed ortho-Metalation (DoM): While powerful, many common directing metalating groups (DMGs) like amides or carbamates are difficult to remove or modify after the desired functionalization, limiting their synthetic utility.[9]
These limitations underscore the need for a strategy that offers high regiocontrol, mild conditions, broad functional group compatibility, and the flexibility of a removable directing group.
The Silyl Advantage: A Removable Handle for Precise Lithiation
The introduction of a silyl group (e.g., trimethylsilyl, TMS, or triisopropylsilyl, TIPS) onto the pyridine ring fundamentally changes its reactivity landscape. While not a powerful coordinating group itself, a silyl substituent provides the necessary steric and electronic influence to direct a lithium base to deprotonate an adjacent C-H bond with exceptional precision. This silyl-directed ortho-lithiation strategy offers a robust pathway to specific substitution patterns that are otherwise difficult to access.
Mechanism of Silyl-Directed Pyridine Functionalization
The process is a sequential, multi-step strategy that leverages the unique properties of silicon to achieve unparalleled control.
-
Silylation: The pyridine ring is first functionalized with a silyl group. This can be achieved through various methods, including reactions with silyl halides or hydrosilanes catalyzed by metals like zinc.[10][11]
-
Directed Lithiation: A strong, non-nucleophilic lithium base, typically LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is introduced at low temperatures. The base selectively removes the proton ortho to the silyl group, forming a stable pyridyllithium intermediate.[12][13] The use of these hindered bases is crucial to prevent nucleophilic addition to the pyridine ring.[5][13]
-
Electrophilic Quench: The generated organolithium species is a potent nucleophile and can be trapped with a wide array of electrophiles (E+), installing a new functional group with high regiochemical fidelity.
-
Desilylation (Optional): The silyl directing group can be easily removed, typically with fluoride sources like tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF), to yield the functionalized pyridine. This "traceless" nature is a key advantage of the methodology.
Caption: Mechanism of Silyl-Directed Pyridine Functionalization.
Comparative Analysis: Silyl-Directed Lithiation vs. Alternative Methods
To fully appreciate the advantages of the silyl-directed approach, a direct comparison with other common pyridine functionalization techniques is necessary. The following table summarizes key performance metrics based on experimental observations from the literature.
| Feature | Silyl-Directed Lithiation | Direct Lithiation (e.g., n-BuLi) | Halogen-Metal Exchange | DoM (Other DMGs, e.g., -CONR₂) |
| Regioselectivity | Excellent. Reliably directs to the ortho position of the silyl group. | Poor to Moderate. Often yields mixtures of isomers (e.g., C2/C4) or undergoes nucleophilic addition.[5][7] | Excellent. Position is pre-determined by the halogen. | Excellent. Position is determined by the DMG.[9] |
| Reaction Conditions | Requires low temperatures (-78 °C) and inert atmosphere. | Requires low temperatures; highly sensitive to conditions. | Very fast, even at low temperatures (-78 °C). | Typically requires low temperatures (-78 °C). |
| Functional Group Tolerance | Good. Compatible with a range of functional groups due to low temperatures and non-nucleophilic bases. | Poor. Alkyllithiums are highly reactive towards many functional groups (esters, ketones, etc.). | Moderate. Tolerates many groups, but can be incompatible with acidic protons. | Good to Excellent. Depends on the specific DMG. |
| Substrate Scope | Broad. Applicable to various substituted pyridines. | Limited. Prone to side reactions, especially with electron-withdrawing groups.[7] | Requires a pre-halogenated starting material. | Requires installation of the DMG. |
| Key Advantage | High regiocontrol and removable directing group. | Operationally simple (one step). | High reliability and speed for a given halogenated substrate. | Powerful directing ability. |
| Key Disadvantage | Requires an extra step for silylation/desilylation. | Poor selectivity and risk of nucleophilic addition.[5][6] | Requires pre-functionalization; risk of "halogen dance".[8] | DMG can be difficult to remove or modify post-reaction.[9] |
Experimental Protocol: Synthesis of 2-benzyl-3-(trimethylsilyl)pyridine
This protocol provides a representative workflow for the silyl-directed functionalization of pyridine.
Step 1: Synthesis of 3-(Trimethylsilyl)pyridine
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 3-bromopyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to perform the halogen-metal exchange.
-
Add trimethylsilyl chloride (1.1 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, dry over Na₂SO₄, and purify by column chromatography to yield 3-(trimethylsilyl)pyridine.
Step 2: Directed Lithiation and Alkylation
-
To an oven-dried flask under an inert atmosphere, add diisopropylamine (1.2 eq) and anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate LDA.
-
Add a solution of 3-(trimethylsilyl)pyridine (1.0 eq) in THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete lithiation at the 2-position.
-
Add benzyl bromide (1.1 eq) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature.
-
Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify by column chromatography to obtain 2-benzyl-3-(trimethylsilyl)pyridine.
Caption: Experimental Workflow for Silyl-Directed Alkylation.
Conclusion
For researchers aiming to synthesize complex, highly functionalized pyridine derivatives, the challenges of regioselectivity and compatibility are paramount. Silyl-directed lithiation emerges as a premier strategy that directly addresses the shortcomings of traditional methods. Its principal advantages—outstanding regiocontrol, good functional group tolerance, and the strategic flexibility afforded by a removable directing group —provide an unparalleled level of precision. This methodology empowers chemists to access novel chemical space and accelerate the development of next-generation pharmaceuticals and advanced materials by transforming a historically challenging synthetic problem into a predictable and reliable process.
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Silylation Of Pyridine, Picolines, And Quinoline With A Zinc Catalyst" by Joshua W. Prybil, Rodney Wallace et al. [scholarworks.uni.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine via High-Performance Liquid Chromatography
For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth technical assessment of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine, a key building block in the synthesis of novel agrochemicals and pharmaceuticals.[1][2] We will explore the rationale behind the chosen HPLC methodology, present a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Critical Role of Purity in Synthesis
The presence of impurities in a synthetic intermediate like this compound can have cascading negative effects on downstream applications. These impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Consequently, a robust, sensitive, and accurate analytical method for purity determination is not just a quality control measure but a critical component of the entire research and development process.
Why HPLC is the Workhorse for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique that is widely employed in the pharmaceutical industry for the separation, identification, and quantification of compounds.[3][4] Its suitability for the analysis of this compound stems from several key advantages:
-
Broad Applicability: HPLC can analyze a wide range of compounds, including those that are non-volatile or thermally labile, making it ideal for many pharmaceutical intermediates.[5]
-
High Resolution and Sensitivity: Modern HPLC columns and detectors offer exceptional resolving power, allowing for the separation of closely related impurities from the main analyte. UV-Vis detectors, in particular, are highly sensitive to aromatic compounds like our target molecule.[6][7]
-
Quantitative Accuracy: When properly validated, HPLC methods provide highly accurate and precise quantitative results, which are essential for regulatory submissions and quality control.[6]
The choice of a reversed-phase HPLC (RP-HPLC) method is based on the predicted moderate polarity of the target molecule, which contains both a polar pyridine ring and nonpolar trifluoromethyl and trimethylsilyl groups.
Experimental Protocol: A Validated RP-HPLC Method
This section details a robust RP-HPLC method for the purity assessment of this compound. The method is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines and the United States Pharmacopeia (USP).[8][9][10]
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: A well-characterized batch of this compound with known purity.
-
Sample: The synthesized batch of this compound to be tested.
Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (based on the UV absorbance of the pyridine chromophore) |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound.
Method Validation and System Suitability
Before sample analysis, the method's suitability must be confirmed according to ICH guidelines.[6][8] This includes assessing specificity, linearity, accuracy, precision, and robustness. The system suitability should be checked before each run by injecting the standard solution in replicate (typically n=5). Key system suitability parameters include:
-
Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates (N): Should be greater than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0% for replicate injections.
Data Analysis and Purity Calculation
The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Purity Assessment Workflow
Caption: Workflow for HPLC purity assessment of this compound.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different chemical or physical principles.[4] This approach provides a more complete picture of the sample's purity.
Gas Chromatography (GC)
-
Advantages:
-
High resolution for volatile compounds.
-
Sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).
-
Ideal for detecting volatile impurities such as residual solvents.
-
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile impurities. High temperatures in the injector and column could potentially cause degradation of the analyte or impurities.
-
The trimethylsilyl group might be susceptible to hydrolysis in the presence of trace amounts of water, especially at elevated temperatures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly quantitative NMR (qNMR), is a primary analytical method that provides both structural information and a direct measure of purity without the need for a reference standard of the analyte itself.[3]
-
Advantages:
-
Provides detailed structural information, which can help in the identification of unknown impurities.
-
qNMR can provide an absolute purity value against a certified internal standard.
-
Non-destructive, allowing for sample recovery.[3]
-
-
Disadvantages:
-
Lower sensitivity compared to HPLC for detecting trace impurities.[1]
-
Complex mixtures can lead to overlapping signals, making quantification difficult.
-
Requires a higher sample concentration compared to HPLC.
-
Summary of Comparison
| Feature | HPLC | Gas Chromatography (GC) | NMR Spectroscopy |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. | Soluble compounds. |
| Sensitivity | High (ng to pg range). | Very high for volatile compounds. | Lower (µg to mg range). |
| Quantitative Accuracy | Excellent with proper validation. | Excellent for volatile analytes. | Excellent (primary method with qNMR). |
| Impurity Identification | Requires coupling with MS (LC-MS). | Can be coupled with MS (GC-MS) for structural elucidation. | Provides detailed structural information. |
| Sample Consumption | Low (µg). | Very low (µg). | Higher (mg). |
| Destructive | Yes. | Yes. | No. |
Comparative Workflow of Analytical Techniques
Caption: Comparison of HPLC, GC, and NMR workflows for purity assessment.
Conclusion and Recommendations
The developed reversed-phase HPLC method provides a robust, sensitive, and accurate means for assessing the purity of synthesized this compound. Its high resolving power makes it particularly well-suited for routine quality control and for the detection of non-volatile, process-related impurities.
For a comprehensive and authoritative purity determination, especially during process development or for the characterization of a reference standard, an orthogonal approach is highly recommended.[4] The combination of HPLC for a detailed impurity profile and quantitative NMR for an absolute purity value provides the highest level of confidence in the quality of the synthesized material. GC can be a valuable supplementary technique for the specific analysis of residual solvents and other volatile impurities. By employing these complementary techniques, researchers can ensure the integrity of their synthetic intermediates, leading to more reliable and successful drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. actascientific.com [actascientific.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Silyl Groups for Pyridine Activation: Enhancing Reactivity and Directing Functionality
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. However, the inherent electron-deficient nature of the pyridine nucleus often presents a significant challenge to synthetic chemists. Activation of the pyridine ring is crucial for achieving efficient and selective C-C and C-X bond formations. Among the various strategies, the use of silyl groups to activate the pyridine nitrogen has emerged as a powerful and versatile approach. This guide provides a comparative analysis of different silyl groups—Trimethylsilyl (TMS), Triethylsilyl (TES), Triisopropylsilyl (TIPS), and tert-Butyldimethylsilyl (TBDMS)—for pyridine activation, supported by experimental data and mechanistic insights to aid in the rational selection of the optimal silyl group for a given synthetic transformation.
The Principle of Pyridine Activation by Silylation
The lone pair of electrons on the pyridine nitrogen atom imparts a basic character and deactivates the ring towards electrophilic attack, while also rendering it susceptible to protonation under acidic conditions, which further deactivates the ring towards many synthetic transformations. Silylation of the pyridine nitrogen overcomes this limitation by converting the neutral pyridine into a positively charged N-silylated pyridinium salt. This process has two profound effects:
-
Increased Electrophilicity: The formation of the pyridinium salt significantly lowers the energy of the LUMO of the pyridine ring, making it highly susceptible to nucleophilic attack at the C2 and C4 positions.
-
Enhanced Solubility: The introduction of a lipophilic silyl group can improve the solubility of the pyridine substrate in organic solvents, facilitating homogeneous reaction conditions.
The general mechanism for pyridine activation and subsequent nucleophilic addition is depicted below. The choice of the silyl group (R₃Si) critically influences the stability of the pyridinium intermediate and the overall outcome of the reaction.
Figure 1. General workflow for pyridine activation via N-silylation and subsequent functionalization.
Comparative Analysis of Common Silyl Groups
The selection of a silyl group for pyridine activation is a balance between reactivity, stability, and steric hindrance. The properties of the most commonly employed silyl groups are summarized below.
| Silyl Group | Abbreviation | Key Characteristics |
| Trimethylsilyl | TMS | Most reactive, least sterically hindered. Forms the most labile N-silyl pyridinium salts. Often used when the silyl group is intended as a transient activating group.[1] |
| Triethylsilyl | TES | Intermediate reactivity and steric bulk. Offers a balance between the high reactivity of TMS and the greater stability of bulkier groups. |
| Triisopropylsilyl | TIPS | Highly sterically hindered, provides significant stability. The bulky isopropyl groups can influence the regioselectivity of nucleophilic attack. |
| tert-Butyldimethylsilyl | TBDMS | Offers good stability, particularly towards hydrolysis. More stable than TMS ethers in aqueous basic media, which can be advantageous in workup procedures.[1] |
Reactivity and Lability
The reactivity of the N-silylated pyridinium salt is inversely proportional to the stability of the Si-N bond. The lability of the silyl group generally follows the order: TMS > TES > TBDMS > TIPS .
A more reactive silylating agent, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), will readily form the corresponding pyridinium salt, which in turn is more susceptible to nucleophilic attack. However, this high reactivity can also lead to undesired side reactions or decomposition of the intermediate. For instance, while TMS ethers are readily formed, they are also highly susceptible to hydrolysis. In contrast, the more robust TBDMS group provides greater stability, which can be crucial for multi-step syntheses or when aqueous workup conditions are required.[1]
Steric Effects and Regioselectivity
The steric bulk of the silyl group can play a significant role in directing the regioselectivity of nucleophilic attack on the activated pyridine ring. While nucleophilic addition to N-activated pyridiniums can occur at the C2, C4, or C6 positions, the substitution pattern of the pyridine and the nature of the nucleophile and activating group influence the outcome. For sterically demanding silyl groups like TIPS, attack at the less hindered C4 position may be favored over the C2/C6 positions.
In the context of C-H functionalization, steric properties of silyl groups also influence selectivity. For instance, in iridium-catalyzed silylation of heteroarenes, the regioselectivity is almost exclusively determined by the steric properties of the directing group and the substrate.
Experimental Data: A Case Study in Pyridine Functionalization
In a different context, the dehydrogenative silylation of pyridine with triethylsilane (Et₃SiH) catalyzed by zinc triflate (Zn(OTf)₂) yields 3-(triethylsilyl)pyridine and 3,5-bis(triethylsilyl)pyridine. This reaction proceeds through the formation of an N-silyl pyridinium intermediate. While this study did not compare different silyl groups, it provides a valuable protocol for a specific silyl functionalization.
The Minisci reaction, a powerful tool for the C-H alkylation of heteroaromatics, can also be applied to activated pyridinium salts. While traditionally carried out under strongly acidic conditions, the use of N-substituted pyridinium salts allows the reaction to proceed under milder, acid-free conditions, with regioselectivity often directed to the C4 position.[3]
Experimental Protocols
Protocol 1: General Procedure for the Silylation of Pyridine
This protocol describes a general method for the formation of an N-silylated pyridinium salt, which can then be used in subsequent functionalization reactions.
Materials:
-
Pyridine or substituted pyridine (1.0 mmol)
-
Silylating agent (e.g., TMS-Cl, TBDMS-OTf) (1.1 mmol)
-
Anhydrous dichloromethane (DCM) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the pyridine substrate and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the silylating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The formation of the N-silylated pyridinium salt can be monitored by ¹H NMR spectroscopy. The resulting solution can be used directly in the next step.
Figure 2. Experimental workflow for the silylation of pyridine.
Protocol 2: Minisci-type C-4 Alkyation of an N-Activated Pyridinium Salt[3]
This protocol is adapted from the work of Baran and coworkers and demonstrates the C-4 selective alkylation of a pre-formed pyridinium salt. While the original work uses a maleate-derived blocking group, a similar principle can be applied to N-silyl pyridinium salts.
Materials:
-
N-Silyl pyridinium salt (0.5 mmol)
-
Carboxylic acid (1.0 mmol)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (1.0 mmol)
-
Silver nitrate (AgNO₃) (0.1 mmol)
-
Dichloroethane (DCE) (2.5 mL)
-
Water (2.5 mL)
Procedure:
-
To a reaction tube, add the N-silyl pyridinium salt, carboxylic acid, ammonium persulfate, and silver nitrate.
-
Add dichloroethane and water to form a biphasic mixture.
-
Stir the mixture vigorously at 50 °C for 2 hours.
-
Monitor the reaction progress by LCMS or ¹H NMR.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
The silyl group can be removed by treatment with a suitable deprotecting agent (e.g., TBAF for TBDMS) or by aqueous workup, depending on the lability of the silyl group.
Conclusion and Future Outlook
The activation of pyridines with silyl groups is a powerful strategy for their functionalization. The choice of the silyl group is a critical parameter that allows for the fine-tuning of the reactivity and selectivity of the transformation.
-
TMS is the most reactive and is ideal for rapid, transient activation.
-
TES offers a balance of reactivity and stability.
-
TIPS provides the greatest steric hindrance and stability, which can be exploited to control regioselectivity.
-
TBDMS is a robust activating group, offering good stability for multi-step synthesis and simplified workup procedures.
Future research in this area will likely focus on the development of new silylating agents with tailored steric and electronic properties to achieve even greater control over pyridine functionalization. Furthermore, the application of silylium catalysis, where a catalytic amount of a silyl Lewis acid is used to activate the pyridine, holds great promise for developing more sustainable and atom-economical processes. The continued exploration of these methods will undoubtedly lead to the discovery of novel and efficient routes for the synthesis of complex pyridine-containing molecules for a wide range of applications.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper, compliant, and safe disposal is the final, critical step of any experimental workflow. This guide provides a comprehensive, technically-grounded protocol for the disposal of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine (CAS No. 205444-18-4), a compound with a multifaceted hazard profile. Our objective is to move beyond mere instruction and instill a deep understanding of the chemical principles that govern these procedures, ensuring the safety of personnel and the protection of our environment.
Deconstructing the Hazard Profile: A Molecule-Centric Approach
Understanding the "why" behind a disposal protocol begins with a structural analysis of the target compound. The hazards of this compound are not monolithic; they are a composite of the risks posed by its distinct functional groups.
-
The Pyridine Core: Pyridine and its derivatives are known for their toxicity and potential for harmful vapor inhalation.[1] They are typically flammable and require careful handling in well-ventilated areas to prevent exposure.[2][3]
-
Chloro & Trifluoromethyl Groups: These halogenated moieties render the compound a persistent organic pollutant. Crucially, standard combustion or incineration of halogenated waste can generate highly toxic and corrosive gases, such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[4][5] This necessitates its segregation into a specific "halogenated organic waste" stream.[6]
-
The Trimethylsilyl (TMS) Group: The silicon-carbon bond in the TMS group is susceptible to cleavage, particularly through hydrolysis under acidic or basic conditions.[7] While a point of reactivity, this characteristic can be expertly leveraged for a chemical deactivation strategy, converting the silyl portion to the more manageable and less hazardous trimethylsilanol and the desilylated pyridine derivative.
This analysis dictates a disposal strategy that prioritizes containment, segregation, and, where appropriate and permissible, chemical deactivation to mitigate its compounded risks.
Essential Safety and Quantitative Data
Prior to handling, a thorough review of the compound's properties is mandatory. All operations must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA.[8][9]
| Property | Value | Source |
| CAS Number | 205444-18-4 | [10] |
| Molecular Formula | C₉H₁₀ClF₃NSi | N/A |
| Molecular Weight | 267.71 g/mol | N/A |
| Physical Form | Solid | |
| Melting Point | 32-36 °C | |
| GHS Hazard Codes | H300 (Fatal if swallowed), H319 (Causes serious eye irritation) | [11] |
| GHS Pictograms | GHS06 (Skull and crossbones) | |
| Storage Class | 6.1A (Combustible, acute toxic Cat. 1 & 2 / very toxic) | |
| Required PPE | Nitrile gloves, safety glasses with side shields or goggles, face shield, lab coat. | [4] |
| Engineering Controls | Always handle within a certified chemical fume hood. | [1][6] |
Disposal Workflow: A Decision-Based Protocol
The appropriate disposal path depends on the quantity of the waste, available facilities, and institutional policies. The following diagram outlines the decision-making process for selecting the correct procedure.
Caption: Disposal decision workflow for this compound.
Pathway A: Direct Disposal (Recommended Standard Procedure)
For the vast majority of laboratory settings, direct disposal is the safest and most compliant method. This approach transfers the responsibility of treatment to a licensed hazardous waste facility equipped to handle highly toxic and halogenated materials.
Step-by-Step Protocol:
-
Containment: Place the this compound waste, along with any contaminated items (e.g., weighing paper, gloves), into a designated, leak-proof waste container compatible with organic solids.[12]
-
Labeling: Affix a hazardous waste label to the container. Clearly write: "HALOGENATED ORGANIC SOLID WASTE ". List "this compound" and any other chemical constituents. Accurate labeling is a federal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[12]
-
Segregation: Store the container in a designated satellite accumulation area. Crucially, it must be segregated from incompatible waste streams, particularly aqueous solutions, acids, and bases to prevent unintended reactions.[12][13]
-
Storage: Ensure the container is tightly sealed and stored in a well-ventilated area, preferably within secondary containment, away from heat or ignition sources.[2][14]
-
Professional Disposal: Arrange for the waste to be collected by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
Pathway B: Chemical Deactivation via Hydrolysis (Advanced Protocol)
Causality: This protocol leverages the reactivity of the trimethylsilyl group. By cleaving the C-Si bond through acid-catalyzed hydrolysis, the molecule is broken down into the desilylated pyridine derivative and trimethylsilanol.[7] While the resulting pyridine is still a hazardous halogenated organic, this procedure can be useful for simplifying complex mixtures or preparing a waste stream for a specific treatment process.
This procedure must only be performed by trained personnel under the direct approval of your institution's EHS department.
Step-by-Step Experimental Protocol:
-
Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar. Ensure all necessary PPE is worn, including a face shield.[4]
-
Dissolution: Add the this compound waste to the flask. Dissolve it in a minimal amount of a suitable, water-miscible organic solvent such as tetrahydrofuran (THF).
-
Acidification: While stirring vigorously, slowly add a 1 M solution of hydrochloric acid (HCl) to the flask.[7] The goal is to provide a stoichiometric excess of acid relative to the silyl groups to drive the hydrolysis to completion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the desilylation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the reaction mixture to a standard of the starting material.
-
Neutralization: Once the reaction is complete (i.e., no starting material is detected), carefully neutralize the mixture by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7. Caution: This will generate CO₂ gas; perform this step slowly to avoid excessive foaming and pressure buildup.[7]
-
Waste Segregation:
-
Organic Phase: The resulting mixture contains the desilylated 2-chloro-6-(trifluoromethyl)pyridine, trimethylsilanol, and the organic solvent. This entire mixture must be disposed of as Flammable, Halogenated Organic Liquid Waste .[7]
-
Aqueous Phase: The aqueous layer contains salts from the neutralization. While the primary hazardous component has been partitioned, it should still be treated as hazardous aqueous waste pending institutional analysis and approval for sewer disposal.[7]
-
-
Final Disposal: Label and store the segregated waste streams according to the protocols outlined in Pathway A.
By providing these detailed, science-backed procedures, we empower researchers to manage chemical waste not just as a task to be completed, but as an integral part of responsible scientific practice.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. thermofishersci.in [thermofishersci.in]
- 4. chemicalbook.com [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. benchchem.com [benchchem.com]
- 8. osha.gov [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. This compound | 205444-18-4 [chemicalbook.com]
- 11. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
